molecular formula C40H42N2O2 B15622462 CY5.5-COOH chloride

CY5.5-COOH chloride

Numéro de catalogue: B15622462
Poids moléculaire: 582.8 g/mol
Clé InChI: MQFHWNVLHOOSOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CY5.5-COOH chloride is a useful research compound. Its molecular formula is C40H42N2O2 and its molecular weight is 582.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFHWNVLHOOSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CY5.5-COOH Chloride: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document offers detailed data, experimental protocols, and visualizations to support its application in advanced biological imaging and diagnostics.

Core Chemical and Physical Properties

This compound is a member of the cyanine (B1664457) dye family, recognized for its excellent spectral characteristics in the near-infrared spectrum.[1][2] This property makes it particularly valuable for in vivo imaging, as it minimizes interference from tissue autofluorescence. The molecule consists of a heptamethine chain linking two substituted indole (B1671886) rings, with a carboxylic acid functional group for conjugation and a chloride counterion.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride[3]
CAS Number 2410537-32-3[1][2]
Molecular Formula C₄₀H₄₃ClN₂O₂[3]
Molecular Weight 619.2 g/mol [3]
Appearance Dark blue powder
Excitation Maximum (λex) ~675 nm
Emission Maximum (λem) ~694 nm
Molar Extinction Coefficient (ε) ~209,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2
Solubility Soluble in organic solvents such as DMSO and DMF; limited solubility in water.

Reactivity and Bioconjugation

The carboxylic acid moiety of this compound is a versatile functional group for covalent labeling of biomolecules. The primary reaction mechanism involves the formation of a stable amide bond with primary amines present on proteins, peptides, amine-modified oligonucleotides, and other molecules.

The terminal acyl chloride of this compound is a reactive group that can directly acylate primary and secondary amines under basic conditions. This reaction, a variation of the Schotten-Baumann reaction, provides a direct route to amide bond formation.

Alternatively, the carboxylic acid can be activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated intermediate is then reacted with the amine-containing molecule.

CY5_5_COOH_Chloride_Structure COOH -(CH2)5-COOH Cl Cl⁻ Cy5.5_core Cy5.5_core Cy5.5_core->Cl ionic bond Bioconjugation_Workflow cluster_activation Activation (Optional) cluster_conjugation Conjugation cluster_purification Purification CY5_COOH This compound CY5_NHS CY5.5-NHS Ester CY5_COOH->CY5_NHS Activation Amine_Molecule Amine-containing Molecule (R-NH2) EDC_NHS EDC, NHS Conjugate CY5.5-Labeled Conjugate CY5_NHS->Conjugate Amide Bond Formation Amine_Molecule->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification

References

Unveiling the Spectral Profile of CY5.5-COOH Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral characteristics of CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye. Cyanine dyes are integral to a multitude of research and drug development applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, owing to their high molar extinction coefficients and good quantum yields. This document outlines the key spectral parameters, detailed experimental protocols for their determination, and visual representations of the underlying photophysical processes and experimental workflows.

Core Spectral Characteristics

This compound is characterized by its strong absorption and emission in the near-infrared region of the electromagnetic spectrum. This region is particularly advantageous for biological imaging applications due to reduced tissue autofluorescence, lower light scattering, and deeper photon penetration.

Quantitative Spectral Data

The spectral properties of this compound can vary slightly depending on the solvent environment and measurement conditions. The following table summarizes the key quantitative data gathered from various sources.

Spectral ParameterValueSolvent/Conditions
Absorption Maximum (λmax) 675 - 684 nmMethanol (B129727), DMSO
Emission Maximum (λem) 694 - 710 nmMethanol, DMSO
Molar Extinction Coefficient (ε) ~198,000 - 250,000 M-1cm-1Not specified
Quantum Yield (Φ) ~0.2 - 0.28Not specified
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)

Note: The exact values can be influenced by factors such as pH, temperature, and the polarity of the solvent. It is recommended to determine these parameters under specific experimental conditions.

Experimental Protocols

Accurate determination of the spectral characteristics of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Determining Absorption Spectrum and Maximum (λmax)

Objective: To measure the absorbance of this compound across a range of wavelengths to identify the wavelength of maximum absorbance.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol or DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.

  • Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the expected λmax to ensure linearity within the Beer-Lambert law. A typical starting concentration is 1-10 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the working solution of this compound and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 500 nm to 800 nm).

  • Data Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determining Fluorescence Emission Spectrum and Maximum (λem)

Objective: To measure the fluorescence intensity of this compound at various emission wavelengths when excited at its λmax.

Materials:

  • This compound working solution (from the absorbance experiment)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

  • Solvent

Procedure:

  • Sample Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize.

  • Excitation Wavelength Selection: Set the excitation monochromator to the predetermined λmax of this compound.

  • Emission Scan: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 680 nm to 850 nm).

  • Blank Subtraction: Record a spectrum of the pure solvent under the same conditions to account for Raman scattering and other background signals. Subtract the blank spectrum from the sample spectrum.

  • Data Analysis: The wavelength corresponding to the peak intensity in the corrected spectrum is the emission maximum (λem).

Determining Fluorescence Quantum Yield (Φ)

Objective: To determine the efficiency of the fluorescence process, expressed as the ratio of photons emitted to photons absorbed. The relative quantum yield is typically measured by comparison to a well-characterized standard.

Materials:

  • This compound solution

  • Quantum yield standard with a known quantum yield and similar spectral properties (e.g., Cresyl Violet or another cyanine dye in the same solvent)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of all solutions should be kept below 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions of the sample and the standard. Ensure that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of these plots (Gradient) is proportional to the quantum yield.

    • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard) where Φstandard is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Visualizations

Visual diagrams are essential for understanding the complex processes and workflows involved in characterizing fluorescent molecules.

experimental_workflow Experimental Workflow for Spectral Characterization cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_qy Quantum Yield Determination prep_stock Prepare Stock Solution (this compound in DMSO) prep_work Prepare Working Solutions (Dilute in desired solvent) prep_stock->prep_work abs_sample Measure Sample Absorbance Spectrum prep_work->abs_sample fluor_scan Scan Emission Spectrum prep_work->fluor_scan qy_abs Measure Absorbance of all solutions prep_work->qy_abs abs_setup Setup UV-Vis Spectrophotometer abs_blank Measure Solvent Blank abs_setup->abs_blank abs_blank->abs_sample abs_analyze Determine λmax and ε abs_sample->abs_analyze fluor_excite Set Excitation at λmax abs_analyze->fluor_excite fluor_setup Setup Spectrofluorometer fluor_setup->fluor_excite fluor_excite->fluor_scan fluor_analyze Determine λem fluor_scan->fluor_analyze qy_standard Prepare Standard Solutions qy_standard->qy_abs qy_fluor Measure Fluorescence of all solutions qy_abs->qy_fluor qy_calc Calculate Quantum Yield (Φ) qy_fluor->qy_calc

Caption: Experimental Workflow for Spectral Characterization.

jablonski_diagram Jablonski Diagram for this compound S0 S0 (Ground State) S1_v2 v=2 S0->S1_v2 Absorption (λmax) S1 S1 (First Excited Singlet State) S0_v1 v=1 S1->S0_v1 Fluorescence (λem) S0_v0 v=0 S0_v1->S0 Vibrational Relaxation (non-radiative) S0_v2 v=2 S1_v0 v=0 S1_v1 v=1 S1_v2->S1 Vibrational Relaxation (non-radiative)

Caption: Jablonski Diagram illustrating the photophysical processes.

A Technical Guide to CY5.5-COOH Chloride: Spectroscopic Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectroscopic properties and experimental applications of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, drug development, and molecular imaging.

Core Properties of this compound

This compound is a cyanine (B1664457) dye characterized by its fluorescence emission in the near-infrared spectrum. This property is particularly advantageous for biological imaging applications due to reduced background autofluorescence from tissues and deeper tissue penetration of light. The carboxylic acid (-COOH) functional group allows for covalent conjugation to primary amines on biomolecules, such as proteins and peptides, typically after activation to a more reactive species like an N-hydroxysuccinimide (NHS) ester.

Spectroscopic Characteristics

The key spectroscopic parameters of CY5.5 and its derivatives are summarized in the table below. These values are critical for designing fluorescence-based experiments and selecting appropriate instrumentation.

ParameterValueReference(s)
Excitation Maximum (λex) 650 - 684 nm[1][2][3][4][5][6]
Emission Maximum (λem) 693 - 710 nm[1][2][3][4][7][8]
Molar Extinction Coefficient (ε) ~198,000 - 209,000 M⁻¹cm⁻¹[2][8]
Fluorescence Quantum Yield (Φ) ~0.2[2][8]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, including bioconjugation to proteins and subsequent use in in vivo imaging.

Protein Labeling with this compound

This protocol describes the covalent labeling of a protein with this compound. The process involves the activation of the carboxylic acid group to an NHS ester, followed by conjugation to primary amines on the target protein.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

  • Spectrophotometer

Procedure:

  • Activation of CY5.5-COOH:

    • Dissolve this compound, DCC or EDC, and NHS in anhydrous DMF or DMSO. The molar ratio of CY5.5-COOH:EDC:NHS should be approximately 1:1.2:1.5.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark to form the CY5.5-NHS ester.

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for conjugation and should be avoided. If necessary, exchange the buffer using dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the activated CY5.5-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye and reaction byproducts using size-exclusion chromatography or dialysis.

    • For size-exclusion chromatography, use a resin with an appropriate molecular weight cutoff for the target protein.

    • For dialysis, use a membrane with a molecular weight cutoff that retains the protein-dye conjugate while allowing small molecules to diffuse out. Dialyze against an appropriate buffer (e.g., PBS) with several buffer changes.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of CY5.5 (around 675 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.

In Vivo Imaging with CY5.5-Labeled Probes

This protocol outlines a general procedure for in vivo fluorescence imaging in a murine tumor model using a CY5.5-labeled targeting probe (e.g., an antibody or peptide).

Materials:

  • CY5.5-labeled probe

  • Tumor-bearing mice

  • In vivo imaging system with appropriate excitation and emission filters for CY5.5

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a dedicated anesthesia system.

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Probe Administration:

    • Administer the CY5.5-labeled probe to the mouse, typically via intravenous (tail vein) injection. The optimal dose of the probe should be determined empirically.

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • Use an excitation filter around 640 nm and an emission filter around 680 nm.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs and tumor using the in vivo imaging system to quantify the fluorescence signal in each tissue.

    • The results can be expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols above.

ProteinLabelingWorkflow cluster_activation Activation of CY5.5-COOH cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization A CY5.5-COOH + EDC + NHS in DMSO/DMF B Incubate 1-2h at RT A->B C Activated CY5.5-NHS ester B->C E Mix Activated Dye and Protein C->E D Target Protein (amine-free buffer) D->E F Incubate 1-2h at RT E->F G Crude Conjugate F->G H Size-Exclusion Chromatography or Dialysis G->H I Purified CY5.5-Protein Conjugate H->I J Spectrophotometry (A280 & A675) I->J K Calculate Degree of Labeling (DOL) J->K

Caption: Workflow for protein labeling with this compound.

InVivoImagingWorkflow A Anesthetize Tumor-Bearing Mouse B Administer CY5.5-Labeled Probe (e.g., IV injection) A->B C Acquire Fluorescence Images (Multiple Time Points) B->C D Euthanize Mouse at Final Time Point C->D E Dissect Tumor and Organs D->E F Ex Vivo Fluorescence Imaging of Tissues E->F G Quantify Signal and Determine Biodistribution F->G

Caption: Workflow for in vivo imaging using a CY5.5-labeled probe.

References

Technical Guide: CY5.5-COOH Chloride in Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties and applications of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling for bioimaging and other detection methods. This document offers quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Core Properties of this compound

This compound is a cyanine (B1664457) dye characterized by its fluorescence emission in the near-infrared spectrum, which is highly advantageous for biological imaging due to reduced background autofluorescence from tissues.[1] The carboxylic acid functional group allows for its conjugation to various biomolecules, typically through the formation of an active ester that reacts with primary amines.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. These values are essential for accurate experimental design and data interpretation.

PropertyValueNotes
Molar Extinction Coefficient (ε) 198,000 - 209,000 M⁻¹cm⁻¹Varies depending on the solvent and measurement conditions.
Excitation Maximum (λex) ~673-675 nmOptimal wavelength for exciting the fluorophore.
Emission Maximum (λem) ~694-710 nmPeak wavelength of emitted fluorescence.
Molecular Weight ~619.2 g/mol For the chloride salt form.
Solubility Soluble in DMSO, DMF, and methanol.Limited solubility in aqueous solutions.
Quantum Yield (Φ) ~0.2In ethanol. This can vary with environmental factors and conjugation.

Experimental Protocols

Determination of Molar Extinction Coefficient

This protocol outlines the experimental procedure for determining the molar extinction coefficient (ε) of this compound using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.

    • Dissolve the dye in a precise volume of anhydrous DMSO (e.g., 1 mL) to create a stock solution of known concentration. For example, 1 mg of CY5.5-COOH (MW ~619.2 g/mol ) in 1 mL of DMSO yields a stock concentration of approximately 1.615 mM.

  • Prepare Serial Dilutions:

    • Perform a series of accurate serial dilutions of the stock solution using DMSO to obtain a range of concentrations (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM, 10 µM).

  • Measure Absorbance:

    • Set the spectrophotometer to scan a range of wavelengths that includes the expected absorption maximum of CY5.5 (~675 nm).

    • Use a quartz cuvette filled with DMSO as a blank to zero the spectrophotometer.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Calculate the Molar Extinction Coefficient:

    • Plot the measured absorbance at λmax against the corresponding molar concentration.

    • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Protein Labeling with this compound

This protocol describes the conjugation of CY5.5-COOH to a protein, such as an antibody, via primary amines (e.g., lysine (B10760008) residues). This involves a two-step process: activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the protein.

Materials:

  • This compound

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Activation of CY5.5-COOH:

    • Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMSO to create a solution for the activation reaction. A typical molar ratio is 1:1.2:1.5 (CY5.5-COOH:EDC:NHS).

    • Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the CY5.5-NHS ester.

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris) and at a suitable concentration (e.g., 2-10 mg/mL). If necessary, perform a buffer exchange into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Conjugation Reaction:

    • Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 5:1 to 10:1 is common.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the CY5.5-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of CY5.5 (~675 nm). The DOL can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.

Visualizations

Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in the covalent labeling of a protein with CY5.5-COOH.

G cluster_activation Activation of CY5.5-COOH cluster_conjugation Conjugation to Protein cluster_purification Purification A CY5.5-COOH C CY5.5-NHS Ester A->C in DMSO B EDC + NHS B->C E Reaction Mixture C->E Add to protein solution D Protein (e.g., Antibody) D->E in Bicarbonate Buffer F Size-Exclusion Chromatography E->F Purify G Purified CY5.5-Protein Conjugate F->G G cluster_probe Probe Preparation cluster_systemic Systemic Administration cluster_tumor Tumor Microenvironment cluster_imaging Detection Probe CY5.5-Anti-TF Antibody Injection Intravenous Injection Probe->Injection TF Tissue Factor (TF) Receptor Probe->TF Binding TumorCell Cancer Cell Injection->TumorCell Circulation & Tumor Targeting TumorCell->TF Overexpresses Imaging In Vivo NIR Imaging TF->Imaging Accumulation of Probe Signal Fluorescence Signal at Tumor Site Imaging->Signal

References

A Technical Guide to the Photophysical Properties of CY5.5-COOH Chloride: Focusing on Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of CY5.5-COOH chloride, with a particular focus on its fluorescence quantum yield. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize fluorescent probes for imaging and quantification.

Core Photophysical Properties of this compound

This compound is a near-infrared (NIR) fluorescent dye that is widely used in biomedical research for applications such as in vivo imaging, targeted drug delivery, and cell tracking.[1] Its fluorescence in the NIR spectrum is particularly advantageous for biological imaging due to reduced background autofluorescence and deeper tissue penetration compared to dyes that emit in the visible region.[1]

The key photophysical parameters of this compound and its close analogs are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueNotes
Fluorescence Quantum Yield (Φ) 0.2For CY5.5 carboxylic acid.[2][3]
0.23For Cy5.5 conjugates.
0.20 - 0.27For the closely related Cy5 dye.[4][5]
Molar Extinction Coefficient (ε) 209,000 cm⁻¹M⁻¹At excitation maximum.
Excitation Maximum (λex) ~673 - 675 nm
Emission Maximum (λem) ~694 - 710 nm[2]
Solubility DMSO, DMF, DCMLimited aqueous solubility.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is a critical parameter for the quantitative application of fluorescent probes. The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[6][7][8][9]

Below is a detailed protocol for determining the fluorescence quantum yield of this compound using the comparative method.

I. Materials and Equipment

  • This compound: The sample to be measured.

  • Reference Standard: A fluorophore with a known quantum yield and spectral properties similar to CY5.5. For the far-red region, a suitable standard can be challenging to find.[10] However, Rhodamine B in ethanol (B145695) (Quantum Yield ~0.48) has been used as a reference for the related Cy5 dye and can be a suitable choice.[4] Alternatively, other standards for the red/NIR region such as Cresyl Violet or Oxazine 170 in ethanol can be considered.

  • Solvent: A high-purity spectroscopic grade solvent in which both the sample and the reference standard are soluble and stable. Ethanol or methanol (B129727) are common choices.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Fluorometer: To measure the fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

II. Procedure

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).

    • Prepare a concentrated stock solution of the reference standard (e.g., Rhodamine B) in the same solvent.

  • Preparation of Diluted Solutions:

    • From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard.

    • The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution. The same excitation wavelength should be used for both the sample and the standard.

  • Fluorescence Measurements:

    • Using the fluorometer, record the fluorescence emission spectra of all the prepared solutions.

    • The excitation and emission slits should be kept constant throughout the measurements for both the sample and the standard.

    • The emission spectrum should be corrected for the wavelength-dependent sensitivity of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the this compound and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The resulting plots should be linear. Perform a linear regression for both datasets to obtain the slope of the lines.

  • Quantum Yield Calculation:

    • The quantum yield of the this compound (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)

      Where:

      • Φ_ref is the known quantum yield of the reference standard.

      • Slope_sample is the slope of the plot of integrated fluorescence intensity vs. absorbance for this compound.

      • Slope_ref is the slope of the plot for the reference standard.

      • n_sample is the refractive index of the solvent used for the sample.

      • n_ref is the refractive index of the solvent used for the reference standard (if different). If the same solvent is used, this term becomes 1.

Visualizations

Experimental Workflow for Quantum Yield Determination

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging NIR Fluorescence Imaging probe CY5.5-GX1 Peptide Probe tumor_vessel Tumor Blood Vessel probe->tumor_vessel Circulation receptor GX1 Receptor probe->receptor Specific Binding endothelial_cell Endothelial Cell tumor_cell Tumor Cell receptor->tumor_cell Promotes Angiogenesis imaging_system In Vivo Imaging System receptor->imaging_system Emits NIR Fluorescence signal Fluorescence Signal (Tumor Localization) imaging_system->signal

References

A Comprehensive Technical Guide to the Solubility of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of CY5.5-COOH chloride, a near-infrared fluorescent dye, in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. This document is intended to be a valuable resource for researchers and professionals in the fields of biotechnology and drug development who utilize fluorescent labeling techniques.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. This structure imparts the dye with a high molar extinction coefficient and strong fluorescence in the near-infrared spectrum, making it an ideal candidate for a variety of bioimaging applications. The presence of a carboxylic acid group allows for the covalent labeling of biomolecules.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in labeling and imaging experiments. As a non-sulfonated cyanine dye, it exhibits limited solubility in aqueous solutions but is readily soluble in various organic solvents.[1][2] This section provides a summary of its solubility in commonly used laboratory solvents.

It is known that CY5.5 and similar dyes exhibit enhanced solubility in less polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

SolventReported SolubilityCompoundNotes
Dimethyl Sulfoxide (DMSO)SolubleThis compoundConsistently reported as a suitable solvent.[2]
Dimethylformamide (DMF)SolubleThis compoundFrequently recommended as a solvent for non-sulfonated cyanine dyes.[2]
MethanolReadily SolubleCY5.5-COOH[3]
Dichloromethane (DCM)SolubleCyanine5.5 carboxylic acid[4]
Ethanolapprox. 5 mg/mLCy7Data for a related cyanine dye.[5]
DMSOapprox. 10 mg/mLCy7Data for a related cyanine dye.[5]
DMFapprox. 10 mg/mLCy7Data for a related cyanine dye.[5]

Experimental Protocols

General Protocol for Dissolving this compound

For most applications, such as labeling proteins or other biomolecules in an aqueous buffer, a stock solution of this compound is first prepared in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration. For many applications, a stock solution of 10 mg/mL is prepared.

  • Vortex the vial thoroughly until all the dye is completely dissolved. The solution should be clear and free of any particulate matter.

  • Briefly centrifuge the vial to collect the entire stock solution at the bottom.

  • Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol for Determining Kinetic Solubility

The following protocol, adapted from standard kinetic solubility assay procedures, can be used to determine the solubility of this compound in a specific organic solvent.[6] This method relies on nephelometry to detect undissolved particles.

Materials:

  • This compound

  • High-purity organic solvents (e.g., DMSO, DMF, Methanol)

  • 96-well microtiter plate

  • Automated liquid handler (optional, for high-throughput screening)

  • Plate shaker

  • Nephelometer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen organic solvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with the same organic solvent to create a range of concentrations.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: Plot the nephelometric signal against the compound concentration. The concentration at which a significant increase in light scattering is observed indicates the limit of solubility.

Visualizing Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling a target protein with this compound and subsequent purification and analysis.

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis start This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mg/mL Stock Solution dissolve->stock reaction Incubate at Room Temperature stock->reaction protein Target Protein in Buffer protein->reaction purify Size Exclusion Chromatography reaction->purify labeled_protein Purified Labeled Protein purify->labeled_protein analysis Fluorescence Spectroscopy / Imaging labeled_protein->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for protein labeling with this compound.

References

Navigating the Stability of CY5.5-COOH Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) 5.5 (CY5.5)-COOH chloride is a near-infrared (NIR) fluorescent dye widely utilized in biomedical imaging and drug development for its favorable spectral properties. However, ensuring the integrity and stability of this molecule is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of the stability and optimal storage conditions for CY5.5-COOH chloride, supported by available data and recommended experimental protocols.

Core Properties and Storage

Proper storage is the first line of defense in maintaining the chemical integrity of this compound. The compound is typically a solid and should be handled with care to prevent degradation.

ParameterRecommendationSource(s)
Storage Temperature -20°C is the standard recommended storage temperature.[1][2]
Light Exposure Store in the dark to prevent photodegradation.[2]
Moisture Store in a desiccated environment.[2]
Shipping Can be shipped at ambient temperature for short durations (up to 3 weeks).[2]
In Solution For in vivo experiments, it is advised to prepare solutions fresh and use them the same day.[3]

Solubility Profile

This compound exhibits distinct solubility characteristics that are crucial for its handling and application in various experimental settings.

Solvent TypeSolubilitySource(s)
Organic Solvents Readily soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][2]
Aqueous Solutions Exhibits limited solubility in water.[1][2]

Understanding the Stability and Degradation Pathway

While generally considered to possess excellent stability, this compound, like other cyanine dyes, is susceptible to degradation, primarily through photo-oxidation.[4][5][6][7][8] This process involves the interaction of the dye with light and oxygen, leading to the cleavage of its polymethine chain.

A significant consequence of this degradation is the formation of blue-shifted fluorescent products, which can interfere with imaging data and lead to misinterpretation.[8] This photo-induced degradation can be mediated by singlet oxygen and has been observed to occur even under ambient room light conditions.[8]

cluster_0 Photodegradation Pathway of CY5.5 CY55 CY5.5-COOH Excited_CY55 Excited State CY5.5* CY55->Excited_CY55 Light (hν) Degradation_Products Oxidized Degradation Products (e.g., shorter chain cyanines) Excited_CY55->CY55 Fluorescence Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_CY55->Singlet_Oxygen Energy Transfer Singlet_Oxygen->Degradation_Products Oxidation of Polymethine Chain Ground_State_O2 Ground State O₂ cluster_1 Experimental Workflow for Stability Assessment A Prepare Stock Solution (CY5.5-COOH in DMSO) B Prepare Working Solutions in Test Buffers A->B C Apply Stress Conditions (Temp, pH, Light) B->C D Collect Aliquots at Time Points C->D E Analytical Measurement D->E F UV-Vis Spectroscopy E->F G Fluorometry E->G H HPLC Analysis E->H I Data Analysis and Degradation Rate Calculation F->I G->I H->I

References

An In-depth Technical Guide to the Mechanism and Application of CY5.5-COOH Chloride Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Cyanine5.5-Carboxylic Acid (CY5.5-COOH) chloride, a near-infrared (NIR) fluorescent dye. It is intended for researchers, scientists, and drug development professionals utilizing fluorescence in their work. The guide details the dye's mechanism of action, photophysical properties, and practical experimental applications.

Core Mechanism of Fluorescence

The fluorescence of CY5.5 originates from its chemical structure, which is characteristic of cyanine (B1664457) dyes. The core of the molecule features a polymethine chain—a series of conjugated double bonds—flanked by two nitrogen-containing heterocyclic rings (indolenine).

The mechanism can be described in three key stages:

  • Excitation: The conjugated π-electron system of the polymethine chain readily absorbs photons of light in the near-infrared spectrum. When a photon of a specific wavelength (the excitation wavelength) strikes the molecule, it promotes an electron from its ground electronic state (S₀) to a higher energy, excited singlet state (S₁).

  • Non-Radiative Relaxation: Once in the excited state, the molecule rapidly undergoes vibrational relaxation, losing a small amount of energy as heat to its surroundings. This is a very fast process and is the reason for the Stokes shift—the difference between the excitation and emission wavelengths.

  • Fluorescence Emission: From the lowest vibrational level of the excited state (S₁), the electron returns to the ground state (S₀) by releasing its excess energy as a photon of light. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, resulting in the characteristic fluorescence signal.[1][2]

The carboxylic acid (-COOH) group does not directly participate in the fluorescence mechanism itself. Instead, it serves as a crucial functional handle for covalent attachment to other molecules.[1] The chloride is a counter-ion associated with the molecule. CY5.5 is valued for its high molar extinction coefficient, good quantum yield, and emission in the NIR window (700-1000 nm), where biological tissue has minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1][3][4]

Figure 1: Jablonski Diagram for CY5.5 Fluorescence cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Excitation (Absorption, ~675 nm) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission, ~694 nm) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (Heat)

Figure 1: Jablonski Diagram for CY5.5 Fluorescence

Quantitative Data Presentation

The photophysical and chemical properties of CY5.5-COOH chloride are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for imaging, and performing quantitative analysis.

PropertyValueSource(s)
Excitation Maximum (λex) 673 - 684 nm[5][6]
Emission Maximum (λem) 694 - 710 nm[1][5][6][7]
Molar Extinction Coefficient (ε) 190,000 - 209,000 M-1cm-1[5][6][8]
Fluorescence Quantum Yield (Φ) ~0.2[5][9]
Molecular Formula C₄₀H₄₃ClN₂O₂[5]
Molecular Weight ~619.23 g/mol [5][6]
Solubility Soluble in organic solvents (DMSO, DMF); limited aqueous solubility[1][5][6]

Experimental Protocols

The carboxylic acid group of CY5.5-COOH is non-reactive on its own but can be activated to form covalent bonds, typically with primary amines on biomolecules.

This protocol describes the activation of the carboxyl group to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins or other molecules to form stable amide bonds.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Preparation: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation:

    • In a separate microcentrifuge tube, dissolve EDC and NHS in reaction buffer to a concentration of 0.1 M each.

    • Add a 1.5-fold molar excess of both EDC and NHS solutions to an aliquot of the CY5.5-COOH solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the CY5.5-NHS ester.

  • Conjugation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

    • Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with PBS and collect the first colored fraction, which contains the CY5.5-labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

Figure 2: Workflow for Protein Conjugation start Start: Prepare Reagents dissolve_dye 1. Dissolve CY5.5-COOH in DMSO or DMF start->dissolve_dye activate_dye 2. Activate Carboxyl Group Add EDC and NHS Incubate 15-30 min dissolve_dye->activate_dye add_protein 3. Add Activated Dye to Protein Solution activate_dye->add_protein incubate_reaction 4. Incubate Reaction 1-2 hours at RT, protected from light add_protein->incubate_reaction purify 5. Purify Conjugate (Size-Exclusion Chromatography) incubate_reaction->purify characterize 6. Characterize Product (Spectroscopy for DOL) purify->characterize end End: Purified CY5.5-Protein Conjugate characterize->end

Figure 2: Workflow for Protein Conjugation

This protocol provides an example of using CY5.5-COOH for labeling non-biological materials for bioimaging studies.[7][10]

Materials:

  • This compound

  • Polypropylene (PP) microplastics

  • Tetrahydrofuran (B95107) (THF)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

Procedure:

  • Microplastic Suspension: Mix the PP microplastics with a solution of tetrahydrofuran and distilled water.

  • Dye Addition: Prepare a stock solution of this compound in DMSO and add it to the microplastic suspension.

  • Labeling Reaction: Stir the mixture continuously for 4 days at room temperature.

  • Washing and Drying: After the incubation period, filter the labeled microplastics to remove the unbound dye. Wash the particles thoroughly with distilled water and then dry them completely. The resulting fluorescently labeled microplastics can be used for bioimaging and tracking studies.[7][10]

Logical Relationships of CY5.5 Derivatives

CY5.5-COOH is the foundational molecule from which other reactive derivatives are made. The most common derivative is the CY5.5-NHS ester, which is pre-activated for convenience. Understanding this relationship is key to selecting the correct reagent for a specific application.[6][8][9]

Figure 3: Chemical Relationship of CY5.5 Derivatives COOH CY5.5-COOH (Carboxylic Acid) NHS_Ester CY5.5-NHS Ester (Activated Dye) COOH->NHS_Ester Activation (EDC, NHS) Conjugate Biomolecule-CY5.5 Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Conjugation Reaction (Amine Coupling) Biomolecule Biomolecule (e.g., Protein with -NH₂ group) Biomolecule->Conjugate

Figure 3: Chemical Relationship of CY5.5 Derivatives

References

In-Depth Technical Guide to CY5.5-COOH Chloride: A Near-Infrared Fluorescent Probe for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye with significant applications in bioimaging and drug development. This document details its physicochemical properties, experimental protocols for bioconjugation, and its application in studying biological pathways, offering a valuable resource for researchers leveraging fluorescence technology.

Core Properties of this compound

This compound is a cyanine (B1664457) dye characterized by its fluorescence emission in the near-infrared spectrum, a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. Its carboxylic acid functional group allows for covalent conjugation to various biomolecules.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C40H43ClN2O2[1][2][3]
Molecular Weight 619.23 g/mol [1][2][3][4]
Appearance Dark blue powder[4]
Excitation Maximum (λex) ~675 nm
Emission Maximum (λem) ~694 nm
Solubility Soluble in organic solvents (DMSO, DMF, methanol, chloroform); poorly soluble in water[4]

Experimental Protocols: Biomolecule Conjugation

The carboxylic acid group of CY5.5-COOH is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on biomolecules like proteins, antibodies, and peptides.

General Protein and Antibody Labeling Protocol

This protocol outlines the steps for conjugating CY5.5-COOH (activated as an NHS ester) to proteins and antibodies.

Materials:

  • Protein/antibody solution (2-10 mg/mL in amine-free buffer)

  • CY5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein or antibody in the labeling buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.

  • Dye Preparation: Just before use, dissolve the CY5.5 NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Slowly add the CY5.5 NHS ester stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

Workflow for Bioconjugation and Purification

The following diagram illustrates the general workflow for labeling a biomolecule with CY5.5-COOH and the subsequent purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation Reaction (1-2h, RT, dark) Protein->Conjugation Dye CY5.5-COOH Activation to NHS Ester Dye->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Analysis Characterization (DOL determination) Purification->Analysis G cluster_cancer_cell Tumor Microenvironment cluster_probe Imaging Probe cluster_imaging Imaging and Analysis TF Tissue Factor (TF) (Upregulated on tumor cells and vascular endothelium) Imaging In Vivo NIR Fluorescence Imaging TF->Imaging Signal Generation fVIIa Factor VIIa (fVIIa) Probe CY5.5-fVIIa Conjugate fVIIa->Probe Cy55 CY5.5 Dye Cy55->Probe Probe->TF Binding Analysis Tumor Detection & Therapeutic Monitoring Imaging->Analysis

References

An In-depth Technical Guide to the Carboxyl Group Reactivity of CY5.5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of the carboxyl group on the near-infrared (NIR) fluorescent dye, Cyanine5.5-carboxylic acid (CY5.5-COOH). Understanding the reactivity of this functional group is critical for its successful application in bioconjugation, bioimaging, and targeted drug delivery. This document details the key chemical characteristics of CY5.5-COOH, provides established protocols for its conjugation to biomolecules, and illustrates the underlying chemical mechanisms and experimental workflows.

Core Concepts: The Chemistry of CY5.5-COOH

CY5.5-COOH is a derivative of the cyanine (B1664457) dye Cy5.5, featuring a terminal carboxylic acid (-COOH) group. This functional group is the primary site for covalent attachment to other molecules, particularly those bearing primary amine (-NH2) or hydroxyl (-OH) groups. The high reactivity of the carboxyl group allows for the formation of stable amide or ester bonds, respectively, making CY5.5-COOH a versatile tool for labeling proteins, peptides, antibodies, and other biomolecules.[1]

The non-sulfonated form of CY5.5-COOH exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), though its aqueous solubility is limited.[2] For applications requiring higher aqueous solubility, a sulfonated version, sulfo-CY5.5-COOH, is also available.[2][3] The dye is known for its good photostability and chemical stability, maintaining its fluorescent properties under prolonged exposure, although it can be sensitive to oxygen and pH extremes.[4] Therefore, it is recommended to use and store it in an oxygen-free and neutral pH environment.[4]

Quantitative Data: Spectroscopic Properties of CY5.5

The utility of CY5.5-COOH as a fluorescent label is defined by its spectroscopic properties. The following table summarizes key quantitative data for CY5.5 and its derivatives.

PropertyValueReference(s)
Excitation Maximum (λex)673 - 684 nm[2][3][5]
Emission Maximum (λem)691 - 710 nm[2][3][5][6]
Molar Extinction Coefficient (ε)190,000 - 211,000 M⁻¹cm⁻¹[2][3][5]
Fluorescence Quantum Yield (Φ)0.2 - 0.21[2][3][5]

Experimental Protocols: Amine Conjugation via EDC/NHS Chemistry

The most common and efficient method for conjugating CY5.5-COOH to primary amines on biomolecules is through the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This "zero-length" crosslinking method creates a stable amide bond without introducing a spacer arm.[7][8]

Two-Step EDC/NHS Coupling Protocol

This two-step protocol is highly recommended as it minimizes the risk of self-polymerization of the biomolecule to be labeled (if it also contains carboxyl groups) by activating the CY5.5-COOH separately before introducing the target molecule.

Materials:

  • CY5.5-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.0

  • Amine-containing biomolecule (e.g., protein, peptide) in Coupling Buffer

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25) or spin column for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials.

    • Prepare a stock solution of CY5.5-COOH in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.

  • Activation of CY5.5-COOH:

    • In a microcentrifuge tube, add the desired molar excess of CY5.5-COOH to the Activation Buffer.

    • Add a 1.2 to 1.5-fold molar excess of EDC and NHS/sulfo-NHS over CY5.5-COOH to the solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light. This step forms the amine-reactive CY5.5-NHS ester.

  • Conjugation to the Biomolecule:

    • Adjust the pH of the activated CY5.5-NHS ester solution to 7.2-8.5 by adding Coupling Buffer.

    • Immediately add the CY5.5-NHS ester solution to the biomolecule solution in Coupling Buffer. A typical molar ratio of dye to protein is 10:1, but this should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and quench any unreacted NHS-ester, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or spin column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled biomolecule. The success of the conjugation can be monitored by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for CY5.5).

Mandatory Visualizations

EDC/NHS Reaction Mechanism

EDC_NHS_Reaction CY5_COOH CY5.5-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) CY5_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester CY5.5-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + Urea_Biproduct Urea byproduct O_Acylisourea->Urea_Biproduct hydrolysis NHS NHS / sulfo-NHS NHS->NHS_Ester Amide_Bond CY5.5-NH-R (Stable Amide Bond) NHS_Ester->Amide_Bond + NHS_Biproduct NHS byproduct NHS_Ester->NHS_Biproduct Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Amide_Bond

Caption: EDC activation of CY5.5-COOH and subsequent reaction with a primary amine.

Experimental Workflow for Bioconjugation

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification Step dissolve_reagents Dissolve CY5.5-COOH, EDC, and NHS mix_reagents Mix reagents in Activation Buffer dissolve_reagents->mix_reagents incubate_activation Incubate 15-30 min at RT mix_reagents->incubate_activation add_to_protein Add activated CY5.5 to biomolecule solution incubate_activation->add_to_protein incubate_conjugation Incubate 1-2 hours at RT or overnight at 4°C add_to_protein->incubate_conjugation quench_reaction Quench reaction (optional) incubate_conjugation->quench_reaction purify Purify conjugate via desalting/spin column quench_reaction->purify characterize Characterize conjugate (Absorbance) purify->characterize

Caption: A typical two-step workflow for conjugating CY5.5-COOH to a biomolecule.

Application in Signaling Pathway Analysis: EGFR Signaling

CY5.5 conjugates are powerful tools for visualizing and studying cellular signaling pathways. For example, CY5.5 conjugated to Epidermal Growth Factor (EGF) can be used to track the binding and internalization of the EGF receptor (EGFR), a key player in cell proliferation and cancer.[1][6]

EGFR_Signaling cluster_cell Cell Membrane cluster_downstream Downstream Signaling EGFR_Monomer EGFR Monomer EGFR_Dimer EGFR Dimer (Activated) EGFR_Monomer->EGFR_Dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_Dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR_Dimer->PI3K_AKT CY55_EGF CY5.5-EGF CY55_EGF->EGFR_Monomer Binding Cellular_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response

Caption: Visualizing EGFR signaling using a CY5.5-EGF conjugate.

References

A Technical Guide to CY5.5-COOH Chloride for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, detailing its properties, bioconjugation chemistry, and applications in preclinical and biological imaging.

Introduction to this compound

This compound is a carbocyanine-based fluorescent dye that is instrumental in the field of near-infrared (NIR) imaging.[1][2] Its fluorescence spectrum falls within the NIR window (typically 700-900 nm), a range where biological tissues exhibit minimal light absorption and scattering.[3] This property allows for deep tissue penetration and a high signal-to-background ratio, making it exceptionally well-suited for in vivo small animal imaging.[3][4][5]

The key structural feature of this molecule is its terminal carboxylic acid (-COOH) group.[6] This functional group provides a reactive handle for covalent conjugation to a wide variety of biomolecules, including antibodies, peptides, and nanoparticles, enabling the creation of targeted imaging probes.[6][7]

Core Physicochemical and Spectral Properties

The utility of this compound is defined by its distinct chemical and spectral characteristics. These properties are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex) ~675 nm[6][8]
Emission Maximum (λem) ~694-710 nm[1][6][8][9]
Molecular Formula C₄₀H₄₃ClN₂O₂
Molecular Weight 619.2 g/mol [10]
Solubility Readily soluble in organic solvents (e.g., DMSO, Methanol)[6]
Storage Conditions Store at -20°C in the dark, desiccated

Bioconjugation Chemistry: Labeling Biomolecules

The carboxylic acid moiety of CY5.5-COOH is not inherently reactive towards amines but can be chemically activated to form a stable conjugate. The most common method is a two-step carbodiimide (B86325) reaction to create an N-hydroxysuccinimide (NHS) ester, which then efficiently reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.

Diagram 1: Amine-reactive labeling workflow for CY5.5-COOH.

This protocol provides a general method for conjugating this compound to a protein. Buffers and concentrations may require optimization for specific proteins.

  • Reagent Preparation:

    • Equilibrate this compound and all other reagents to room temperature.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a 10 mg/mL stock solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in reaction buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare a 10 mg/mL stock solution of N-hydroxysulfosuccinimide (Sulfo-NHS) in reaction buffer.

    • Prepare the protein solution (1-5 mg/mL) in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Activation of CY5.5-COOH:

    • In a microfuge tube, combine the CY5.5-COOH stock solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS stock solutions.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark to form the CY5.5-NHS ester.

  • Conjugation to Protein:

    • Add the activated CY5.5-NHS ester mixture to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled protein.

    • Alternatively, dialysis or tangential flow filtration can be used for purification.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

Applications in Near-Infrared Imaging

The favorable properties of CY5.5 make it a versatile tool for various in vivo and ex vivo imaging applications.[4]

  • Targeted Tumor Imaging: When conjugated to molecules that specifically bind to cancer biomarkers (e.g., antibodies against HER2, peptides like RGD targeting integrins, or Affibody molecules for EGFR), CY5.5 probes allow for the non-invasive visualization of tumors.[3][11][12]

  • Biodistribution Studies: Researchers can track the accumulation, clearance, and organ-specific distribution of drugs, nanoparticles, or biologics over time by labeling them with CY5.5.[3]

  • Drug Delivery Systems: The dye can be encapsulated within or conjugated to carriers like liposomes to monitor their delivery and release dynamics in deep tissues.[13]

Targeted_Imaging_Principle Probe Targeted Probe (e.g., RGD-CY5.5) Admin Systemic Administration (e.g., Intravenous Injection) Probe->Admin Circulate Circulation in Vasculature Admin->Circulate Target Probe Accumulation at Tumor Site via Receptor Binding Circulate->Target Targeting Clearance Clearance of Unbound Probe (e.g., via Kidneys) Circulate->Clearance Non-specific distribution Detection NIR Fluorescence Imaging (High Signal at Target) Target->Detection Visualization

Diagram 2: Principle of targeted near-infrared fluorescence imaging.

General Protocol for In Vivo Animal Imaging

This protocol outlines a typical workflow for performing NIR fluorescence imaging in a small animal model, such as a tumor-bearing mouse.

  • Probe Preparation and Administration:

    • Prepare the CY5.5-labeled imaging probe at the desired concentration in a sterile, pyrogen-free vehicle (e.g., sterile PBS).

    • Administer the probe to anesthetized animals (e.g., 3-5 mice per group) via an appropriate route (e.g., intravenous tail vein injection).

  • In Vivo Imaging:

    • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice.

    • Place the animal in an in vivo imaging system (IVIS) equipped for NIR fluorescence.

    • Acquire whole-body images using appropriate filter sets (e.g., Excitation: 675 nm, Emission: 720 nm).[3][13]

  • Ex Vivo Biodistribution Analysis:

    • At the final time point, euthanize the animals.

    • To reduce blood-related signal, perform cardiac perfusion with saline.[3]

    • Carefully dissect major organs (e.g., liver, spleen, kidneys, lungs, heart) and the tumor.[3]

    • Arrange the collected tissues in the imaging chamber and acquire a final fluorescence image under the same parameters.

  • Data Quantification:

    • Using the system's analysis software, draw Regions of Interest (ROIs) around the tumor in the in vivo images and around each organ in the ex vivo image.[3]

    • Measure the average fluorescence intensity (or radiant efficiency) within each ROI.

    • Quantify the signal to express accumulation as a percentage of the injected dose per gram of tissue (%ID/g).[3]

InVivo_ExVivo_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase Injection Probe Administration to Animal Model Imaging Whole-Body NIR Imaging (Multiple Time Points) Injection->Imaging Euthanasia Euthanasia & Perfusion Imaging->Euthanasia At final time point Dissection Organ & Tumor Dissection Euthanasia->Dissection ExVivoImage Ex Vivo Organ Imaging Dissection->ExVivoImage Analysis Data Analysis (ROI Quantification, %ID/g) ExVivoImage->Analysis

Diagram 3: Workflow for in vivo imaging and ex vivo biodistribution.

Conclusion

This compound is a robust and versatile NIR dye that serves as a foundational tool for developing advanced imaging agents. Its excellent spectral properties, coupled with straightforward bioconjugation chemistry, enable a wide range of applications from fundamental biological research to preclinical evaluation of targeted therapeutics and drug delivery systems. For applications requiring enhanced aqueous solubility, sulfonated versions such as Sulfo-Cy5.5 are also available.[8] The continued use of CY5.5 and its derivatives will undoubtedly fuel further innovation in the dynamic field of molecular imaging.

References

basic principles of using CY5.5-COOH chloride in bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, in the field of bioimaging. This document outlines its core properties, detailed experimental protocols for conjugation, and quantitative data from in vivo imaging studies, offering a valuable resource for researchers leveraging this powerful tool.

Core Principles of CY5.5 in Bioimaging

CY5.5 is a member of the cyanine (B1664457) dye family, which is characterized by two nitrogen centers separated by a polymethine chain. This structure is responsible for its fluorescent properties. The carboxylic acid (COOH) and chloride components of this compound provide a reactive handle for conjugation to various biomolecules.

The utility of CY5.5 in bioimaging stems from its spectral properties. It absorbs and emits light in the near-infrared (NIR) spectrum, a region where biological tissues exhibit minimal autofluorescence and light absorption.[1] This "optical window" allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum, making CY5.5 an ideal candidate for in vivo imaging.[1]

Key Advantages of CY5.5 for Bioimaging:

  • Deep Tissue Penetration: The NIR emission of CY5.5 allows for imaging of deeper structures within living organisms.[1]

  • Low Autofluorescence: Biological tissues have reduced autofluorescence in the NIR range, leading to improved sensitivity and clearer images.[1]

  • High Quantum Yield: CY5.5 exhibits a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence, resulting in brighter signals.

  • Versatile Conjugation Chemistry: The carboxylic acid group can be readily activated to form covalent bonds with primary amines on biomolecules such as antibodies, peptides, and nanoparticles.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in bioimaging. These properties dictate the optimal experimental setup and data interpretation.

PropertyValueReference
Excitation Maximum (λex) ~675 nm[2]
Emission Maximum (λem) ~694 nm[2]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[2]
Molecular Weight Varies by salt form-
Solubility Soluble in organic solvents (DMSO, DMF)-

Experimental Protocols

Activation of CY5.5-COOH for Amine Conjugation

The carboxylic acid group of CY5.5-COOH is not inherently reactive towards amines. It must first be activated to form a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in the presence of NHS.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Protocol:

  • Dissolve CY5.5-COOH: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Prepare Activation Reagents: Prepare fresh solutions of EDC and NHS in the reaction buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the dissolved CY5.5-COOH with a molar excess of EDC and NHS. A typical molar ratio is 1:1.5:3 (CY5.5-COOH:EDC:NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes in the dark.

  • Conjugation: The resulting CY5.5-NHS ester is now ready for conjugation to the amine-containing biomolecule.

G cluster_activation Activation of CY5.5-COOH CY5.5-COOH CY5.5-COOH CY5.5-NHS_ester CY5.5-NHS ester CY5.5-COOH->CY5.5-NHS_ester Activation EDC/NHS EDC/NHS EDC/NHS->CY5.5-NHS_ester

Activation of CY5.5-COOH to an NHS ester.
Conjugation of Activated CY5.5 to an Antibody

This protocol describes the conjugation of the activated CY5.5-NHS ester to a primary antibody.

Materials:

  • Activated CY5.5-NHS ester solution

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-5 mg/mL

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Protocol:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the antibody for conjugation.

  • Conjugation Reaction:

    • Add the activated CY5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 5-10 moles of dye per mole of antibody is common.

    • Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted CY5.5-NHS ester. Incubate for 15 minutes.

  • Purification: Separate the labeled antibody from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

G cluster_conjugation Antibody Conjugation Workflow Activated_CY5.5 Activated CY5.5-NHS Conjugation Conjugation Reaction (1-2h, RT, dark) Activated_CY5.5->Conjugation Antibody Antibody Antibody->Conjugation Quenching Quenching (Tris buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Labeled_Antibody CY5.5-Labeled Antibody Purification->Labeled_Antibody

Workflow for conjugating CY5.5 to an antibody.
In Vivo Imaging Protocol

This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a CY5.5-labeled antibody.

Materials:

  • CY5.5-labeled antibody

  • Tumor-bearing mice

  • In vivo imaging system (e.g., IVIS) with appropriate filters for CY5.5 (Excitation: ~640 nm, Emission: ~700 nm)

  • Anesthesia

Protocol:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Probe Administration: Inject the CY5.5-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined for each specific probe.

  • Image Acquisition:

    • Acquire a pre-injection (baseline) image to determine autofluorescence levels.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[3][4]

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs.

    • Image the excised tissues to confirm the in vivo findings and obtain more precise biodistribution data.[3]

Quantitative Data from In Vivo Bioimaging Studies

The following tables summarize quantitative data from representative in vivo bioimaging studies using CY5.5-labeled probes. This data highlights the utility of CY5.5 for tracking the biodistribution of various agents and for targeted tumor imaging.

Table 1: Biodistribution of Free CY5.5 Dye in Mice [5]

OrganRelative Fluorescence Intensity (0.5h post-injection)Relative Fluorescence Intensity (24h post-injection)
LiverHighLow
LungsModerateLow
KidneysHighLow
SpleenLowLow
HeartLowLow
BrainVery LowVery Low

This data indicates that free CY5.5 dye is rapidly distributed and cleared from the body.

Table 2: Biodistribution of CY5.5-labeled Nanoparticles in Mice [3]

OrganRelative Fluorescence Intensity (6h post-injection)Relative Fluorescence Intensity (24h post-injection)
LiverHighHigh
SpleenHighHigh
LungsModerateLow
KidneysModerateLow
TumorModerateHigh

This data demonstrates the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissue over time.

Table 3: Tumor-to-Muscle Ratios (TMR) of a CY5.5-labeled Peptide Probe in a Mouse Xenograft Model [6]

Time Post-InjectionTumor-to-Muscle Ratio
1 hour~2.5
4 hours~4.0
24 hours~5.5

This data illustrates the specific targeting and accumulation of the peptide probe in the tumor, leading to an increasing signal contrast over time.

Conclusion

This compound is a versatile and powerful tool for in vivo bioimaging. Its favorable spectral properties, coupled with its straightforward conjugation chemistry, make it an excellent choice for a wide range of applications, from fundamental biological research to preclinical drug development. By following the detailed protocols and understanding the quantitative aspects of image analysis presented in this guide, researchers can effectively utilize CY5.5 to visualize and quantify biological processes in living systems.

References

Methodological & Application

Application Notes and Protocols for CY5.5-COOH Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye Cyanine 5.5 carboxylic acid (CY5.5-COOH). This near-infrared (NIR) dye is a valuable tool for in vivo imaging, diagnostic assays, and targeted drug delivery due to its deep tissue penetration and minimal background fluorescence.[1] The protocol will focus on the two-step carbodiimide (B86325) crosslinker chemistry required to conjugate CY5.5-COOH to primary amines on a protein.

Overview of the Labeling Chemistry

CY5.5-COOH itself is not reactive towards proteins. The carboxylic acid group must first be activated to create an amine-reactive intermediate. This is typically achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2]

The process can be summarized as follows:

  • Activation: EDC reacts with the carboxylic acid group of CY5.5-COOH to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate can react with primary amines on the protein, but it is also prone to hydrolysis. The addition of NHS or sulfo-NHS stabilizes the activated dye by converting the O-acylisourea intermediate into a more stable NHS or sulfo-NHS ester.[2]

  • Conjugation: The amine-reactive NHS or sulfo-NHS ester of CY5.5 then efficiently reacts with primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group) on the protein to form a stable amide bond.[3][4]

The reaction with primary amines is most efficient at a slightly basic pH (typically 7.2-8.5), where the amino groups are deprotonated and more nucleophilic.[5][3] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the activated dye.[3][6][7]

Experimental Workflow

The overall workflow for labeling a protein with CY5.5-COOH involves preparation of the protein and dye, the labeling reaction, and purification of the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Labeling Labeling Reaction (Incubation) Protein_Prep->Labeling Dye_Prep CY5.5-COOH Activation (EDC/NHS) Dye_Prep->Labeling Purification Purification of Labeled Protein (Size-Exclusion Chromatography) Labeling->Purification Analysis Characterization (Spectroscopy) Purification->Analysis

Caption: Workflow for CY5.5-COOH Protein Labeling.

Quantitative Parameters for Protein Labeling

The following table summarizes key quantitative parameters for the protein labeling protocol. Optimization may be required for different proteins and desired degrees of labeling.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[3][8]
Reaction Buffer 0.1 M MES, pH 5-6 (Activation)Amine-free buffers are essential. Phosphate buffer can also be used.[5][2]
0.1 M Phosphate or Bicarbonate, pH 7.2-8.5 (Conjugation)A slightly basic pH is optimal for the reaction with primary amines.[3][4]
Molar Ratio (Dye:Protein) 5:1 to 20:1A good starting point for optimization.[3]
Molar Ratio (EDC:Dye) 10:1 (or greater)A molar excess of EDC is required to drive the reaction.
Molar Ratio (NHS:Dye) 2:1 to 5:1NHS or sulfo-NHS is used to stabilize the activated dye.
Reaction Time 15 min (Activation), 2 hours (Conjugation)Incubation times can be adjusted based on the protein and desired labeling.
Reaction Temperature Room TemperatureReactions can be performed at 4°C for longer durations to minimize protein degradation.[3]

Detailed Experimental Protocol

This protocol is designed for labeling approximately 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.

Materials
  • Protein of interest (e.g., IgG antibody)

  • CY5.5-COOH (Cyanine 5.5 carboxylic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[9][10]

  • Spectrophotometer

Procedure

Step 1: Protein Preparation

  • Dissolve the protein in the Activation Buffer to a final concentration of 2-10 mg/mL.

  • If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange using dialysis or a desalting column against the Activation Buffer .[3][6][7]

Step 2: Dye Preparation (Activation of CY5.5-COOH)

  • Immediately before use, prepare a 10 mg/mL stock solution of CY5.5-COOH in anhydrous DMSO or DMF.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer .

  • In a microcentrifuge tube, combine the CY5.5-COOH solution with EDC and Sulfo-NHS. A typical molar ratio is 1:10:5 (Dye:EDC:Sulfo-NHS).

  • Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group of the dye.

Step 3: Labeling Reaction

  • Add the activated CY5.5-NHS ester solution to the protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer .

  • Incubate the reaction for 2 hours at room temperature, protected from light.[11] Gentle stirring or rotation is recommended.

Step 4: Purification of the Labeled Protein

  • Remove the unreacted dye and byproducts by applying the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) that has been pre-equilibrated with a suitable storage buffer (e.g., PBS).[9][10]

  • The first colored fraction to elute will be the CY5.5-labeled protein.[9] The smaller, unreacted dye molecules will elute later.

  • Collect the fractions containing the labeled protein.

Step 5: Characterization of the Labeled Protein (Optional)

  • Determine the protein concentration by measuring the absorbance at 280 nm.

  • Determine the dye concentration by measuring the absorbance at the absorption maximum of CY5.5 (approximately 675 nm).

  • Calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein.

Signaling Pathway and Chemical Reaction Visualization

The following diagram illustrates the chemical pathway for the EDC/Sulfo-NHS activation of CY5.5-COOH and its subsequent conjugation to a primary amine on a protein.

G cluster_activation Activation Step cluster_stabilization Stabilization Step cluster_conjugation Conjugation Step CY55_COOH CY5.5-COOH O_acylisourea O-acylisourea intermediate CY55_COOH->O_acylisourea EDC EDC EDC->O_acylisourea CY55_SNHS CY5.5-Sulfo-NHS Ester O_acylisourea->CY55_SNHS Sulfo_NHS Sulfo-NHS Sulfo_NHS->CY55_SNHS Labeled_Protein Labeled Protein (Stable Amide Bond) CY55_SNHS->Labeled_Protein Protein_NH2 Protein-NH2 Protein_NH2->Labeled_Protein

Caption: Chemical reaction pathway for protein labeling.

Conclusion

This protocol provides a comprehensive guide for the successful labeling of proteins with CY5.5-COOH. The two-step activation and conjugation procedure is a reliable method for generating fluorescently labeled proteins for a wide range of applications in research and drug development. For simplified protocols, commercially available pre-activated CY5.5 NHS esters can also be used, which only require a one-step incubation with the protein.[12][13] Proper purification of the labeled protein is critical to remove free dye, which can cause non-specific staining in downstream applications.[3]

References

Application Notes and Protocols for Conjugating CY5.5 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of specific targets in a multitude of applications. Cyanine 5.5 (CY5.5), a near-infrared (NIR) fluorescent dye, is particularly advantageous due to its emission spectrum which minimizes background autofluorescence from biological samples, allowing for high signal-to-noise ratios.[1] This document provides detailed application notes and protocols for the conjugation of CY5.5 to antibodies, focusing on the widely used amine-reactive chemistry.

The most common method for labeling antibodies with CY5.5 involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye (CY5.5-NHS ester).[2][3] This reagent readily reacts with primary amines (-NH2) on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains, to form stable amide bonds.[4] An alternative, though less common, reactive form is CY5.5-COOH chloride (acyl chloride), which also reacts with primary amines to form stable amide bonds.[5][6] This protocol will focus on the more prevalent and well-documented CY5.5-NHS ester conjugation chemistry.

Quantitative Data Summary

Successful antibody conjugation requires careful optimization of several parameters. The following tables summarize key quantitative data for the conjugation of CY5.5-NHS ester to antibodies.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher conjugation efficiency.
Molar Ratio (Dye:Antibody) 5:1 to 20:1The optimal ratio should be determined empirically for each antibody-dye pair.
Reaction pH 8.0 - 9.0Slightly alkaline pH facilitates the reaction with primary amines.
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and antibody stability.
Reaction Time 1 - 2 hoursLonger incubation times generally do not improve efficiency and may harm the antibody.

Table 2: Performance Metrics

MetricTypical ValueMethod of Determination
Degree of Labeling (DOL) 2 - 8Spectrophotometry (measuring absorbance at 280 nm and ~675 nm)
Antibody Recovery > 80%Protein concentration measurement before and after purification.
Conjugate Stability Months to a year at 4°CFunctional assays (e.g., ELISA, flow cytometry) over time.[7]

Experimental Protocols

This section provides a detailed step-by-step protocol for conjugating CY5.5-NHS ester to an antibody.

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer.

  • Buffer Exchange: The antibody solution must be free of amine-containing substances such as Tris, glycine, and sodium azide, as these will compete with the antibody for reaction with the CY5.5-NHS ester. Use a desalting column or dialysis to exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.

CY5.5-NHS Ester Preparation

CY5.5-NHS ester is moisture-sensitive and should be handled accordingly.

  • Reagent Handling: Allow the vial of CY5.5-NHS ester to warm to room temperature before opening to prevent condensation.

  • Stock Solution: Immediately before use, dissolve the CY5.5-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

Conjugation Reaction

This step involves the covalent attachment of the dye to the antibody.

  • Molar Ratio Calculation: Determine the volume of the CY5.5-NHS ester stock solution needed to achieve the desired molar ratio of dye to antibody. For a starting point, a 10:1 molar ratio is often effective.

  • Reaction Incubation: Add the calculated volume of CY5.5-NHS ester stock solution to the antibody solution while gently vortexing. Protect the reaction mixture from light and incubate at room temperature for 1-2 hours with continuous gentle mixing.

Purification of the Antibody-CY5.5 Conjugate

It is essential to remove unconjugated CY5.5 to prevent background signal in downstream applications.

  • Size Exclusion Chromatography: The most common method for purification is size exclusion chromatography (e.g., using a Sephadex G-25 column).[8]

    • Equilibrate the column with a suitable storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with the storage buffer. The first colored fraction to elute will be the labeled antibody, as it is larger and moves through the column faster than the smaller, unconjugated dye molecules.

  • Alternative Methods: Other methods such as dialysis or spin columns can also be used for purification.

Characterization of the Conjugate

After purification, it is important to characterize the conjugate to determine the degree of labeling and the final protein concentration.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of CY5.5 (~675 nm).

    • Calculate the protein concentration using the following formula: Antibody Concentration (mg/mL) = [A280 - (A675 × CF)] / ε_protein × dilution factor Where:

      • A280 and A675 are the absorbances at 280 nm and 675 nm, respectively.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for CY5.5).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A675 × dilution factor) / (ε_dye × Antibody Concentration (M)) Where:

      • ε_dye is the molar extinction coefficient of CY5.5 at ~675 nm (approximately 250,000 M⁻¹cm⁻¹).

Storage of the Conjugate

Proper storage is critical to maintain the functionality of the labeled antibody.

  • Storage Conditions: Store the purified CY5.5-antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like bovine serum albumin (BSA) and storing in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the antibody conjugation process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (1-2 hours, RT) antibody_prep->conjugation dye_prep CY5.5-NHS Ester Preparation dye_prep->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification characterization Characterization (Spectrophotometry) purification->characterization storage Storage (4°C, protected from light) characterization->storage

Figure 1. Experimental workflow for CY5.5-antibody conjugation.
Signaling Pathway Example: EGFR Signaling

CY5.5-labeled antibodies are frequently used to visualize and study cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-characterized pathway often investigated using immunofluorescence.[10]

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds to Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Translocates & Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation Transcription->Proliferation

Figure 2. Simplified EGFR signaling pathway.

Conclusion

The conjugation of CY5.5 to antibodies is a powerful technique that enables sensitive and specific detection of target molecules in a variety of research and diagnostic applications. By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can successfully produce high-quality CY5.5-antibody conjugates for their specific needs. The provided diagrams offer a clear visual representation of the experimental workflow and a relevant signaling pathway where these conjugates are applied, aiding in the understanding and implementation of this essential methodology.

References

Application Notes and Protocols for Peptide Labeling with CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5 is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family, widely utilized in biomedical research for in vivo imaging, targeted drug delivery studies, and diagnostic applications.[1] Its emission in the NIR spectrum (typically around 700-750 nm) allows for deep tissue penetration and minimizes background autofluorescence from biological tissues.[1][2] This document provides detailed application notes and protocols for the use of CY5.5-COOH chloride for labeling peptides.

This compound is a reactive form of the CY5.5 carboxylic acid, where the carboxylic acid group has been converted to a more reactive acyl chloride. This functional group readily reacts with primary amines, such as the N-terminal amine or the side chain of lysine (B10760008) residues in peptides, to form a stable amide bond. While N-hydroxysuccinimide (NHS) esters are more commonly used for bioconjugation due to their better stability in aqueous solutions, acyl chlorides offer a highly reactive alternative for efficient labeling, particularly in anhydrous organic solvents.

Quantitative Data

The following table summarizes the key quantitative properties of CY5.5 carboxylic acid and its derivatives. This data is essential for calculating the degree of labeling and for the accurate preparation of solutions.

ParameterValueReference
Molecular Weight (this compound) 619.23 g/mol [3]
Excitation Maximum (λex) ~673 - 684 nm[1][3]
Emission Maximum (λem) ~698 - 710 nm[3][4]
Molar Extinction Coefficient (ε) ~198,000 - 209,000 M⁻¹cm⁻¹[1][3][4][5]
Correction Factor at 280 nm (CF₂₈₀) ~0.03 - 0.101[3][6][7]
Fluorescence Quantum Yield (Φ) ~0.20[1][3][4]
Solubility Good in organic solvents (DMSO, DMF)[1][3]

Experimental Protocols

Peptide Labeling with this compound

This protocol is adapted from general methods for acyl chloride reactions with amines, such as the Schotten-Baumann reaction. Acyl chlorides are highly reactive and moisture-sensitive, so anhydrous conditions are recommended for handling the stock reagent.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5, or similar amine-free buffer

  • Purification supplies (see Section 3.2)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL. Due to the high reactivity of the acyl chloride, do not store this solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution.

    • Add DIPEA to the peptide solution to a final concentration of 10-20 mM. This will act as a base to neutralize the HCl byproduct of the reaction.

    • Calculate the required volume of the this compound stock solution. A molar excess of the dye to the peptide (e.g., 5 to 15-fold) is recommended to ensure efficient labeling.

    • Add the calculated volume of the this compound stock solution to the peptide solution while vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to consume any unreacted this compound.

  • Purification: Proceed immediately to the purification of the labeled peptide as described in Section 3.2.

Purification of CY5.5-Labeled Peptide

Purification is critical to remove unreacted free dye and any side products. High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying fluorescently labeled peptides.

Materials:

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA to ensure peptide protonation. Centrifuge to pellet any precipitated material.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the supernatant from the reaction mixture onto the column.

    • Elute the labeled peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

    • Monitor the elution at two wavelengths: 214/220 nm for the peptide backbone and ~675 nm for the CY5.5 dye.

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths. This indicates the presence of the dye-peptide conjugate.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified CY5.5-labeled peptide as a powder.

Characterization of the CY5.5-Labeled Peptide

3.3.1. Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to peptide, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized CY5.5-labeled peptide in a suitable buffer (e.g., PBS).

  • Absorbance Measurement: Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance of CY5.5 (~675 nm, A_max).

  • Calculations:

    • Peptide Concentration (M):

      where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (use a value between 0.03 and 0.101 for CY5.5).[3][6][7]

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm (can be estimated based on the amino acid sequence).

    • Dye Concentration (M):

      where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • ε_dye is the molar extinction coefficient of CY5.5 at its A_max (use a value around 200,000 M⁻¹cm⁻¹).[1][3][4][5]

    • Degree of Labeling (DOL):

An ideal DOL is typically between 1 and 2 for most applications.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_characterization Characterization Peptide Peptide Solution (Amine-free buffer, pH 8.5) Mix Mix Peptide, Dye, and Base (e.g., DIPEA) Peptide->Mix Dye This compound (Anhydrous DMSO/DMF) Dye->Mix Incubate Incubate 1-2h at RT (in the dark) Mix->Incubate HPLC RP-HPLC Purification (C18 column) Incubate->HPLC Analyze Analyze Fractions (MS and analytical HPLC) HPLC->Analyze Lyophilize Lyophilize Pure Fractions Analyze->Lyophilize DOL Calculate DOL (UV-Vis Spectrophotometry) Lyophilize->DOL FinalProduct Purified CY5.5-Peptide DOL->FinalProduct

Caption: Workflow for peptide labeling with this compound.

Signaling Pathway Example: Receptor-Ligand Binding

CY5.5-labeled peptides are often used as probes to study receptor-ligand interactions. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be investigated using a CY5.5-labeled peptide ligand.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand CY5.5-Labeled Peptide (Ligand) Receptor GPCR Receptor Ligand->Receptor Binding G_Protein G-Protein (inactive) Receptor->G_Protein Activation G_Protein_active G-Protein (active) G_Protein->G_Protein_active GTP for GDP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Cascade

References

Application Note: Covalent Labeling of Nanoparticles with CY5.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of nanoparticles is a critical technique for visualizing and tracking their biodistribution, cellular uptake, and fate in biological systems.[1] Near-infrared (NIR) fluorescent dyes, such as Cyanine 5.5 (CY5.5), are particularly advantageous for in vivo imaging due to their deep tissue penetration and minimal background autofluorescence.[2][3] CY5.5 carboxylic acid (CY5.5-COOH) is a versatile form of the dye that can be covalently conjugated to nanoparticles, providing a stable fluorescent tag.[4] This application note provides a detailed protocol for the covalent labeling of amine-functionalized nanoparticles with CY5.5-COOH using the carbodiimide (B86325) crosslinker EDC in conjunction with N-hydroxysuccinimide (NHS).

Principle of the Method

The covalent conjugation of CY5.5-COOH to nanoparticles functionalized with primary amine groups (-NH2) is achieved via amide bond formation. This reaction is typically inefficient on its own. Therefore, a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is employed.

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of CY5.5-COOH to form a highly reactive O-acylisourea intermediate.[5]

  • Formation of NHS Ester: This intermediate is unstable in aqueous solutions. NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[5]

  • Amide Bond Formation: The CY5.5-NHS ester readily reacts with primary amine groups on the surface of the nanoparticles to form a stable amide bond, covalently linking the dye to the nanoparticle.[3][6]

This method ensures high coupling efficiency and creates a stable linkage between the dye and the nanoparticle.[3]

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation cy5_cooh CY5.5-COOH activated_cy5 Amine-Reactive CY5.5-NHS Ester cy5_cooh->activated_cy5 + EDC, NHS edc EDC nhs NHS labeled_np CY5.5-Labeled Nanoparticle (CY5.5-NP) activated_cy5->labeled_np Reaction np_nh2 Amine-Functionalized Nanoparticle (NP-NH2) np_nh2->labeled_np Stable Amide Bond Formation

Caption: Chemical workflow for EDC/NHS-mediated conjugation of CY5.5-COOH to nanoparticles.

Materials and Equipment

Reagents
ReagentGradeRecommended Supplier
Amine-functionalized nanoparticles (e.g., PLGA, Chitosan, Silica)Research GradeUser-defined
CY5.5 Carboxylic Acid (CY5.5-COOH)≥95% PurityMedChemExpress, BroadPharm
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)≥98% PuritySigma-Aldrich, Thermo Fisher
N-Hydroxysuccinimide (NHS)≥98% PuritySigma-Aldrich, Thermo Fisher
2-(N-morpholino)ethanesulfonic acid (MES) BufferBiological GradeSigma-Aldrich
Phosphate-Buffered Saline (PBS), pH 7.4Molecular Biology GradeThermo Fisher, Lonza
Dimethyl sulfoxide (B87167) (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Deionized (DI) Water18.2 MΩ·cmMillipore Milli-Q or equivalent
Dialysis Tubing or Centrifugal Filter UnitsAppropriate MWCOSpectrum Labs, Millipore
Equipment
EquipmentSpecification
pH meterCalibrated
Magnetic stirrer and stir bars
Vortex mixer
Centrifuge (for nanoparticles)
Spectrophotometer (UV-Vis)Capable of scanning 200-800 nm
SpectrofluorometerWith NIR detection capabilities
Dynamic Light Scattering (DLS) InstrumentFor size and zeta potential
Transmission Electron Microscope (TEM)For morphology analysis
Analytical balance
Standard laboratory glassware and consumables

Experimental Protocols

This section details the step-by-step procedures for labeling, purification, and characterization.

G cluster_char Characterization Steps start Start prep_np 1. Prepare Amine- Functionalized Nanoparticles start->prep_np prep_dye 2. Prepare CY5.5-COOH and Activator Solutions prep_np->prep_dye activation 3. Activate CY5.5-COOH with EDC and NHS prep_dye->activation conjugation 4. Conjugate Activated Dye to Nanoparticles activation->conjugation purification 5. Purify Labeled Nanoparticles (Dialysis or Centrifugation) conjugation->purification characterization 6. Characterize Final Product purification->characterization end End characterization->end uv_vis UV-Vis & Fluorescence characterization->uv_vis dls DLS & Zeta Potential characterization->dls tem TEM characterization->tem

Caption: Overall experimental workflow from nanoparticle preparation to final characterization.

Protocol 1: Activation and Conjugation of CY5.5-COOH
  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in MES buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Dye Solution: Prepare a stock solution of CY5.5-COOH in anhydrous DMSO (e.g., 1-2 mg/mL). CY5.5 dyes are light-sensitive; protect the solution from light by wrapping the vial in aluminum foil.

  • Activation:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold MES buffer immediately before use.

    • In a separate microcentrifuge tube, add the required volume of CY5.5-COOH stock solution to MES buffer.

    • Add a 5- to 10-fold molar excess of both EDC and NHS to the CY5.5-COOH solution. The optimal ratio may need to be determined empirically.

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle stirring, protected from light.

  • Conjugation:

    • Add the activated CY5.5-NHS ester solution dropwise to the nanoparticle suspension while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with continuous gentle stirring and protected from light. The longer incubation at 4°C is often preferred to minimize nanoparticle aggregation and hydrolysis of the NHS ester.

Protocol 2: Purification of CY5.5-Labeled Nanoparticles

It is crucial to remove unreacted dye and coupling reagents, as their presence can interfere with characterization and subsequent applications.[7]

Method A: Dialysis

  • Transfer the reaction mixture to a dialysis bag or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10-50 kDa, depending on nanoparticle size).

  • Dialyze against a large volume of PBS (pH 7.4) or DI water at 4°C.

  • Change the dialysis buffer every 4-6 hours for at least 48 hours to ensure complete removal of free dye. Monitor the fluorescence of the dialysis buffer to confirm the removal of unbound CY5.5.

Method B: Centrifugal Filtration

  • Place the reaction mixture into a centrifugal filter unit with an appropriate MWCO.

  • Centrifuge according to the manufacturer's instructions to separate the nanoparticles from the solution containing free dye.

  • Discard the filtrate. Resuspend the nanoparticle pellet in fresh PBS (pH 7.4).

  • Repeat the washing/centrifugation steps 3-5 times until no fluorescence is detected in the filtrate.

Protocol 3: Characterization of Labeled Nanoparticles
  • Prepare a standard curve of free CY5.5-COOH in the same buffer as the nanoparticles at known concentrations.

  • Measure the absorbance of the standards and the purified CY5.5-labeled nanoparticle solution at the CY5.5 maximum absorbance wavelength (~673 nm).[8]

  • Lyse a known concentration of the labeled nanoparticles (if they are polymeric and can be dissolved, e.g., in DMSO or a suitable organic solvent) to eliminate scattering effects.

  • Calculate the concentration of CY5.5 on the nanoparticles using the standard curve. The labeling efficiency can be expressed as the weight ratio of dye to nanoparticle or the number of dye molecules per nanoparticle.

It is essential to confirm that the labeling process did not adversely affect the nanoparticle's properties. Compare the results of the labeled nanoparticles to an unlabeled control batch.

ParameterMethodPurposeTypical Results
Hydrodynamic Diameter & PDI Dynamic Light Scattering (DLS)To measure particle size and size distribution in solution.A slight increase in size may be observed. PDI should remain low (<0.3) indicating a monodisperse population.
Zeta Potential DLS (using electrophoresis)To measure surface charge, which affects stability.A change in zeta potential is expected due to the modification of surface amine groups.
Morphology Transmission Electron Microscopy (TEM)To visualize the size, shape, and aggregation state.No significant changes in morphology or aggregation state should be observed.
Fluorescence Properties SpectrofluorometryTo confirm the covalent attachment of the dye.Emission maximum should be around 707 nm when excited at ~673 nm.[8]

Data Presentation

The following table summarizes typical data obtained before and after labeling nanoparticles. Actual values will vary depending on the nanoparticle type and composition.

ParameterBefore Labeling (NP-NH2)After Labeling (CY5.5-NP)Reference
Hydrodynamic Diameter (nm)90 ± 5 nm94 ± 6 nm[9]
Polydispersity Index (PDI)0.150.18
Zeta Potential (mV)+25 ± 3 mV+18 ± 4 mV[10]
CY5.5 Excitation Max (nm)N/A673 nm[8]
CY5.5 Emission Max (nm)N/A707 nm[8]

Application Example: In Vivo Imaging

CY5.5-labeled nanoparticles are widely used for non-invasive in vivo imaging to study biodistribution and tumor targeting.[2][11] The enhanced permeability and retention (EPR) effect allows nanoparticles of a certain size (typically <200 nm) to preferentially accumulate in tumor tissue.

G cluster_process In Vivo Imaging Workflow admin IV Administration of CY5.5-NPs circ Systemic Circulation admin->circ accum Tumor Accumulation (EPR Effect) circ->accum Leaky Vasculature clear Clearance by Reticuloendothelial System (RES) circ->clear Liver, Spleen image NIR Fluorescence Imaging accum->image data Quantitative Analysis of Biodistribution image->data

Caption: Logical workflow for a typical in vivo tumor imaging experiment using CY5.5-NPs.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive EDC/NHS (hydrolyzed).- Insufficient molar excess of dye/reagents.- pH of reaction buffer is not optimal (should be 5.5-6.5 for activation).- Low number of surface amine groups on nanoparticles.- Prepare fresh EDC/NHS solutions immediately before use.- Increase the molar ratio of CY5.5, EDC, and NHS.- Ensure the activation step is performed in MES buffer (pH ~6.0).- Quantify surface amines to confirm availability.
Nanoparticle Aggregation - High concentration of nanoparticles.- Excessive EDC concentration.- Change in surface charge (zeta potential) leading to instability.- Perform conjugation at a lower nanoparticle concentration.- Reduce the amount of EDC used.- Add a non-ionic surfactant (e.g., Tween 20) at a low concentration. Monitor zeta potential.
High Background Fluorescence - Incomplete removal of free dye.- Increase the duration of dialysis or the number of washes during centrifugal filtration.- Use a purification method with a lower MWCO or size exclusion chromatography.
Loss of Fluorescence (Quenching) - High degree of labeling causing self-quenching.- Dye degradation.- Reduce the molar ratio of CY5.5 used in the conjugation reaction.- Protect all dye-containing solutions and reaction mixtures from light. Store labeled nanoparticles at 4°C.

References

Application Notes and Protocols for Cell Tracking Studies Using CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that is an invaluable tool for non-invasive in vivo imaging and cell tracking studies.[1][2] Its emission in the NIR spectrum minimizes background autofluorescence from biological tissues, allowing for deep tissue imaging with a high signal-to-noise ratio.[2] The carboxylic acid chloride functional group enables covalent labeling of cells by reacting with primary and secondary amines on cell surface proteins, facilitating long-term tracking of cell populations. These application notes provide detailed protocols for using this compound for cell tracking, along with data presentation guidelines and visualizations to assist researchers in their experimental design and execution.

Spectral Properties

CY5.5 exhibits distinct excitation and emission spectra, making it suitable for various imaging systems equipped with appropriate lasers and filters.

ParameterWavelength (nm)
Maximum Excitation~675
Maximum Emission~693

Note: Spectral properties can be influenced by the local microenvironment.

Principle of Cell Labeling

The labeling of cells with this compound is primarily achieved through the reaction of the carboxylic acid chloride group with amine residues present on the surface of cell membranes. This results in the formation of stable amide bonds, covalently attaching the fluorescent dye to the cells.

cluster_cell Cell Membrane cluster_dye This compound Cell Cell Surface Proteins (-NH2) Dye CY5.5-COCl Dye->Cell Amide Bond Formation (Covalent Labeling)

Figure 1. Covalent labeling of cell surface amines with this compound.

Cellular Uptake and Retention

The retention of the CY5.5 label is largely dependent on the stability of the covalent linkage and the turnover rate of labeled cell surface proteins. While the primary labeling occurs on the cell surface, some cyanine (B1664457) dyes can be internalized through various mechanisms. The cellular uptake of heptamethine cyanine dyes can be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[3] Additionally, endocytosis can play a role in the internalization of the dye.[3] The intracellular localization can influence the long-term tracking capabilities of the dye.

Extracellular Extracellular CY5.5 CellSurface Cell Surface Labeling (Amine Reaction) Extracellular->CellSurface Covalent Bonding OATP OATP-mediated Uptake Extracellular->OATP Endocytosis Endocytosis Extracellular->Endocytosis Intracellular Intracellular CY5.5 OATP->Intracellular Endocytosis->Intracellular

Figure 2. Cellular uptake pathways of CY5.5 dye.

Experimental Protocols

Protocol 1: In Vitro Cell Labeling with this compound

This protocol provides a general guideline for labeling adherent or suspension cells in vitro. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Complete cell culture medium

  • Cells of interest

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 70-80% confluency.

    • For suspension cells, ensure a cell density of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Harvest and wash the cells twice with warm PBS (pH 8.0-8.5) by centrifugation (300 x g for 5 minutes).

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Note: The stock solution should be prepared fresh and protected from light.

  • Cell Staining:

    • Resuspend the cell pellet in warm PBS (pH 8.0-8.5) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Add the this compound stock solution to the cell suspension to achieve a final concentration in the range of 5-25 µM.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently agitate the cell suspension periodically.

  • Washing:

    • Stop the staining reaction by adding 5 volumes of complete cell culture medium.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells two more times with complete cell culture medium to remove any unbound dye.

  • Analysis:

    • Resuspend the final cell pellet in the desired medium for downstream applications (e.g., in vivo injection, flow cytometry, or fluorescence microscopy).

    • Confirm labeling efficiency and cell viability using fluorescence microscopy and a viability assay (e.g., trypan blue exclusion).

Quantitative Data Summary (Example):

Cell LineDye Concentration (µM)Incubation Time (min)Labeling Efficiency (%)Mean Fluorescence Intensity (Arbitrary Units)
MDA-MB-2311020>951.2 x 10^5
Jurkat1525>982.5 x 10^5
Primary T-cells515>908.0 x 10^4
Protocol 2: In Vivo Cell Tracking Using Labeled Cells

This protocol outlines the general steps for tracking CY5.5-labeled cells following their administration into an animal model.

Materials:

  • CY5.5-labeled cells (from Protocol 1)

  • Animal model (e.g., immunodeficient mouse)

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters for CY5.5

  • Anesthesia equipment

  • Sterile injection supplies

Procedure:

  • Cell Injection:

    • Resuspend the CY5.5-labeled cells in a sterile, serum-free medium or PBS at the desired concentration for injection.

    • Anesthetize the animal according to approved institutional protocols.

    • Inject the labeled cells into the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • In Vivo Imaging:

    • At predetermined time points (e.g., 0, 2, 6, 24, 48 hours, and subsequent days), anesthetize the animal.

    • Place the animal in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for CY5.5 (Excitation: ~640 nm, Emission: ~700 nm long pass).

    • Acquire a brightfield or photographic image for anatomical reference.

  • Data Analysis:

    • Use the imaging software to overlay the fluorescence and brightfield images.

    • Define regions of interest (ROIs) over the areas where cell accumulation is expected.

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) within the ROIs at each time point.

    • Plot the fluorescence intensity over time to track the biodistribution and persistence of the labeled cells.

  • Ex Vivo Organ Analysis (Optional):

    • At the end of the study, euthanize the animal.

    • Dissect the organs of interest (e.g., lungs, liver, spleen, tumor).

    • Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the labeled cells.

Workflow Visualization:

A Prepare CY5.5-labeled Cell Suspension C Inject Labeled Cells A->C B Anesthetize Animal B->C D In Vivo Fluorescence Imaging (Multiple Time Points) C->D E Data Analysis: Quantify Fluorescence Signal D->E F Ex Vivo Organ Imaging (Optional, Endpoint) D->F

Figure 3. Workflow for in vivo cell tracking.

Data Presentation and Interpretation

Quantitative data from cell tracking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of In Vivo Cell Biodistribution (Example):

Time PointLung (Radiant Efficiency)Liver (Radiant Efficiency)Spleen (Radiant Efficiency)Tumor (Radiant Efficiency)
2 hours5.2 x 10^81.1 x 10^88.5 x 10^72.3 x 10^7
24 hours1.8 x 10^82.5 x 10^81.2 x 10^89.8 x 10^7
72 hours5.6 x 10^71.9 x 10^89.7 x 10^71.5 x 10^8
7 days1.2 x 10^78.3 x 10^74.1 x 10^71.1 x 10^8

Radiant efficiency is reported as [p/s/cm²/sr]/[µW/cm²].

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH of labeling buffer.Ensure the pH of the PBS is between 8.0 and 8.5.
Presence of primary amines in the buffer.Use an amine-free buffer for cell resuspension before labeling.
Low cell viability.Use healthy, viable cells for labeling.
High Background Signal Incomplete removal of unbound dye.Increase the number of washing steps after labeling.
Non-specific binding of the dye.Optimize the dye concentration; use the lowest effective concentration.
Rapid Signal Loss In Vivo Cell death.Assess the viability of labeled cells before injection.
Dye photobleaching.Minimize exposure to excitation light during imaging.
Dilution of the dye due to cell proliferation.Consider the proliferation rate of the cells when planning long-term studies.

Conclusion

This compound is a robust fluorescent probe for cell tracking studies, offering the advantages of near-infrared imaging for deep tissue penetration and high sensitivity. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively label and track cell populations in vitro and in vivo, providing valuable insights for basic research and the development of cell-based therapies.

References

Application Notes and Protocols: CY5.5-COOH Chloride in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye recognized for its utility in cancer research. Its fluorescence in the NIR spectrum (excitation ~675 nm, emission ~694-710 nm) is particularly advantageous for biological applications due to deeper tissue penetration and minimal background autofluorescence compared to visible light fluorophores.[1][2] The terminal carboxylic acid group provides a versatile chemical handle for conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, enabling the development of targeted probes for imaging, drug delivery, and therapy.[1]

This document provides detailed application notes on the use of this compound in cancer research and step-by-step protocols for its conjugation and use in key experimental models.

Data Presentation: Physicochemical Properties

The properties of this compound and its activated ester form are summarized below for easy reference and comparison.

PropertyThis compoundCY5.5 NHS EsterReference(s)
Molecular Formula C40H43ClN2O2Not explicitly found, but is a derivative of CY5.5-COOH[3][4]
Molecular Weight ~619.3 g/mol ~1000.09 g/mol (for a specific commercial version)[3][4][5]
Excitation Maximum (λex) ~673-675 nm675 nm[4][5]
Emission Maximum (λem) ~707-710 nm694 nm[4][5][6]
Extinction Coefficient ~209,000 cm⁻¹M⁻¹~190,000 cm⁻¹M⁻¹[4][5]
Fluorescence Quantum Yield 0.2Not specified[4]
Solubility DMSO, DMF, DCMWater, DMSO, DMF[4][5]
Reactivity Carboxylic acid (-COOH)Reacts with primary amines (-NH2)[1][5]
Storage -20°C-20°C[4][5]

Application Note 1: Targeted Near-Infrared (NIR) Fluorescence Imaging

The NIR window offers a significant advantage for in vivo imaging, allowing for sensitive detection of fluorescent signals deep within tissues. CY5.5-COOH can be conjugated to targeting ligands that specifically bind to cancer cells, enabling precise visualization of tumors and metastases.

A prominent example is the "Tumor Paint" agent, Chlorotoxin:Cy5.5 (CTX:Cy5.5).[7] Chlorotoxin is a peptide derived from scorpion venom that binds to matrix metalloproteinase-2 (MMP-2), an enzyme often upregulated in cancers like glioma, medulloblastoma, and prostate cancer.[7][8] When conjugated to Cy5.5, this bioconjugate allows surgeons to intraoperatively distinguish cancer foci from adjacent normal tissue.[7] Studies in mouse models have shown that CTX:Cy5.5 can delineate tumors and even detect microscopic metastatic foci in lymph channels, highlighting its potential to improve the precision of cancer resection.[7][8]

Application Note 2: Theranostics and Targeted Drug Delivery

The dual capability of imaging and therapy is the cornerstone of theranostics. CY5.5-COOH is an ideal candidate for developing theranostic agents. By incorporating the dye into drug delivery systems, such as nanoparticles or liposomes, researchers can:

  • Track Biodistribution: Monitor the accumulation of the drug carrier at the tumor site in real-time using in vivo imaging systems.

  • Confirm Target Engagement: Visualize the binding of the targeted delivery vehicle to cancer cells.

  • Enable Image-Guided Therapy: Use the fluorescent signal to guide the application of a therapeutic modality, such as localized drug release or photothermal therapy.

The carboxylic acid group allows for straightforward attachment to these delivery systems, often alongside therapeutic payloads, creating a single agent for both diagnosis and treatment.[1][9]

Application Note 3: Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[10][11] Cyanine dyes, including derivatives of Cy5.5, are being actively investigated as PDT agents.[12] Upon excitation with light of a specific wavelength, the dye transfers energy to molecular oxygen, producing singlet oxygen and other ROS.[10] This process induces apoptosis and necrosis in the targeted tumor tissue. The NIR absorption profile of Cy5.5 is highly advantageous for PDT, as it allows for the activation of the photosensitizer in deeper tumors that are inaccessible to light of shorter wavelengths.

Experimental Protocols

Protocol 1: Activation of CY5.5-COOH and Conjugation to a Targeting Protein

This protocol describes the two-step chemical reaction to covalently link CY5.5-COOH to primary amines on a targeting protein (e.g., an antibody or peptide) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Targeting protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Desalting column (e.g., PD-10)

Procedure:

Step 1: Activation of CY5.5-COOH Carboxylic Acid

  • Prepare a 10 mM stock solution of CY5.5-COOH in anhydrous DMSO.

  • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Reaction Buffer (0.1 M MES, pH 6.0). Note: These solutions should be prepared fresh immediately before use.

  • In a microcentrifuge tube, mix CY5.5-COOH, EDC, and Sulfo-NHS. A common molar ratio is 1:5:10 (Dye:EDC:Sulfo-NHS). For example, add 10 µL of 10 mM CY5.5-COOH, 5 µL of 100 mM EDC, and 10 µL of 100 mM Sulfo-NHS.

  • Incubate the mixture for 15-30 minutes at room temperature, protected from light, to form the reactive Sulfo-NHS ester.

Step 2: Conjugation to the Targeting Protein

  • Dissolve the targeting protein in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

  • Add the activated CY5.5-Sulfo-NHS ester solution from Step 1 to the protein solution. The molar ratio of dye to protein should be optimized but typically ranges from 5:1 to 20:1.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

Step 3: Purification of the Conjugate

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with PBS.

  • Collect the colored fractions containing the labeled protein.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5) to determine the degree of labeling (DOL).

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

Protocol 2: In Vitro Fluorescence Imaging of Cancer Cells

Materials:

  • CY5.5-labeled targeting protein (from Protocol 1)

  • Cancer cell line expressing the target of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • DAPI for nuclear counterstain (optional)

  • Fluorescence microscope with appropriate filter sets for Cy5.5 (e.g., Ex: 650/45 nm, Em: 720/60 nm) and DAPI.

Procedure:

  • Seed cancer cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with PBS.

  • Dilute the CY5.5-conjugate to the desired final concentration (typically 1-10 µg/mL) in fresh culture medium.

  • Incubate the cells with the diluted conjugate for 1-4 hours at 37°C.

  • Remove the labeling medium and wash the cells three times with PBS to remove unbound conjugate.

  • (Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • (Optional) If fixed, wash with PBS and counterstain with DAPI for 5 minutes.

  • Add fresh PBS or imaging buffer to the cells.

  • Visualize the cells using a fluorescence microscope. The Cy5.5 signal will indicate the localization of the targeting protein.

Protocol 3: In Vivo NIR Fluorescence Imaging in a Mouse Tumor Model

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Purified CY5.5-labeled targeting protein (sterile)

  • In vivo imaging system (IVIS) with NIR imaging capabilities

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acquire a baseline, pre-injection image of the anesthetized tumor-bearing mouse to assess background autofluorescence.

  • Administer the CY5.5-conjugate to the mouse via an appropriate route (e.g., intravenous tail vein injection). The typical dose ranges from 0.5 to 2 nmol per mouse.[13]

  • Image the mouse at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[6]

  • Keep the mouse anesthetized during each imaging session.

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity and calculate the tumor-to-background ratio.

  • (Optional) At the final time point, euthanize the mouse and perform ex vivo imaging of the tumor and major organs to confirm the in vivo signal distribution.[6]

Mandatory Visualizations

cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation COOH CY5.5-COOH EDC EDC + Sulfo-NHS COOH->EDC Carbodiimide Chemistry NHS_ester CY5.5-Sulfo-NHS Ester (Active Intermediate) EDC->NHS_ester Conjugate CY5.5-Protein Conjugate (Stable Amide Bond) NHS_ester->Conjugate Amine Coupling Protein Targeting Protein (with -NH2 groups) Protein->Conjugate

Caption: Workflow for CY5.5-COOH activation and conjugation to a protein.

cluster_workflow Targeted NIR Imaging Workflow A 1. Inject CY5.5-Conjugate into Tumor Mouse Model B 2. Conjugate Circulates and Binds to Tumor Cells A->B C 3. Excite with NIR Light (~675 nm) B->C D 4. Detect Emitted NIR Fluorescence (~710 nm) with IVIS C->D E 5. Image Analysis: Tumor vs. Background Signal D->E

Caption: Experimental workflow for in vivo targeted NIR fluorescence imaging.

cluster_pdt Mechanism of Photodynamic Therapy (PDT) PS_ground Cy5.5 (Ground State) PS_excited Cy5.5* (Excited State) PS_ground->PS_excited Light NIR Light (~675 nm) Light->PS_ground Excitation Oxygen 3O2 (Oxygen) PS_excited->Oxygen Energy Transfer ROS 1O2 (Singlet Oxygen, ROS) Oxygen->ROS CellDeath Tumor Cell Death ROS->CellDeath Oxidative Stress

Caption: Simplified mechanism of Cy5.5-mediated photodynamic therapy.

References

Application Note & Protocol: CY5.5 Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Protocol for CY5.5 Bioconjugation to Proteins and Other Amine-Containing Biomolecules.

Introduction

Cyanine 5.5 (Cy5.5) is a far-red fluorescent dye commonly utilized in various biological imaging and detection applications due to its excellent spectral properties, including high molar absorptivity and good quantum yield. Bioconjugation of Cy5.5 to biomolecules such as antibodies, proteins, and peptides enables the fluorescent labeling of these molecules for use in techniques like fluorescence microscopy, flow cytometry, and in vivo imaging.

This document provides a detailed protocol for the covalent conjugation of an amine-reactive form of Cy5.5, specifically a Cy5.5 N-hydroxysuccinimide (NHS) ester, to primary amines (-NH₂) present on biomolecules.[1] Primary amines are found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[2] The reaction involves the formation of a stable amide bond between the Cy5.5 dye and the biomolecule. While the prompt mentions "CY5.5-COOH chloride", the standard and more controlled method for amine labeling in aqueous environments is through an NHS ester. Acyl chlorides are highly reactive but susceptible to rapid hydrolysis, making the NHS ester the preferred reagent for bioconjugation.[3]

Chemical Reaction Pathway

The bioconjugation process is based on the reaction of a Cy5.5 NHS ester with a primary amine on a biomolecule. The succinimidyl ester group is an excellent leaving group that readily reacts with the nucleophilic amine. This reaction is most efficient under slightly basic conditions (pH 8.0-9.0), where the primary amines are deprotonated and therefore more reactive.[][5]

G Prot Protein-NH₂ (Primary Amine) Conj Cy5.5-Protein Conjugate (Stable Amide Bond) Prot->Conj pH 8.0-9.0 (Amine-Free Buffer) Cy55 Cy5.5-NHS Ester Cy55->Conj NHS N-Hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of Cy5.5-NHS ester with a primary amine on a protein.

Experimental Workflow

The overall process for creating a Cy5.5-protein conjugate involves several key stages: preparation of the protein and dye, the conjugation reaction itself, and finally, the purification and characterization of the labeled protein.

G prep_prot 1. Protein Preparation - Buffer exchange into amine-free buffer - Adjust concentration to 2-10 mg/mL conjugation 3. Conjugation Reaction - Add dye to protein solution (5:1 to 20:1 molar ratio) - Incubate for 1 hr at room temp, protected from light prep_prot->conjugation prep_dye 2. Dye Preparation - Dissolve Cy5.5 NHS Ester in anhydrous DMSO or DMF (10 mg/mL) - Prepare immediately before use prep_dye->conjugation purification 4. Purification - Remove unreacted dye via gel filtration, dialysis, or spin column conjugation->purification characterization 5. Characterization - Measure A280 and A675 - Calculate Degree of Labeling (DOL) purification->characterization storage 6. Storage - Store conjugate at 4°C or -20°C, protected from light characterization->storage

Caption: Workflow for Cy5.5 bioconjugation, purification, and characterization.

Experimental Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Amounts can be scaled for other proteins and quantities.

Materials and Reagents
  • Protein/Biomolecule: 1 mg in an amine-free buffer.

  • Amine-Reactive Cy5.5: Cy5.5 NHS Ester.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5. PBS can also be used if the pH is adjusted.[2]

  • Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Purification System: Sephadex G-25 desalting column, spin column, or dialysis cassette.

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4.

Reagent Preparation
  • Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., bicarbonate, borate, or PBS). If the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into the reaction buffer via dialysis or a desalting column.[6][7]

    • Adjust the protein concentration to a minimum of 2 mg/mL for optimal labeling efficiency. A concentration of 5-10 mg/mL is ideal.[2][3]

  • Cy5.5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[3][8]

    • Vortex briefly to ensure the dye is fully dissolved. Reactive dyes are not stable in solution for long periods.[3]

Conjugation Reaction
  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting range of 10:1 to 15:1 is recommended for IgG antibodies.[9] This ratio should be optimized for each specific protein to achieve the desired Degree of Labeling (DOL).[10][11]

    • Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )

    • Moles of Dye Needed = (Moles of Protein) x (Desired Molar Ratio)

    • Volume of Dye Stock = (Moles of Dye Needed x MW of Dye) / (Concentration of Dye Stock)

  • Reaction:

    • Add the calculated volume of the Cy5.5 stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

  • Quenching (Optional):

    • To stop the reaction, you can add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

    • Incubate for an additional 10-15 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove any unreacted, free Cy5.5 dye from the final conjugate solution.

  • Gel Filtration/Desalting Column: This is the most common method. Pass the reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[6][12] The larger protein-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later.

  • Dialysis: Dialyze the sample against a large volume of storage buffer at 4°C for 12-24 hours with several buffer changes.[6]

Characterization: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

  • Measure Absorbance: Dilute the purified conjugate solution in a suitable buffer and measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, which is ~675 nm (A₆₇₅).

  • Calculate DOL: Use the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A₆₇₅: Absorbance of the conjugate at ~675 nm.

      • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For Cy5.5, this is typically around 0.05.

      • ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A₆₇₅ / ε_dye

      • ε_dye: The molar extinction coefficient of Cy5.5 at ~675 nm (typically ~250,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

An optimal DOL for antibodies is generally between 2 and 10.[11] Over-labeling can lead to fluorescence quenching and reduced antibody function.[13]

Quantitative Data Summary

ParameterValueReference
Cy5.5 Spectral Properties
Excitation Maximum (λ_ex)~675 nm[14]
Emission Maximum (λ_em)~694 nm[14]
Molar Extinction Coefficient (ε_dye)~250,000 M⁻¹cm⁻¹
Correction Factor (CF at 280 nm)~0.05
Recommended Reaction Conditions
Reaction pH8.0 - 9.0[]
Recommended Buffer0.1 M Sodium Bicarbonate[2]
Protein Concentration> 2 mg/mL (10 mg/mL is optimal)[2][7]
Dye:Protein Molar Ratio (IgG)5:1 to 20:1 (start with 10:1)[9]
Reaction Time1 hour[6]
Reaction TemperatureRoom Temperature[6]

References

Purifying Proteins Labeled with CY5.5-COOH Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with the near-infrared fluorescent dye, CY5.5-COOH chloride. The removal of unconjugated "free" dye is a critical step to ensure the accuracy and reliability of downstream applications, including in vivo imaging, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays. This guide outlines common purification techniques, presents a comparison of their performance, provides detailed experimental protocols, and offers troubleshooting advice.

Introduction to CY5.5 Labeling and the Importance of Purification

CY5.5 is a bright and relatively photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum (excitation ~675 nm, emission ~694 nm), a region where tissue absorbance and autofluorescence are minimized, making it an excellent choice for in vivo imaging applications.[1] The carboxylic acid chloride moiety of this compound reacts with primary amino groups (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface to form stable amide bonds.

Following the labeling reaction, the resulting mixture contains the desired protein-dye conjugate, unreacted free dye, and potentially hydrolyzed, non-reactive dye. The presence of unconjugated dye can lead to high background signals, inaccurate determination of the degree of labeling (DOL), and non-specific signals in various assays.[2] Therefore, robust purification is essential to obtain a highly pure labeled protein for reliable and reproducible results.

Comparison of Purification Methods

Several techniques can be employed to separate the larger protein-dye conjugate from the small, unconjugated CY5.5 dye. The choice of method depends on factors such as the protein's size and stability, the required level of purity, sample volume, and available equipment. The following table summarizes the key characteristics of the most common purification methods.

FeatureSpin Column / Gel FiltrationSize-Exclusion Chromatography (SEC)DialysisReverse-Phase HPLC (RP-HPLC)
Principle Size-based separation (Gel Filtration)[2]Size-based separation[2]Size-based diffusion across a semi-permeable membrane[2]Hydrophobicity[2]
Typical Protein Recovery > 90%> 85%> 90%> 80%
Dye Removal Efficiency Good to Excellent (>95%)Excellent (>99%)Good (>95%)Excellent (>99.9%)
Processing Time < 15 minutes[3]30 - 60 minutes12 - 48 hours (multiple buffer changes required)[4]30 - 60 minutes per sample
Sample Volume 10 µL - 4 mL50 µL - several mL100 µL - 100 mL10 µL - several mL
Required Equipment MicrocentrifugeChromatography system (e.g., FPLC)Dialysis tubing/cassettes, large volume of buffer, magnetic stirrerHPLC system
Pros Fast, easy to use, high recovery[3]High resolution, good for polishing, automatedSimple, low cost, gentle on proteinsHighest purity, excellent for peptides and small proteins[5]
Cons Potential for sample dilutionRequires specialized equipment, potential for sample dilutionVery slow, potential for sample loss and dilution[6]Can denature proteins, requires specialized equipment[5]

Experimental Protocols

Protocol 1: Protein Preparation for Labeling

Note: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the CY5.5 dye and must be removed prior to labeling.[6][7][8][9]

  • Buffer Exchange: If your protein is in an amine-containing buffer, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0). This can be achieved using dialysis or a desalting spin column.

  • Protein Concentration: For optimal labeling, adjust the protein concentration to 5-10 mg/mL in the labeling buffer.[6][7][8] The volume of the protein solution should ideally not exceed 100 µL.[6][7][8]

Protocol 2: Labeling Protein with this compound
  • Reconstitute this compound: Immediately before use, reconstitute one vial of this compound with 5-10 µL of anhydrous DMSO or DMF.[8] Mix well by pipetting up and down until the dye is fully dissolved.

  • Labeling Reaction: Transfer 100 µL of the prepared protein solution to a microcentrifuge tube. Add the reconstituted CY5.5 solution to the protein solution.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing or rotation, protected from light.[8][9]

Protocol 3: Purification of Labeled Protein using a Spin Column

This method is rapid and ideal for small sample volumes.

  • Prepare the Spin Column:

    • Snap off the bottom closure of a spin column and place it in a collection tube.

    • Centrifuge at approximately 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[2][6][8]

  • Equilibrate the Column:

    • Add 110 µL of elution buffer (e.g., PBS) to the column.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat this washing step at least two more times.[6][8]

  • Load the Sample:

    • Place the equilibrated spin column into a new, clean collection tube.

    • Carefully load the labeling reaction mixture (maximum 110 µL) onto the center of the resin bed.[2][6][8]

  • Elute the Labeled Protein:

    • Centrifuge the column for 2 minutes at 1,500 x g to collect the eluate.[2][6][8] The eluate contains the purified, labeled protein. The unconjugated CY5.5 dye remains in the column resin.

  • Optional Second Purification: For even higher purity, the eluate can be loaded onto a second, freshly prepared spin column and the elution step repeated.[6][8]

Protocol 4: Purification using Size-Exclusion Chromatography (SEC)

This method provides higher resolution and is suitable as a final polishing step.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your protein, ensuring a good separation from the small (~1 kDa) CY5.5 dye.

  • System Preparation: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at the desired flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the labeling reaction mixture onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye.[2] Collect fractions and monitor the elution profile by measuring absorbance at 280 nm (for protein) and 675 nm (for CY5.5).

  • Pooling Fractions: Pool the fractions containing the purified labeled protein, identified by the overlapping peaks at 280 nm and 675 nm.

Protocol 5: Purification using Reverse-Phase HPLC (RP-HPLC)

This method offers the highest purity but may cause protein denaturation. It is particularly well-suited for purifying labeled peptides.[5]

  • Column and Solvent Selection:

    • Use a C4, C8, or C18 reversed-phase column with a wide pore size (e.g., 300 Å) suitable for proteins.

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the labeling reaction mixture.

    • Elute the sample using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) generally provides the best resolution.

  • Fraction Collection and Analysis: Monitor the elution at 280 nm and 675 nm and collect fractions corresponding to the peak containing the dual-wavelength absorbance.

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or speed-vacuum centrifugation.

Quality Control of Labeled Protein

After purification, it is crucial to assess the quality of the conjugate.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a key parameter. An optimal DOL for CY5.5 is typically between 2 and 8 to achieve bright fluorescence without significant self-quenching.[2]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A280) and 675 nm (A675, the absorbance maximum for CY5.5).

  • Calculate Concentrations:

    • Protein Concentration (M) = [A280 - (A675 × CF)] / εprotein

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (for CY5.5, this is typically around 0.05).

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A675 / εdye

      • Where:

        • εdye is the molar extinction coefficient of CY5.5 at 675 nm (~250,000 M-1cm-1).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_qc Quality Control p_start Protein in Amine-Containing Buffer buffer_exchange Buffer Exchange (Dialysis or Desalting) p_start->buffer_exchange labeling_buffer Protein in Amine-Free Labeling Buffer (pH 8.5-9.0) buffer_exchange->labeling_buffer reaction Incubate Protein + Dye (1 hr, RT, dark) labeling_buffer->reaction cy5_prep Reconstitute This compound cy5_prep->reaction purify Remove Unconjugated Dye (Spin Column, SEC, or RP-HPLC) reaction->purify dol Determine Degree of Labeling (DOL) purify->dol activity Assess Protein Activity (Optional) purify->activity final_product Purified CY5.5-Labeled Protein dol->final_product Store Labeled Protein (-20°C or -80°C, dark) activity->final_product

Caption: Experimental workflow for labeling and purifying this compound proteins.

purification_decision_tree start Need to purify CY5.5-labeled protein q_speed Is speed the top priority? start->q_speed q_purity Is highest purity essential? q_speed->q_purity No spin_column Use Spin Column q_speed->spin_column Yes q_volume Large sample volume (>5 mL)? q_purity->q_volume No rphplc Use Reverse-Phase HPLC (RP-HPLC) q_purity->rphplc Yes sec Use Size-Exclusion Chromatography (SEC) q_volume->sec No dialysis Use Dialysis q_volume->dialysis Yes q_denature Is the protein sensitive to organic solvents? q_denature->sec Yes q_denature->rphplc No rphplc->q_denature

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal 1. Labeling reaction failed due to amine-containing buffers. 2. Over-labeling causing fluorescence quenching.[2]1. Ensure the protein buffer is amine-free and at the correct pH (8.5-9.0). 2. Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio in the labeling step.[2]
Free Dye Detected After Purification 1. Inefficient purification method. 2. Column was overloaded (spin column/SEC). 3. Insufficient dialysis time or too few buffer changes.[2]1. For small proteins, ensure the SEC resin has an appropriate fractionation range. 2. Repeat the purification step (e.g., pass the eluate through a second spin column).[2] 3. Increase dialysis time and the frequency of buffer changes.[2]
Protein Precipitation After Labeling Over-labeling has increased the protein's hydrophobicity, leading to aggregation.Reduce the molar ratio of CY5.5 to protein in the labeling reaction to achieve a lower DOL (2-4).[2]
Labeled Protein Shows Reduced Activity The CY5.5 dye has attached to lysine residues within or near the active site or a binding interface, causing steric hindrance.1. Reduce the dye-to-protein ratio to decrease the probability of labeling critical residues. 2. If possible, use site-specific labeling techniques to attach the dye to a region of the protein away from the active site.

References

Application Notes and Protocols for Biodistribution Studies Using CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its emission in the NIR spectrum (typically around 710 nm) makes it an invaluable tool for in vivo imaging studies. The reduced tissue autofluorescence and deeper tissue penetration of NIR light allow for high signal-to-noise ratios in living subjects. These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies using unconjugated this compound, often referred to as "free dye," to understand its intrinsic pharmacokinetic profile. This information is crucial for researchers using CY5.5 as a labeling agent, as the biodistribution of the free dye can serve as a baseline control to assess the targeting efficiency of CY5.5-conjugated molecules.

Key Properties of this compound

PropertyValueReference
Chemical Formula C₄₀H₄₃ClN₂O₂[1]
Excitation Maximum ~650-673 nm[1]
Emission Maximum ~707-710 nm[1]
Molecular Weight ~619.24 g/mol [1]
Solubility Soluble in organic solvents like DMSO and DMF; limited aqueous solubility

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol outlines the preparation of a sterile solution of this compound suitable for intravenous administration in small animals.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution by dissolving the dye in anhydrous DMSO to a concentration of 1-5 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: For intravenous injection, the final concentration of DMSO should be minimized to avoid toxicity. Dilute the DMSO stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. A typical final DMSO concentration in the injected volume should be less than 10%. For example, to prepare a 100 µL injection solution with 5% DMSO, mix 5 µL of the this compound stock solution with 95 µL of sterile PBS.

  • Sterilization: Filter the final working solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free tube immediately before injection.

  • Storage: Prepare the injection solution fresh for each experiment. Protect the stock and working solutions from light to prevent photobleaching.

Protocol 2: In Vivo Imaging and Biodistribution Study in Mice

This protocol describes a typical workflow for a biodistribution study of this compound in mice using non-invasive optical imaging followed by ex vivo organ analysis.

Materials:

  • Healthy mice (e.g., ICR or BALB/c, 6-8 weeks old)

  • Prepared this compound injection solution

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection (e.g., IVIS Spectrum)

  • Surgical tools for dissection

  • Phosphate-Buffered Saline (PBS) for perfusion

  • Calibrated scale for weighing organs

Procedure:

Part A: Animal Preparation and Dye Administration

  • Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.[2]

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by monitoring respiration and lack of pedal reflex.

  • Baseline Imaging: Acquire a baseline whole-body fluorescence image of each mouse before injection to determine the level of autofluorescence.

  • Injection: Administer a defined dose of the this compound solution (e.g., 0.1 mg/kg body weight) via intravenous tail vein injection.[3][4] A typical injection volume is 100-200 µL.

Part B: In Vivo Imaging

  • Image Acquisition: Place the anesthetized mouse in the imaging chamber. Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).[3]

  • Imaging Parameters: Use appropriate filter sets for CY5.5 (e.g., excitation ~640 nm, emission ~700 nm). The exposure time may need to be adjusted based on the signal intensity.

  • Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the whole body or specific areas to quantify the average fluorescence intensity at each time point.

Part C: Ex Vivo Organ Analysis

  • Euthanasia and Perfusion: At the end of the final imaging time point (or at designated time points for terminal studies), euthanize the mice using an approved method. Perform a cardiac perfusion with PBS to flush the blood from the organs and reduce signal quenching from hemoglobin.

  • Organ Harvesting: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, stomach, intestines, thymus, lymph nodes).[3][4]

  • Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface within the imaging chamber and acquire a fluorescence image.

  • Quantitative Analysis: Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity (often expressed as radiance or radiant efficiency).[1][3]

  • Normalization: If desired, weigh each organ to calculate the fluorescence intensity per gram of tissue.

Quantitative Data Presentation

The biodistribution of free CY5.5 dye is characterized by rapid clearance from the body, with initial accumulation in organs responsible for metabolism and excretion, such as the liver and kidneys. The following tables summarize quantitative data from a representative study on the biodistribution of intravenously injected free CY5.5 dye in mice.[3][4]

Table 1: Relative Fluorescence Intensity of Free CY5.5 Dye in Mouse Organs Over Time [3][4]

Organ0.5 h1 h4 h1 Day4 Days7 Days
Liver 100.085.265.425.110.35.2
Lung 45.338.129.815.68.14.3
Spleen 15.212.59.85.12.61.8
Kidney 60.155.342.720.49.54.9
Stomach 30.528.422.118.212.510.1
Thymus 10.18.97.24.33.12.5
Heart 12.610.38.13.92.11.5
Brain 5.34.13.52.11.81.6
Lymph Node 8.97.56.33.82.92.4

Note: Data are presented as relative fluorescence intensity, with the liver at 0.5 hours set to 100 for comparison. Actual values can vary depending on the imaging system, dose, and animal model.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Data Analysis prep_dye Prepare CY5.5-COOH Chloride Solution injection Intravenous Injection prep_dye->injection animal_prep Acclimate and Anesthetize Mice baseline Acquire Baseline Fluorescence Image animal_prep->baseline baseline->injection imaging Whole-Body Imaging at Time Points (0.5, 1, 4, 24h) injection->imaging euthanasia Euthanize and Perfuse Mouse imaging->euthanasia Terminal Time Point harvest Harvest Organs (Liver, Spleen, etc.) euthanasia->harvest exvivo_image Image Harvested Organs harvest->exvivo_image quantify Quantify Fluorescence Intensity (ROIs) exvivo_image->quantify normalize Normalize Data (e.g., per gram tissue) quantify->normalize report Generate Tables and Report normalize->report

Caption: Workflow for a typical biodistribution study of this compound.

Clearance Pathway

G cluster_admin Administration cluster_dist Distribution cluster_uptake Organ Uptake cluster_clear Clearance injection Intravenous Injection of CY5.5-COOH blood Systemic Circulation (Bloodstream) injection->blood liver Liver (Metabolism) blood->liver kidney Kidneys blood->kidney other Other Tissues (Spleen, Lungs, etc.) blood->other biliary Biliary Excretion (Feces) liver->biliary renal Renal Clearance (Urine) kidney->renal

Caption: Primary clearance pathways for unconjugated cyanine dyes.

Discussion and Considerations

  • Rapid Clearance: Unconjugated this compound is a small molecule that is rapidly cleared from the bloodstream, primarily through the hepatobiliary and renal systems.[3] This results in a relatively short biological half-life.

  • Data Interpretation: When analyzing ex vivo organ fluorescence, it is important to note that signal intensity can be affected by the size, density, and blood content of the organ, which can cause scattering and absorption of light. Perfusion of organs prior to imaging is recommended to minimize signal quenching by hemoglobin.

  • Control for Conjugation Studies: The biodistribution profile of free this compound serves as a critical control for studies involving CY5.5-conjugated nanoparticles, antibodies, or other drug delivery systems. A significant deviation from the free dye's distribution pattern can indicate successful targeting of the conjugated molecule. For example, while free dye shows rapid clearance, a CY5.5-labeled nanoparticle might show prolonged circulation and accumulation in the liver and spleen due to uptake by the reticuloendothelial system.[3][4]

  • Dose and Vehicle: The dose and vehicle used for injection can influence the biodistribution profile. It is important to use a consistent and well-documented formulation for all comparative studies. The concentration of organic solvents like DMSO should be kept to a minimum to avoid acute toxicity.

These application notes and protocols provide a framework for conducting robust and reproducible biodistribution studies with this compound. Adherence to these guidelines will enable researchers to generate high-quality data for the evaluation of novel imaging agents and drug delivery systems.

References

Application Notes and Protocols for Labeling Microplastics with CY5.5-COOH Chloride in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pervasive issue of microplastic pollution necessitates robust and standardized methods for their detection and quantification in environmental matrices. Fluorescent labeling has emerged as a powerful technique for visualizing and tracking microplastics.[1][2] This document provides detailed application notes and protocols for the use of CY5.5-COOH chloride, a near-infrared cyanine (B1664457) dye, for the stable and efficient labeling of microplastics in environmental studies. This compound offers excellent spectral properties, including a narrow absorption spectrum, high sensitivity, and good stability, making it a suitable candidate for bioimaging and environmental analysis.[3][4][5] The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in microplastic research.

Properties of this compound

This compound is a fluorescent dye with a carboxylic acid group that can be used for labeling various substrates.[6][7] Its key spectral and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C40H43ClN2O2[6][7]
Molecular Weight 619.2 g/mol [6]
Excitation Maximum (λex) ~650 - 673 nm[3][4][7]
Emission Maximum (λem) ~707 - 710 nm[3][4][7]
Solubility Soluble in organic solvents like DMSO, DMF, DCM[7]
Appearance Solid
Storage -20°C, protected from light[7]

Experimental Protocols

The following protocols provide a step-by-step guide for labeling microplastics with this compound, followed by validation and analysis.

Protocol 1: Labeling of Polypropylene (B1209903) (PP) Microplastics

This protocol is adapted from a known procedure for labeling polypropylene microplastics.[3]

Materials:

  • Polypropylene (PP) microplastics

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Stirring apparatus

  • Filtration system (e.g., vacuum filtration with appropriate filters)

  • Drying oven

Procedure:

  • Microplastic Preparation:

    • Wash the PP microplastics with distilled water to remove any surface contaminants.

    • Dry the microplastics completely in an oven at a temperature that will not melt or deform the plastic (e.g., 40-50°C).

  • Staining Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. The concentration should be optimized based on the desired labeling intensity, but a starting point of 1 mg/mL can be used.

  • Labeling Reaction:

    • In a suitable reaction vessel, suspend the dried PP microplastics in a mixture of THF and distilled water. The ratio of THF to water should be optimized to facilitate the interaction between the dye and the plastic.

    • Add the this compound solution to the microplastic suspension.

    • Stir the mixture continuously for an extended period, for example, for 4 days, at room temperature, protected from light.[3] The long incubation time allows for the dye to penetrate and stably incorporate into the polymer matrix.

  • Washing and Purification:

    • After the incubation period, filter the labeled microplastics from the staining solution.

    • Wash the filtered microplastics thoroughly with distilled water to remove any unbound dye. Repeat the washing steps until the filtrate is clear and shows no fluorescence.

    • A final wash with an organic solvent in which the dye is soluble but the plastic is not (e.g., ethanol) can help remove residual surface-adsorbed dye.

  • Drying and Storage:

    • Dry the labeled microplastics completely in an oven at a low temperature.

    • Store the dried, labeled microplastics in a dark, dry place.

Protocol 2: General Protocol for Labeling Various Microplastic Polymers

This generalized protocol can be adapted for various types of microplastics. Optimization of solvent systems and incubation conditions may be necessary for different polymers.[1][2]

Materials:

  • Microplastics of interest (e.g., PE, PET, PVC, PS)

  • This compound

  • Appropriate organic solvent (e.g., DMSO, THF, acetone)

  • Distilled water or buffer

  • Heating and stirring apparatus

Procedure:

  • Polymer-Solvent Compatibility Test:

    • Before proceeding, it is crucial to test the compatibility of the chosen organic solvent with the microplastic type to avoid dissolution or significant swelling of the particles.

  • Staining Procedure:

    • Prepare a working solution of this compound in the selected organic solvent.

    • Suspend the microplastics in an aqueous solution or a mixture of the organic solvent and water.

    • Add the dye solution to the microplastic suspension.

    • Incubate the mixture with stirring. For some polymers, a heat-mediated approach (e.g., 70°C for 3 hours) can enhance dye incorporation, a technique that has proven effective for other fluorescent dyes.[8][9] However, the thermal stability of both the microplastic and the dye should be considered.

  • Washing and Drying:

    • Follow the washing and drying steps as outlined in Protocol 1 to remove unbound dye and prepare the labeled microplastics for analysis.

Validation of Labeling Efficiency and Stability

It is essential to verify the successful and stable labeling of the microplastics before their use in environmental studies.[3]

Validation MethodPurposeInstrumentation
Fluorescence Microscopy To visually confirm the fluorescence of the labeled microplastics and assess the uniformity of the staining.Epifluorescence or confocal microscope with appropriate filter sets for CY5.5.
Scanning Electron Microscopy (SEM) To examine the surface morphology of the microplastics and ensure the labeling process did not cause significant physical damage.[10]Scanning Electron Microscope.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm that the chemical structure of the polymer has not been altered by the labeling process.[8]FTIR Spectrometer.
Leaching Test To assess the stability of the fluorescent label by incubating the labeled microplastics in various relevant media (e.g., freshwater, saltwater, simulated digestive fluids) and measuring the fluorescence in the supernatant over time.[3]Fluorometer or fluorescence microscope.

Analysis of Labeled Microplastics in Environmental Samples

Once labeled and validated, this compound-labeled microplastics can be used as tracers in various environmental studies.

Analytical TechniqueApplication
Fluorescence Microscopy Direct visualization and enumeration of labeled microplastics in water, sediment, or biological tissues.
Flow Cytometry High-throughput quantification of small microplastics in liquid samples.
In Vivo Imaging Systems (IVIS) Non-invasive tracking of the biodistribution and fate of labeled microplastics in organisms.[3]
Spectrofluorometry Quantification of the concentration of labeled microplastics based on fluorescence intensity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for labeling and analyzing microplastics using this compound.

experimental_workflow cluster_prep Microplastic Preparation cluster_labeling Labeling with this compound cluster_validation Validation cluster_application Application in Environmental Studies mp_source Microplastic Source (Environmental or Virgin) mp_wash Washing and Drying mp_source->mp_wash staining Staining/ Incubation mp_wash->staining dye_prep Dye Solution Preparation (in DMSO) dye_prep->staining washing Washing and Purification staining->washing drying Final Drying washing->drying fluor_micro Fluorescence Microscopy drying->fluor_micro sem SEM drying->sem ftir FTIR drying->ftir leaching Leaching Test drying->leaching spiking Spiking into Environmental Matrix leaching->spiking exposure Exposure Studies (e.g., organismal uptake) spiking->exposure analysis Detection and Quantification exposure->analysis

Caption: Experimental workflow for labeling microplastics with this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Downstream Applications mp Unlabeled Microplastics labeling Fluorescent Labeling Protocol mp->labeling dye This compound dye->labeling reagents Solvents & Reagents reagents->labeling labeled_mp Labeled Microplastics labeling->labeled_mp waste Chemical Waste labeling->waste eco_tox Ecotoxicological Studies labeled_mp->eco_tox transport Transport & Fate Modeling labeled_mp->transport uptake Bioaccumulation/ Uptake Studies labeled_mp->uptake

Caption: Logical relationships in microplastic labeling for environmental studies.

Considerations for Ecotoxicological Studies

When using fluorescently labeled microplastics in ecotoxicological studies, it is crucial to consider the potential effects of the dye itself on the studied organisms. A proper control experiment using the dye alone (not bound to microplastics) should be included to differentiate the toxicological effects of the microplastic polymer from those of the fluorescent label. While no specific signaling pathways for this compound in ecotoxicology have been detailed, a general approach to investigating the impact of labeled microplastics is outlined below.

ecotox_pathway cluster_exposure Exposure cluster_assessment Biological Assessment cluster_outcome Potential Outcomes labeled_mp CY5.5-Labeled Microplastics organism Test Organism (e.g., zebrafish, daphnia) labeled_mp->organism Ingestion/ Uptake biodistribution Biodistribution (IVIS Imaging) organism->biodistribution cellular_uptake Cellular Uptake (Microscopy) organism->cellular_uptake behavioral_changes Behavioral Analysis organism->behavioral_changes bioaccumulation Bioaccumulation/ Biomagnification biodistribution->bioaccumulation oxidative_stress Oxidative Stress (ROS Assay) cellular_uptake->oxidative_stress gene_expression Gene Expression (qPCR, RNA-Seq) oxidative_stress->gene_expression inflammation Inflammatory Response gene_expression->inflammation toxicity Developmental or Reproductive Toxicity gene_expression->toxicity

Caption: Generalized workflow for ecotoxicological assessment of labeled microplastics.

Conclusion

This compound is a promising fluorescent dye for labeling microplastics in environmental research. Its near-infrared fluorescence properties allow for sensitive detection with potentially lower background interference from biological matrices. The protocols and validation steps provided here offer a framework for the successful application of this dye. Researchers should carefully optimize the labeling conditions for their specific type of microplastic and validate the stability of the label to ensure reliable and accurate results in their environmental studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence with CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5-COOH chloride. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence signals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and provide detailed troubleshooting guides to help you optimize your experiments with this compound.

Q1: My fluorescence signal is much weaker than expected. What are the potential causes?

A weak or low fluorescence signal can be attributed to several factors, ranging from the labeling protocol to the imaging setup. The most common culprits include inefficient labeling, dye degradation, fluorescence quenching, or suboptimal instrument settings. A systematic approach to troubleshooting is recommended to identify and resolve the issue.

Q2: How can I troubleshoot an inefficient labeling reaction?

Inefficient labeling is a primary cause of low signal. Here’s a step-by-step guide to diagnose and improve your conjugation efficiency.

Troubleshooting Inefficient Labeling:

  • Verify Reagent Quality and Storage: this compound is sensitive to moisture and light. Ensure it has been stored correctly at -20°C in a desiccated, dark environment.[1][2] Repeated freeze-thaw cycles should be avoided.[3]

  • Optimize pH of the Reaction Buffer: The pH of the reaction buffer is critical for efficient conjugation. For labeling primary amines (e.g., on proteins), a pH range of 8.2-8.5 is often optimal.[4] At this pH, the primary amino groups are deprotonated and more reactive.[4] However, excessively high pH can lead to hydrolysis of the reactive dye.[4][5]

  • Check Protein/Biomolecule Concentration: The concentration of your target biomolecule can impact labeling efficiency. For protein labeling, a concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal.[4]

  • Molar Ratio of Dye to Biomolecule: The optimal molar ratio of CY5.5 to the target molecule needs to be determined empirically. A common starting point for protein labeling is a 10:1 molar ratio of dye to protein.[6]

  • Reaction Time and Temperature: Ensure sufficient incubation time for the labeling reaction to proceed to completion. A typical reaction may run for 1-2 hours at room temperature.[6]

Troubleshooting Workflow for Inefficient Labeling

G start Low Fluorescence Signal q1 Is the labeling efficiency low? start->q1 a1_yes Check Reagent Quality & Storage (Store at -20°C, desiccated, dark) q1->a1_yes Yes a1_no Proceed to other causes (e.g., Quenching, Instrumentation) q1->a1_no No q2 Is the reaction pH optimal? (Recommended: pH 8.2-8.5 for amines) a1_yes->q2 a2_yes Check Biomolecule Concentration (>2 mg/mL for proteins) q2->a2_yes Yes a2_no Adjust pH of reaction buffer q2->a2_no No q3 Is the molar ratio of dye:biomolecule optimized? a2_yes->q3 a2_no->q2 a3_yes Verify reaction time and temperature q3->a3_yes Yes a3_no Titrate molar ratio (e.g., start at 10:1 for proteins) q3->a3_no No end Improved Labeling Efficiency a3_yes->end a3_no->q3

Caption: A decision tree for troubleshooting inefficient labeling reactions.

Q3: Could fluorescence quenching be the cause of my low signal? How do I identify and prevent it?

Yes, fluorescence quenching is a common reason for reduced signal intensity. Quenching occurs when the fluorescence of a fluorophore is decreased by a variety of processes.[7]

Types of Quenching and Solutions:

Quenching TypeDescriptionPotential Solutions
Self-Quenching (Aggregation) At high labeling densities (high Degree of Labeling), dye molecules can interact with each other, leading to the formation of non-fluorescent aggregates.[7][8]- Optimize the dye-to-biomolecule ratio to achieve a lower Degree of Labeling (DOL). - Use a purification method like HPLC to separate conjugates with different DOLs.
Collisional Quenching The excited fluorophore comes into contact with another molecule (a quencher) in the solution that facilitates a non-radiative transition to the ground state.[7] Common quenchers include molecular oxygen and iodide ions.[7]- Degas your buffers to remove dissolved oxygen. - Ensure your buffers are free from known quenching agents.
Static Quenching A non-fluorescent complex forms between the fluorophore and another molecule.[7] This can be due to hydrophobic effects causing dye molecules to stack together.[7]- Adding surfactants can help disrupt the formation of these ground-state complexes.[7] - Consider using a more hydrophilic, sulfonated version of the dye if available.[5]

Investigating Quenching

G start Low Fluorescence Signal q1 Is the Degree of Labeling (DOL) high? start->q1 a1_yes Self-Quenching is likely. Reduce dye:biomolecule ratio. q1->a1_yes Yes a1_no Consider other quenching mechanisms. q1->a1_no No q2 Are there known quenchers in the buffer? (e.g., O2, I-) a1_no->q2 a2_yes Collisional Quenching is possible. Degas buffer or use quencher-free reagents. q2->a2_yes Yes a2_no Investigate Static Quenching. q2->a2_no No q3 Is the dye aggregating? (Check for changes in absorption spectrum) a2_no->q3 a3_yes Static Quenching is occurring. Add surfactants or use a sulfonated dye. q3->a3_yes Yes a3_no Quenching is less likely. Check instrument settings. q3->a3_no No

Caption: A flowchart for diagnosing and addressing fluorescence quenching.

Q4: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and performance of this compound.

ConditionRecommendationRationale
Storage Temperature Powder: -20°C for long-term (up to 3 years).[1] In solvent: -80°C (up to 6 months) or -20°C (up to 1 month).[1]Prevents degradation of the reactive carboxylic acid chloride group.
Light Exposure Avoid prolonged exposure to light.[2] Store in the dark.Cyanine dyes are susceptible to photobleaching, which can reduce their fluorescence.
Moisture Store in a desiccated environment.The carboxylic acid chloride is moisture-sensitive and can hydrolyze, rendering it non-reactive.
Solubility May dissolve in DMSO.[1] For biomolecule labeling, dissolve in an organic co-solvent first, then add to the aqueous buffer.[9]This compound has low aqueous solubility.[9]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein via primary amines. Optimization may be required for your specific protein.

  • Protein Preparation:

    • Dissolve the protein in a buffer free of primary amines (e.g., PBS or bicarbonate buffer) at a pH of 8.2-8.5.[4]

    • Adjust the protein concentration to 2-10 mg/mL.[4][6]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye (e.g., 10 mM) in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. A 10:1 molar ratio of dye to protein is a good starting point.[6]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted, free dye from the labeled protein conjugate. This can be achieved using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of CY5.5 (approximately 675-684 nm).[2]

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction protein_prep 1. Prepare Protein Solution (amine-free buffer, pH 8.2-8.5) labeling 3. Mix Dye and Protein (Incubate 1-2h, room temp, dark) protein_prep->labeling dye_prep 2. Prepare Dye Stock Solution (anhydrous DMSO) dye_prep->labeling purification 4. Purify Conjugate (Size exclusion or dialysis) labeling->purification characterization 5. Characterize (Measure DOL) purification->characterization

Caption: A summary of the general workflow for protein labeling with this compound.

References

photostability issues with CY5.5-COOH chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CY5.5-COOH chloride. Cyanine (B1664457) dyes like CY5.5 are known for their brightness in the far-red spectrum but can present challenges related to their photostability. This guide offers solutions to common issues to help ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound.

Problem: Rapid Loss of Fluorescence Signal (Photobleaching)

You may observe a quick decline in the fluorescent signal upon exposure to an excitation light source. This is often due to photobleaching, a process where the fluorophore is irreversibly damaged.

Solutions:

  • Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium or imaging buffer.[1][2][3] These reagents work by reducing the production of reactive oxygen species that can damage the fluorophore.

  • Optimize Imaging Buffer:

    • pH: Maintain a slightly basic pH (around 7.4-7.9) in your imaging buffer, as acidic environments can decrease the photostability of cyanine dyes.[4]

    • Oxygen Scavengers: Use an oxygen scavenger system to minimize the presence of molecular oxygen, which contributes to photobleaching.[5]

  • Minimize Excitation Exposure:

    • Reduce the intensity of the excitation light.

    • Decrease the exposure time for each image acquisition.

    • Use neutral density filters to attenuate the excitation light.

  • Choose a More Photostable Alternative: If photobleaching remains a significant issue, consider using a more photostable alternative dye such as Alexa Fluor 680 or DyLight 680.[6]

Problem: High Background Fluorescence

High background can obscure the specific signal from your labeled target, leading to a poor signal-to-noise ratio.

Solutions:

  • Optimize Blocking: In applications like immunofluorescence or western blotting, ensure adequate blocking of non-specific binding sites.[7][8][9] Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.

  • Thorough Washing: Increase the number and duration of washing steps after incubation with the fluorescently labeled probe to remove any unbound dye.[8]

  • Optimize Antibody/Probe Concentration: Titrate your CY5.5-labeled antibody or probe to find the optimal concentration that provides a strong specific signal with minimal background.[7]

  • Check for Autofluorescence: Some biological samples exhibit intrinsic fluorescence. Acquire an image of an unstained control sample to assess the level of autofluorescence.

  • Use Appropriate Filters: Ensure that your microscope's filter sets are optimized for the excitation and emission spectra of CY5.5 to minimize bleed-through from other fluorescent sources.

Problem: No or Weak Fluorescent Signal

A lack of signal can be due to several factors, from issues with the dye itself to problems with the experimental setup.

Solutions:

  • Confirm Labeling Efficiency: Verify that your target molecule (e.g., antibody, protein) has been successfully labeled with this compound. This can be assessed using a spectrophotometer.

  • Check Dye Integrity: Ensure that the this compound has been stored correctly, protected from light and moisture, to prevent degradation.[10][11]

  • Optimize Imaging Settings:

    • Ensure the correct laser line and emission filters are being used for CY5.5 (Excitation max ~675 nm, Emission max ~694 nm).[11]

    • Increase the detector gain or exposure time, being mindful of potential increases in background noise.

  • Verify Target Presence: Confirm that the target molecule is present in your sample at a detectable concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye belonging to the cyanine family. The "COOH" indicates a carboxylic acid group, which can be used for conjugation to primary amines on target molecules after activation (e.g., to an NHS ester). The "chloride" is the counter-ion. Its spectral properties are:

  • Maximum Excitation: ~675-678 nm[10]

  • Maximum Emission: ~694-707 nm[10]

Q2: What are the primary causes of CY5.5 photobleaching?

The primary cause of photobleaching for cyanine dyes like CY5.5 is the generation of reactive oxygen species (ROS) upon excitation with light.[12] These highly reactive molecules can chemically modify and destroy the fluorophore, leading to a loss of fluorescence.

Q3: How can I improve the photostability of CY5.5 in my experiments?

Several strategies can enhance the photostability of CY5.5:

  • Use of Antifade Reagents: These are chemical cocktails that scavenge reactive oxygen species.

  • Deoxygenating the Imaging Buffer: Removing dissolved oxygen from the buffer can significantly reduce photobleaching.

  • Minimizing Light Exposure: Use the lowest possible excitation power and shortest exposure times that still provide an adequate signal.

  • Conjugation to Stabilizing Molecules: In some research applications, covalent attachment of molecules like cyclooctatetraene (B1213319) (COT) has been shown to enhance Cy5 photostability.[13]

Q4: Are there more photostable alternatives to CY5.5?

Yes, several alternative dyes in the same spectral region offer improved photostability. These include:

  • Alexa Fluor 680: Known for its brightness and superior photostability compared to Cy5.5.[6]

  • DyLight 680: Another commercially available dye with enhanced photostability.

  • iFluor 647: This dye family is reported to have much stronger fluorescence and higher photostability compared to Cy5 probes.[14]

Q5: How does the local chemical environment affect CY5.5 fluorescence?

The fluorescence of CY5.5 can be influenced by its immediate surroundings:

  • pH: Extreme pH values can affect the dye's structure and fluorescence properties. A near-neutral to slightly basic pH is generally recommended.[4]

  • Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield.

  • Proximity to Other Molecules: Guanine-rich sequences in nucleic acids can sometimes enhance Cy5 fluorescence, while other sequences might cause quenching.[4] Self-quenching can also occur at high labeling densities on a protein.[15]

Data Presentation

Table 1: Spectral Properties of CY5.5-COOH and Common Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
CY5.5~675~694~250,000~0.28
Alexa Fluor 680~679~702~184,000~0.36
DyLight 680~692~712~140,000Not widely reported

Note: Values can vary slightly depending on the solvent and conjugation state.

Table 2: Qualitative Photostability Comparison

FluorophoreRelative Photostability
CY5.5Moderate
Alexa Fluor 680High
DyLight 680High

Experimental Protocols

Protocol 1: General Procedure for Using Antifade Mounting Media

This protocol outlines the basic steps for using a commercial or homemade antifade mounting medium for fluorescence microscopy.

Materials:

  • Fluorescently labeled sample on a microscope slide

  • Antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®, or a homemade recipe)

  • Coverslip

  • Pipette

  • Nail polish or sealant (optional)

Methodology:

  • Sample Preparation: Complete all staining and washing steps for your sample on the microscope slide.

  • Remove Excess Buffer: Carefully aspirate or wick away any residual buffer from around the sample. Be careful not to let the sample dry out completely.

  • Apply Antifade Medium: Place a small drop of the antifade mounting medium directly onto the sample. The volume will depend on the size of the coverslip (typically 5-10 µL).

  • Mount Coverslip: Gently lower a clean coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.

  • Remove Excess Medium: If necessary, gently press on the coverslip to remove any excess mounting medium, which can be blotted away from the edges with a laboratory wipe.

  • Curing/Incubation: Some mounting media require a curing or incubation period. Follow the manufacturer's instructions. This may involve leaving the slide at room temperature in the dark for a few hours to overnight.

  • (Optional) Sealing: For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out.

  • Imaging: The sample is now ready for imaging. Store the slide in the dark at 4°C when not in use.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Rapid Signal Loss start Rapid Signal Loss Observed q1 Is an antifade reagent being used? start->q1 action1 Incorporate an antifade reagent into the mounting medium. q1->action1 No q2 Is the excitation light minimized? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Reduce laser power and/or exposure time. q2->action2 No q3 Is the imaging buffer optimized (pH, oxygen scavenger)? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Adjust buffer to pH ~7.4-7.9 and add an oxygen scavenger. q3->action3 No end Consider a more photostable alternative dye (e.g., Alexa Fluor 680). q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting decision tree for addressing rapid signal loss with CY5.5.

signaling_pathway cluster_photobleaching Simplified Photobleaching Pathway of CY5.5 cy5_ground CY5.5 (Ground State) cy5_excited CY5.5 (Excited Singlet State) cy5_ground->cy5_excited Absorption bleached_cy5 Bleached CY5.5 (Non-fluorescent) excitation Excitation Light (e.g., 675 nm laser) excitation->cy5_ground fluorescence Fluorescence Emission (~694 nm) cy5_excited->fluorescence cy5_triplet CY5.5 (Triplet State) cy5_excited->cy5_triplet ISC isc Intersystem Crossing (ISC) oxygen Molecular Oxygen (O2) cy5_triplet->oxygen Energy Transfer ros Reactive Oxygen Species (ROS) oxygen->ros ros->cy5_ground Chemical Reaction ros->bleached_cy5 Damage

Caption: Key steps in the photobleaching process of CY5.5.

References

Technical Support Center: Optimizing CY5.5-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of CY5.5-COOH. The following information addresses common challenges encountered during the labeling of biomolecules with CY5.5 carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for conjugating CY5.5-COOH to a protein or antibody?

A1: The primary method for conjugating a molecule with a carboxylic acid group, such as CY5.5-COOH, to a primary amine on a protein or antibody is through a two-step carbodiimide (B86325) reaction. This process typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] First, EDC activates the carboxyl group of CY5.5-COOH to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with NHS to form a more stable NHS ester.[1] This amine-reactive ester then efficiently reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the target biomolecule to form a stable amide bond.[1][3][4]

Q2: What are the critical factors influencing the efficiency of CY5.5-COOH conjugation?

A2: Several factors can significantly impact the success of your conjugation reaction. These include:

  • pH: The reaction is highly pH-sensitive. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with primary amines is optimal at a physiological to slightly basic pH (7.2-8.0).[5][6]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction. MES buffer is often recommended for the activation step, and phosphate-buffered saline (PBS) is suitable for the coupling step.[5][6]

  • Molar Ratio of Reagents: The ratio of CY5.5-COOH, EDC, NHS, and the target biomolecule is critical. An excess of the dye and coupling reagents is typically used to drive the reaction to completion, but excessive amounts can lead to protein modification issues or aggregation.

  • Reaction Time and Temperature: Incubation times and temperatures for both the activation and coupling steps need to be optimized. The activation step is usually short (e.g., 15 minutes at room temperature), while the coupling step can range from a couple of hours at room temperature to overnight at 4°C.[1][5]

  • Purity of Reagents: The purity of the dye, coupling reagents, and the target biomolecule is essential. Contaminants can interfere with the reaction. EDC is particularly sensitive to hydrolysis and should be stored under dry conditions.

Q3: How can I purify the CY5.5-conjugated protein?

A3: After the conjugation reaction, it is necessary to remove unreacted dye and byproducts. Common purification methods include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger labeled protein from smaller, unreacted dye molecules.

  • Dialysis or Buffer Exchange: This technique is effective for removing small molecules from the protein conjugate.

  • Spin Desalting Columns: These are a quick and efficient way to remove excess, low-molecular-weight compounds.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: Incorrect pH for either the activation or coupling step.Verify the pH of your buffers. Use a pH meter to ensure the activation buffer is at pH 4.5-6.0 and the coupling buffer is at pH 7.2-8.0.[5]
Inactive EDC: EDC is moisture-sensitive and can lose activity over time.Use fresh, high-quality EDC. Store it desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation.
Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated dye.Use amine-free buffers such as MES for the activation step and PBS or HEPES for the coupling step.[6][7]
Insufficient molar ratio of dye/reagents: The concentration of CY5.5-COOH, EDC, or NHS may be too low.Optimize the molar ratio of dye and coupling reagents to your protein. Start with a 10-20 fold molar excess of the dye over the protein.
Protein Precipitation High concentration of organic solvent: CY5.5-COOH is often dissolved in an organic solvent like DMSO or DMF, and a high percentage in the final reaction volume can denature the protein.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Over-labeling of the protein: Too many dye molecules attached to the protein can lead to aggregation and precipitation.Reduce the molar ratio of the dye to the protein in the reaction.
Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for protein stability.Ensure your protein is in a buffer that maintains its stability and solubility throughout the conjugation process.
High Background Signal Presence of free dye: Incomplete removal of unreacted CY5.5-COOH after the conjugation reaction.Improve the purification process. Use a longer dialysis time, a larger bed volume for size exclusion chromatography, or perform a second purification step.
Non-specific binding of the dye: The dye may be non-covalently associating with the protein.Add a mild non-ionic detergent (e.g., Tween-20) to the wash buffers during purification to disrupt non-specific interactions.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Activation Step pH 4.5 - 6.0Optimal for EDC activation of the carboxyl group.[5]
Coupling Step pH 7.2 - 8.0Optimal for the reaction of NHS-ester with primary amines.[5][7]
Molar Ratio (Dye:Protein) 5:1 to 20:1This should be optimized for your specific protein and desired degree of labeling.
Molar Ratio (EDC:Dye) 2:1 to 10:1A molar excess of EDC is needed to drive the activation.
Molar Ratio (NHS:EDC) 1:1 to 1.5:1NHS stabilizes the activated intermediate.
Activation Time 15 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C. Longer incubation at a lower temperature can sometimes improve efficiency and protein stability.

Experimental Protocols

Two-Step EDC/NHS Conjugation of CY5.5-COOH to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • CY5.5-COOH

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size exclusion or desalting column)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of CY5.5-COOH in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare a solution of the protein to be labeled in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of CY5.5-COOH:

    • In a microcentrifuge tube, add the desired amount of CY5.5-COOH stock solution.

    • Add the appropriate volume of EDC and Sulfo-NHS solutions to achieve the desired molar ratio.

    • Incubate the mixture for 15 minutes at room temperature, protected from light.

  • Conjugation to the Protein:

    • Add the activated CY5.5-COOH mixture to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the CY5.5-labeled protein from unreacted dye and byproducts using a size exclusion or desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of CY5.5 (around 675 nm).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_cleanup Purification & Analysis prep_dye Dissolve CY5.5-COOH in DMSO/DMF activation Activate CY5.5-COOH with EDC/S-NHS (15 min, RT) prep_dye->activation prep_protein Prepare Protein in Coupling Buffer coupling Add activated dye to protein (2h RT or O/N 4°C) prep_protein->coupling prep_reagents Prepare fresh EDC/S-NHS prep_reagents->activation activation->coupling quenching Quench Reaction (Optional) coupling->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification analysis Characterize (DOL) purification->analysis

Caption: A streamlined workflow for the two-step conjugation of CY5.5-COOH to a protein.

troubleshooting_tree cluster_ph pH Check cluster_reagents Reagent Check cluster_ratio Ratio Check start Low Conjugation Efficiency? ph_check Is Activation pH 4.5-6.0 and Coupling pH 7.2-8.0? start->ph_check Yes ph_adjust Adjust Buffer pH ph_check->ph_adjust No reagent_check Are EDC/S-NHS fresh? Is buffer amine-free? ph_check->reagent_check Yes reagent_replace Use fresh reagents and appropriate buffers reagent_check->reagent_replace No ratio_check Is molar ratio of dye to protein sufficient? reagent_check->ratio_check Yes ratio_increase Increase molar excess of dye ratio_check->ratio_increase No success Conjugation Optimized ratio_check->success Yes

Caption: A decision tree for troubleshooting low CY5.5-COOH conjugation efficiency.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers researchers, scientists, and drug development professionals practical troubleshooting advice and detailed protocols to enhance the signal-to-noise ratio (SNR) in experiments utilizing CY5.5-COOH chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a near-infrared (NIR) cyanine (B1664457) dye featuring a carboxylic acid group.[1][2][3] It is used for fluorescently labeling biomolecules like antibodies and peptides.[4] The carboxylic acid requires chemical activation, typically to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on the target molecule, forming a stable amide bond.[3][5] Its emission in the NIR spectrum is advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[4][6]

Q2: What are the primary causes of a low signal-to-noise ratio (SNR)? A low SNR in fluorescence imaging is generally caused by two main issues: weak signal and/or high background noise.[7][8]

  • Weak Signal: Can result from inefficient labeling (low dye-to-protein ratio), photobleaching (dye destruction from light exposure), or using incorrect microscope filter sets for Cy5.5's excitation and emission wavelengths.[9][10][11]

  • High Background: Often stems from unbound dye remaining after purification, non-specific binding of the fluorescent conjugate to surfaces, or endogenous autofluorescence from the biological sample itself (e.g., from collagen or lipofuscin).[8][12][13][14]

Q3: How does the Degree of Labeling (DOL) affect my signal? The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is critical. A higher DOL can increase signal strength, but over-labeling can lead to fluorescence quenching (where dye molecules interact and reduce overall emission) and may also compromise the antibody's binding affinity. The optimal DOL is typically between 2 and 7 and should be determined empirically for each specific conjugate and application.[5]

Q4: What is the best way to reduce tissue autofluorescence with a NIR dye like Cy5.5? While NIR dyes like Cy5.5 are chosen to minimize autofluorescence, it can still be a problem.[6][12] Strategies to reduce it include:

  • Perfusion: Before fixation, perfuse the animal with PBS to remove red blood cells, which are a major source of autofluorescence.[13][15]

  • Quenching Agents: Treat tissue sections with quenching agents like Sudan Black B or commercial reagents.[12][13] However, be aware that some agents like Sudan Black B can introduce their own background in far-red channels.[13]

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific Cy5.5 signal from the broad autofluorescence spectrum.[16]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal
Potential CauseRecommended Solution
Inefficient Conjugation Verify the pH of the reaction buffer is optimal (pH 8.3-8.5 for NHS ester reactions).[17][18] Ensure the antibody is in an amine-free buffer (e.g., PBS, not Tris). Titrate the molar ratio of dye to protein to optimize the DOL.[5][18]
Photobleaching Minimize the sample's exposure to excitation light. Use an anti-fade mounting medium.[9][10] Store labeled conjugates and dye stocks protected from light at the recommended temperature (< -15 °C).[5][19]
Incorrect Instrument Settings Ensure the microscope's excitation (around 675 nm) and emission (around 694 nm) filters are correct for Cy5.5.[3] Increase the detector gain or exposure time, but be mindful of increasing noise.[7][9]
Degraded Antibody or Dye Confirm the integrity of the antibody before labeling. Use a fresh stock of this compound and prepare the activated NHS ester solution immediately before use.[5]
Issue 2: High Background Noise
Potential CauseRecommended Solution
Residual Unbound Dye Purify the conjugate thoroughly after the labeling reaction using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove all free dye.[17]
Non-Specific Antibody Binding Increase the concentration and/or duration of the blocking step (e.g., using normal serum from the secondary antibody's host species).[14][20] Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers.
Tissue Autofluorescence Perfuse tissues with PBS before fixation to remove red blood cells.[15] Use a chemical quenching agent like Sudan Black B or a commercial autofluorescence eliminator reagent.[12][13]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal balance that maximizes specific signal while minimizing non-specific binding and background.[21]

Experimental Protocols

Protocol: Antibody Labeling via CY5.5-COOH Activation

This two-stage protocol details the activation of CY5.5-COOH to an NHS ester and its subsequent conjugation to a primary antibody.

Materials:

  • This compound

  • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[17]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Column: Sephadex G-25 desalting column

Methodology:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve CY5.5-COOH in anhydrous DMSO to a stock concentration of 10 mg/mL.

    • Prepare 10 mg/mL solutions of EDC and NHS in the Reaction Buffer (0.1 M MES, pH 6.0). These must be prepared fresh.

    • Prepare the antibody in the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • CY5.5-COOH Activation:

    • In a microfuge tube, combine 1.5 µL of the CY5.5-COOH stock, 5 µL of the EDC solution, and 5 µL of the NHS solution.

    • Vortex briefly and incubate for 30-60 minutes at room temperature, protected from light. This reaction activates the carboxylic acid to an amine-reactive NHS ester.

  • Conjugation Reaction:

    • Add the entire volume of the activated CY5.5-NHS ester solution to your antibody solution. A common starting molar excess of dye to antibody is 10:1.[19]

    • Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

  • Reaction Quenching:

    • Add 1/10th volume of the Quenching Solution (1 M Tris-HCl) to the conjugation mixture.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Equilibrate a G-25 desalting column with PBS (pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Elute with PBS and collect the fractions. The labeled antibody will elute first (as the colored fraction), while the smaller, unbound dye molecules are retained longer.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

    • Calculate the protein concentration and the Degree of Labeling (DOL).

Visualizations

experimental_workflow Antibody Labeling Workflow cluster_activation 1. Dye Activation cluster_conjugation 2. Conjugation cluster_purification 3. Purification & Storage CY5_COOH CY5.5-COOH Activated_Dye CY5.5-NHS Ester CY5_COOH->Activated_Dye EDC_NHS EDC + NHS in MES Buffer (pH 6.0) EDC_NHS->Activated_Dye Reaction Reaction Mixture Activated_Dye->Reaction Antibody Antibody in Bicarbonate Buffer (pH 8.3) Antibody->Reaction Incubate 2h, RT Protected from light Quench Quench with Tris Reaction->Quench Purify Purify on G-25 Column Quench->Purify Final Purified CY5.5-Ab Conjugate Purify->Final

Caption: Workflow for activating and conjugating CY5.5-COOH to an antibody.

logical_relationships Factors Affecting Signal-to-Noise Ratio cluster_signal Signal Factors cluster_noise Noise Factors SNR Signal-to-Noise Ratio (SNR) Result High-Quality Image SNR->Result DOL Optimal Degree of Labeling DOL->SNR Increase Photostability Dye Photostability Photostability->SNR Increase Filters Correct Optical Filters Filters->SNR Increase Unbound_Dye Unbound Dye Unbound_Dye->SNR Decrease Nonspecific_Binding Non-specific Binding Nonspecific_Binding->SNR Decrease Autofluorescence Tissue Autofluorescence Autofluorescence->SNR Decrease

Caption: Key factors that positively and negatively impact the final SNR.

troubleshooting_guide SNR Troubleshooting Decision Tree Start Low SNR Detected Check_Signal Is the signal weak or absent? Start->Check_Signal Check_Background Is the background unacceptably high? Check_Signal->Check_Background No Optimize_Labeling Optimize DOL & Check Filters Check_Signal->Optimize_Labeling Yes Improve_Purification Improve Post-Labeling Purification Check_Background->Improve_Purification Yes Solution Improved SNR Check_Background->Solution No Optimize_Labeling->Check_Background Optimize_Blocking Optimize Blocking & Wash Steps Improve_Purification->Optimize_Blocking Quench_Autofluor Use Autofluorescence Quencher Optimize_Blocking->Quench_Autofluor Quench_Autofluor->Solution

Caption: A decision tree to diagnose and resolve common low SNR issues.

References

Technical Support Center: Navigating CY5.5-COOH Chloride Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when dissolving and using CY5.5-COOH chloride in aqueous buffers during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a non-sulfonated cyanine (B1664457) dye commonly used for fluorescently labeling biomolecules such as proteins, antibodies, and peptides.[1][2] Its core structure, lacking sulfonate groups, results in limited solubility in aqueous solutions.[1][2][3] This inherent hydrophobicity can lead to challenges such as precipitation and aggregation when directly dissolved in aqueous buffers, potentially impacting the efficiency and reproducibility of labeling reactions and other downstream applications.[1][3]

Q2: What is the fundamental difference in solubility between sulfonated and non-sulfonated cyanine dyes?

The key difference lies in the presence of sulfonate (-SO₃⁻) groups.

  • Sulfonated cyanine dyes contain one or more sulfonate groups, which are highly polar and impart excellent water solubility.[1][3][4] This allows them to be directly dissolved in aqueous buffers without the need for organic co-solvents.[3]

  • Non-sulfonated cyanine dyes , such as this compound, lack these sulfonate groups, making them significantly less soluble in water and prone to aggregation in aqueous environments.[1][2][5]

Q3: What is the recommended solvent for dissolving this compound?

Due to its limited aqueous solubility, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. The most commonly recommended solvents are anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][6]

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended and is likely to result in precipitation or the formation of aggregates. While a structurally similar non-sulfonated cyanine dye, Indocyanine Green (ICG), has a solubility of approximately 0.5 mg/mL in PBS (pH 7.2), it is best practice to first prepare a concentrated stock solution in an organic solvent.[7]

Q5: How does the presence of salts in buffers affect the solubility of this compound?

High salt concentrations in aqueous buffers can further decrease the solubility of non-sulfonated cyanine dyes and promote aggregation.[8][9] This is an important consideration when planning experiments, as the type and concentration of salt can influence the stability of the dye in the final reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in aqueous buffers.

Problem Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer The concentration of the dye in the final aqueous solution exceeds its solubility limit.- Ensure the final concentration of the organic co-solvent (DMSO or DMF) in the aqueous buffer is sufficient to maintain dye solubility. A final concentration of 5-15% (v/v) is often recommended, but should be optimized for your specific application. - Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. - Reduce the final concentration of this compound in the reaction mixture.
Formation of aggregates High dye concentration, high salt concentration in the buffer, or low temperature can promote the self-association of dye molecules.[8][9]- Work with the lowest effective concentration of the dye. - If possible, reduce the salt concentration of the buffer. - Prepare solutions at room temperature.
Low or inconsistent labeling efficiency - The dye has precipitated out of solution and is not available for reaction. - The pH of the reaction buffer is not optimal for the conjugation chemistry. - The buffer contains primary amines (e.g., Tris) which compete with the target molecule for reaction with the dye.- Visually inspect the solution for any signs of precipitation before starting the labeling reaction. - For labeling primary amines on proteins or antibodies, a reaction buffer with a pH of 8.5-9.0 is generally recommended to ensure the amino groups are deprotonated and reactive.[10] - Use an amine-free buffer such as PBS or bicarbonate buffer for the conjugation reaction.
Fluorescence quenching High labeling density on the biomolecule can lead to self-quenching of the fluorophore.- Optimize the molar ratio of dye to biomolecule during the labeling reaction to achieve the desired degree of labeling without excessive quenching.
Dye degradation Exposure to light or ozone can lead to the degradation of cyanine dyes.- Protect the dye stock solution and all reaction mixtures from light by using amber vials and covering them with aluminum foil. - Minimize the exposure of dry dye powder and solutions to the air.

Quantitative Data Summary

Compound Solvent/Buffer Solubility Reference
This compound DMSO~50 mg/mL-
Indocyanine Green (ICG) (structurally similar) PBS (pH 7.2)~0.5 mg/mL[7]
Indocyanine Green (ICG) DMSO~10 mg/mL[7]
Indocyanine Green (ICG) DMF~10 mg/mL[7]

Note: The solubility of this compound in DMSO is based on general product information and may vary slightly between batches. The data for ICG is provided as an estimate for a structurally similar non-sulfonated cyanine dye.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes (amber or covered in foil)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until all the dye is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Protocol 2: General Procedure for Labeling Proteins with CY5.5-COOH

Materials:

  • This compound stock solution (in DMSO or DMF)

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction tubes (amber or covered in foil)

  • Gel filtration column for purification

Procedure:

  • Activation of CY5.5-COOH: In a separate tube, react the CY5.5-COOH from the stock solution with EDC and Sulfo-NHS in an appropriate buffer to form the more reactive NHS ester. The molar ratio of CY5.5-COOH:EDC:Sulfo-NHS should be optimized, but a 1:1.2:1.2 ratio is a common starting point.

  • Protein Preparation: Ensure the protein solution is at the optimal concentration and in the correct labeling buffer (pH 8.5-9.0).

  • Labeling Reaction: Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application to achieve the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts from the labeled protein using a gel filtration column (e.g., Sephadex G-25).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification start Start dissolve Dissolve CY5.5-COOH in DMSO/DMF start->dissolve activate Activate with EDC/Sulfo-NHS dissolve->activate mix Mix Activated Dye and Protein activate->mix protein Prepare Protein in Amine-Free Buffer (pH 8.5-9.0) protein->mix incubate Incubate (1-2h, RT, Dark) mix->incubate purify Purify via Gel Filtration incubate->purify end Labeled Protein purify->end

Caption: Experimental workflow for protein conjugation with CY5.5-COOH.

gpc_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Conformational Change Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation Ligand CY5.5-Labeled Ligand Ligand->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Visualization of GPCR signaling using a CY5.5-labeled ligand.

rtk_signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Induces Ligand CY5.5-Labeled Growth Factor Ligand->RTK Binding Signaling_Proteins Intracellular Signaling Proteins Dimerization->Signaling_Proteins Recruitment & Activation MAPK_Pathway MAPK Pathway Signaling_Proteins->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Signaling_Proteins->PI3K_Pathway Gene_Expression Changes in Gene Expression MAPK_Pathway->Gene_Expression Cellular_Response Cellular Responses (Proliferation, Survival) PI3K_Pathway->Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: Imaging Receptor Tyrosine Kinase (RTK) signaling with a CY5.5-labeled ligand.

References

effect of pH on CY5.5-COOH chloride fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of CY5.5-COOH chloride, with a specific focus on the influence of pH on its fluorescence properties.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the fluorescence intensity of this compound?

A1: The fluorescence intensity of cyanine (B1664457) dyes, including Cy5.5, is largely independent of pH within a broad range, typically from pH 4 to 10.[1] Studies on Cy5 and its sulfonated version, Sulfo-Cy5, have shown that their fluorescence remains nearly constant (with variations of less than 5%) across a pH range of 3.5 to 8.3.[2][3] This general stability makes this compound a robust fluorophore for various biological applications where pH may fluctuate.

Q2: Are there specific pH conditions that can alter the fluorescence of this compound?

A2: While generally stable, extreme pH values outside the 4-10 range can potentially affect the dye's stability and fluorescence. Highly alkaline conditions may lead to the degradation of the cyanine dye structure itself. Although the core dye is pH-insensitive, its immediate chemical environment can influence its fluorescence. For instance, when conjugated to other molecules like DNA, the local environment can have a more significant impact on fluorescence than the bulk solution pH.[2]

Q3: What is the optimal pH for labeling reactions using this compound?

A3: CY5.5-COOH is a carboxylic acid and can be activated for labeling primary amines (e.g., on proteins) by converting it to an N-hydroxysuccinimide (NHS) ester. The subsequent labeling reaction with the NHS ester is most efficient at a slightly basic pH, typically between 8.2 and 8.5. This pH ensures that the primary amino groups on the target molecule are deprotonated and thus readily reactive with the NHS ester.

Q4: Can the fluorescence of this compound be quenched?

A4: Yes, fluorescence quenching can occur. At high concentrations, CY5.5 derivatives can exhibit self-quenching, where the fluorescence intensity decreases. This is an important consideration when preparing highly concentrated stock solutions or in labeling experiments with a high degree of labeling. Additionally, the presence of certain molecules in the local environment can also lead to fluorescence quenching.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal Incorrect pH of the buffer: While CY5.5-COOH is stable over a wide pH range, extreme pH values could lead to degradation.Ensure the experimental buffer is within the optimal pH range of 4-10. Prepare fresh buffers and verify the pH.
Photobleaching: Prolonged exposure to the excitation light source can cause irreversible damage to the fluorophore.Minimize the exposure time to the light source. Use an anti-fade mounting medium if applicable for microscopy.
Quenching: High dye concentration or the presence of quenching agents in the buffer.Dilute the sample to a lower concentration. Identify and remove any potential quenching agents from your buffer system.
Incorrect excitation/emission wavelengths: The instrument may not be set to the optimal wavelengths for CY5.5.Set the excitation wavelength to approximately 673 nm and the emission detection to around 707 nm.
Inconsistent fluorescence intensity between samples pH variability: Small variations in pH between samples could lead to minor fluorescence differences.Prepare all samples using the same buffer stock and ensure consistent pH across all measurements.
Pipetting errors: Inaccurate pipetting can lead to variations in dye concentration.Use calibrated pipettes and ensure accurate and consistent dispensing of the dye and other reagents.
Inner filter effect: At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to non-linear fluorescence response.Dilute the samples to ensure the absorbance at the excitation wavelength is below 0.1.
Unexpected shifts in excitation or emission spectra Solvent effects: The polarity of the solvent can influence the spectral properties of cyanine dyes.Maintain a consistent solvent environment for all experiments. Note that changes in the local environment upon binding to a target can also cause spectral shifts.
Dye aggregation: At high concentrations or in certain buffers, the dye molecules may aggregate, leading to changes in spectral properties.Use recommended solvents like DMSO or DMF for stock solutions and ensure proper dilution in aqueous buffers. Sonication may help to break up aggregates.

Quantitative Data on pH Effect

As established, this compound exhibits high stability across a broad pH range. The following table summarizes the expected relative fluorescence intensity at different pH values, assuming the fluorescence at pH 7.4 as the reference point (100%).

pHRelative Fluorescence Intensity (%)
4.0~95 - 100%
5.0~95 - 100%
6.0~98 - 100%
7.4100% (Reference)
8.0~98 - 100%
9.0~95 - 100%
10.0~95 - 100%

Note: This data is based on the general stability of Cy5 dyes. Actual values may vary slightly depending on the specific experimental conditions, buffer composition, and conjugation status of the dye.

Experimental Protocols

Protocol for Determining the pH-Dependent Fluorescence of this compound

This protocol outlines the steps to measure the fluorescence intensity of this compound at various pH values.

Materials:

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 1 mM). Store this solution protected from light at -20°C.

  • Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range. It is recommended to use buffers with low autofluorescence. Verify the pH of each buffer solution using a calibrated pH meter.

  • Prepare Working Solutions: For each pH value, dilute the stock solution into the corresponding buffer to a final concentration where the absorbance at the excitation maximum (~673 nm) is less than 0.1 to avoid inner filter effects. A final concentration in the nanomolar to low micromolar range is typically suitable. Prepare a blank sample for each buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to ~673 nm.

    • Set the emission scan range from ~690 nm to 800 nm.

    • Use the blank buffer solution to zero the instrument.

    • Measure the fluorescence emission spectrum for each working solution at different pH values.

    • Record the peak emission intensity at ~707 nm for each sample.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer from the sample fluorescence at each pH.

    • Normalize the fluorescence intensity at each pH to the intensity at a reference pH (e.g., pH 7.4) to determine the relative fluorescence intensity.

    • Plot the relative fluorescence intensity as a function of pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare CY5.5-COOH Stock Solution (in DMSO) working Prepare Working Solutions (Dilute stock in buffers) stock->working buffers Prepare Buffers (Various pH) buffers->working measure Measure Fluorescence (Spectrofluorometer) working->measure analyze Analyze Data (Normalize and Plot) measure->analyze

Caption: Experimental workflow for determining the pH-dependent fluorescence of this compound.

pH_Fluorescence_Relationship pH pH of Solution dye_stability Dye Structure Stability pH->dye_stability influences fluorescence Fluorescence Intensity dye_stability->fluorescence determines environment Local Chemical Environment environment->fluorescence modulates

Caption: Logical relationship between pH, dye stability, and fluorescence intensity.

References

Technical Support Center: Minimizing Non-Specific Binding of CY5.5-COOH Chloride Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of CY5.5-COOH chloride probes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with Cyanine5.5 (Cy5.5) probes?

Non-specific binding refers to the attachment of a fluorescent probe to unintended targets within a sample, leading to high background fluorescence and a low signal-to-noise ratio.[1][2] Cyanine (B1664457) dyes like Cy5.5, due to their hydrophobic nature and charge characteristics, can exhibit a tendency to bind non-specifically to various cellular and tissue components, such as lipids, extracellular matrix proteins, and Fc receptors on cells like monocytes and macrophages.[3][4][5][6] This can obscure the true signal from the intended target, making data interpretation difficult and unreliable.[2]

Q2: What are the primary causes of high background fluorescence with this compound probes?

High background fluorescence can stem from several factors:

  • Hydrophobic and Ionic Interactions: The probe may interact non-specifically with cellular components due to its chemical properties.[1][6] Hydrophobicity is a major determinant for non-specific binding.[6][7][8]

  • Probe Concentration: Using an excessively high concentration of the fluorescent probe is a common cause of increased background.[1][9]

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the cells or tissue before applying the probe.[1]

  • Insufficient Washing: Inadequate washing steps can leave unbound probes in the sample, contributing to background noise.[1][10]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal.[1]

  • Dye Aggregation: High concentrations of the dye can lead to the formation of aggregates, which may bind non-specifically.[11]

Q3: How does the chemical structure of this compound contribute to non-specific binding?

This compound is a near-infrared fluorescent dye.[12] Its structure contains hydrophobic regions that can interact with lipids and other nonpolar molecules in biological samples.[3][6] While the carboxylic acid group provides some aqueous solubility, the overall hydrophobicity of the cyanine core can be a primary driver of non-specific interactions.[6][13] Additionally, cyanine dyes have been reported to bind to monocytes and macrophages, potentially through interactions with Fc receptors.[4][5][14]

Troubleshooting Guide

Q4: My background signal is too high. Where should I start troubleshooting?

A systematic approach is key to identifying the source of high background. The following workflow can help diagnose and resolve the issue.

Troubleshooting_Workflow cluster_solutions Solutions start High Background Signal Observed check_concentration Is Probe Concentration Optimized? start->check_concentration check_blocking Is Blocking Step Adequate? check_concentration->check_blocking Yes optimize_conc Action: Titrate Probe Concentration check_concentration->optimize_conc No check_washing Are Washing Steps Sufficient? check_blocking->check_washing Yes improve_blocking Action: Optimize Blocking (Agent, Time, Temp) check_blocking->improve_blocking No increase_washing Action: Increase Wash Duration and/or Number check_washing->increase_washing No add_detergent Action: Add Detergent (e.g., Tween-20) to Wash Buffer check_washing->add_detergent If still high

Figure 1. A troubleshooting workflow for addressing high background signals.

Q5: How can I optimize the concentration of my this compound probe?

Optimizing the probe concentration is a critical first step. A concentration that is too high will lead to increased non-specific binding and background.[1][9]

Experimental Protocol: Probe Concentration Titration

  • Prepare a Dilution Series: Prepare a series of probe dilutions (e.g., ranging from 0.1 µM to 10 µM) in your chosen buffer.

  • Sample Preparation: Prepare identical sets of cells or tissue sections for each concentration to be tested. Include a "no probe" control to assess autofluorescence.

  • Staining: Incubate each sample set with a different probe concentration for a fixed amount of time, following your standard protocol.

  • Washing: Wash all samples using a consistent and thorough washing protocol.

  • Imaging: Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the signal intensity in your region of interest (specific signal) and in a background region. Calculate the signal-to-noise ratio (S/N) for each concentration.

  • Selection: Choose the lowest concentration that provides the best S/N ratio.

Data Presentation: Example of Probe Titration Results

Probe Concentration (µM)Mean Specific Signal (a.u.)Mean Background Signal (a.u.)Signal-to-Noise Ratio (S/N)
0.15001503.3
0.515002506.0
1.028004007.0
5.0450015003.0
10.0500030001.7

In this example, 1.0 µM would be the optimal concentration.

Q6: What are the best blocking strategies to reduce non-specific binding?

Effective blocking saturates non-specific binding sites before the probe is introduced. The choice of blocking agent can significantly impact background levels.[2]

Common Blocking Agents:

  • Protein-based blockers: Bovine Serum Albumin (BSA), Normal Serum (from the species the secondary antibody was raised in, if applicable), or non-fat dry milk are commonly used.

  • Proprietary Buffers: Several commercially available blocking buffers are specifically formulated for fluorescent applications and can be highly effective.[15][16][17] Some are even designed specifically to block non-specific binding of cyanine dyes.[4]

Blocking_Mechanisms cluster_unblocked Without Blocking cluster_blocked With Blocking & Detergents Probe CY5.5 Probe Target Specific Target Probe->Target Specific Binding (Good Signal) NonSpecificSite Non-Specific Site (e.g., Hydrophobic Patch) Probe->NonSpecificSite Non-Specific Binding (High Background) BlockingAgent Blocking Agent (e.g., BSA) NonSpecificSite_B Non-Specific Site BlockingAgent->NonSpecificSite_B Occupies Site Detergent Detergent Micelle (e.g., Tween-20) Probe_B CY5.5 Probe Detergent->Probe_B Reduces Hydrophobic Interactions Target_B Specific Target Probe_B->Target_B Specific Binding (High S/N)

Figure 2. How blocking agents and detergents minimize non-specific binding.

Experimental Protocol: Standard Blocking Procedure

  • Rehydration/Permeabilization: Rehydrate tissue sections or prepare cells as required by your protocol. If targeting an intracellular molecule, permeabilize the cells (e.g., with 0.1-0.25% Triton X-100 in PBS).

  • Blocking Buffer Preparation: Prepare your chosen blocking buffer. A common starting point is 1-5% BSA in PBS. For problematic backgrounds, consider adding 0.1% Tween-20.

  • Incubation: Incubate the sample with a generous volume of blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

  • Probe Incubation: Dilute the this compound probe in the same blocking buffer used for the blocking step.

  • Application: Decant the blocking buffer from the sample and apply the probe solution without an intermediate washing step.

Q7: How can I improve my washing steps?

Thorough washing is crucial for removing unbound probes.[1]

  • Increase Wash Duration and Number: Instead of three 5-minute washes, try four or five 10-minute washes.

  • Add a Detergent: Including a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffer (e.g., PBST) can help disrupt weak, non-specific hydrophobic interactions.[10][18]

  • Use a Sufficient Volume: Ensure the wash buffer volume is large enough to completely submerge the sample and allow for dilution of the unbound probe.

  • Agitation: Gentle agitation (e.g., on a rocker or orbital shaker) during washing can improve efficiency.

Data Presentation: Effect of Washing Conditions on Background

Washing ProtocolDetergent (Tween-20)Mean Background Signal (a.u.)
3 x 5 min PBS0%1250
4 x 10 min PBS0%980
4 x 10 min PBST0.1%450

References

Technical Support Center: CY5.5-COOH Chloride Labeling of Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5.5-COOH chloride labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the challenges encountered when conjugating CY5.5-COOH to small molecules. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling? this compound is a near-infrared (NIR) fluorescent dye featuring a carboxylic acid (-COOH) functional group.[1][2][3][4] It is used to covalently label molecules of interest, enabling their detection and tracking in various biological applications, including in vivo imaging, due to its deep tissue penetration and low background autofluorescence.[5] The labeling process involves activating the carboxylic acid group to form a stable amide bond with a primary amine on the target small molecule.[6]

Q2: What functional group is required on my small molecule for labeling with CY5.5-COOH? For the most common and direct labeling method, your small molecule must possess a primary amine (-NH₂) group. The activated carboxylic acid of the CY5.5 dye reacts with this amine to form a highly stable amide linkage.[7]

Q3: Why must the carboxylic acid on the CY5.5 dye be "activated"? A carboxylic acid and an amine do not react directly under standard biological conditions.[8] The carboxylic acid must first be converted into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This "activated" ester is then susceptible to nucleophilic attack by the primary amine on the target molecule, leading to efficient amide bond formation.[8] Common activating agents include carbodiimides like EDC in the presence of NHS.[8]

Q4: What are the optimal reaction conditions for the conjugation? Optimizing reaction conditions is critical for high efficiency. Key parameters include:

  • pH: The reaction should be performed in a buffer with a pH between 7.0 and 9.0, with an optimum range of 8.0-8.5.[7][] This ensures the primary amine on the small molecule is deprotonated and sufficiently nucleophilic.

  • Buffer Choice: Use amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, like Tris or glycine, will compete with your target molecule and significantly reduce labeling efficiency.[7][10]

  • Solvent: CY5.5 dyes often have limited aqueous solubility and are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture.[7][10][] The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume.[12]

Q5: How should I purify the final CY5.5-labeled small molecule? Purification is essential to remove unreacted free dye and byproducts. The choice of method depends on the properties of your small molecule.

  • High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC (RP-HPLC) is the most effective method for purifying labeled small molecules, separating compounds based on their hydrophobicity.[7][13]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This method is suitable if there is a significant size difference between the labeled small molecule and the free dye.[13] It is more commonly used for purifying labeled proteins or large peptides.

  • Column Chromatography: Traditional silica (B1680970) or alumina (B75360) column chromatography can be used, but may require extensive optimization of the solvent system.[14]

Q6: How should I store the CY5.5-COOH dye and the final conjugate? Proper storage is crucial to maintain the integrity of the dye.

  • Unconjugated Dye: Store this compound at -20°C or colder, desiccated, and protected from light.[7][12] Stock solutions in anhydrous DMSO can be stored in aliquots at -20°C for short periods (e.g., up to two weeks).[7][12]

  • Conjugated Molecule: Store the purified conjugate protected from light. For storage in solution, a carrier protein (like 0.1% BSA) and a bacteriostatic agent (like sodium azide) may be added. Storage at 4°C is often suitable for a few months, while long-term storage should be at -20°C or -80°C.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the labeling process in a question-and-answer format.

Problem 1: I see very low or no labeling of my small molecule.

  • Question: Did you activate the CY5.5-COOH before the reaction?

    • Answer: The carboxylic acid must be activated. A common method is to use a 1.5 to 5-fold molar excess of EDC and NHS over the dye in an anhydrous solvent like DMF or DMSO. This activation should be done immediately before adding the dye to your small molecule solution, as the activated NHS-ester is susceptible to hydrolysis.

  • Question: Is your reaction buffer and pH correct?

    • Answer: Ensure the pH of your reaction mixture is between 8.0 and 8.5.[7][] A lower pH can protonate the amine on your target molecule, making it unreactive, while a much higher pH can accelerate the hydrolysis of the activated dye.[7] Verify that your buffer is free of extraneous primary amines (e.g., Tris).[7][10]

  • Question: Are your reagents pure and fresh?

    • Answer: Impurities in either the dye or the small molecule can inhibit the reaction.[] Furthermore, activating agents like EDC are moisture-sensitive and should be stored properly. Always prepare a fresh solution of the activated dye for each labeling experiment, as its reactivity decreases over time in solution.[7]

Problem 2: The fluorescence signal of my purified conjugate is weak.

  • Question: How did you handle the dye and conjugate during the experiment?

    • Answer: Cyanine (B1664457) dyes are susceptible to photobleaching. All steps, from dissolving the dye to purification and storage of the final product, should be performed with minimal exposure to light.[5][] Use amber-colored vials and cover equipment with aluminum foil where possible.

  • Question: Could the dye be degrading?

    • Answer: CY5.5 can be unstable under very harsh pH conditions, such as during cleavage from a solid-phase resin with strong acids like TFA.[7] If your workflow involves such steps, consider conjugating the dye after cleavage and purification of the small molecule.

  • Question: Is it possible the labeled molecules are aggregating?

    • Answer: Hydrophobic interactions can cause cyanine dye-labeled molecules to aggregate in aqueous solutions, which can lead to self-quenching of the fluorescence signal.[][15] This is a greater concern when multiple dyes are attached to a single molecule but can also occur with small molecules. Analyze the conjugate's solubility and consider adding a small amount of organic co-solvent or detergent to the final buffer if aggregation is suspected.

Problem 3: I am having difficulty purifying the labeled product away from the free dye.

  • Question: Is your purification method suitable for your molecule?

    • Answer: For small molecules, RP-HPLC is generally the method of choice.[7][13] If the free dye and the conjugate co-elute, you may need to optimize the HPLC gradient (e.g., make it shallower to increase resolution) or try a different column with alternative selectivity.

  • Question: Are you losing your product during purification?

    • Answer: Small amounts of precious material can be lost to non-specific binding on purification columns and vials.[7] When working with sub-milligram quantities, consider using smaller, specialized purification columns or pre-treating your vials to minimize loss.

Data and Tables

Table 1: Summary of Recommended Reaction Conditions

ParameterRecommended ValueRationale & Notes
Reaction pH 8.0 - 8.5Optimal for ensuring the target amine is deprotonated and nucleophilic.[7][]
Reaction Buffer PBS, Bicarbonate, HEPESMust be free of primary amines (e.g., Tris, Glycine) to avoid competition.[7][10]
Temperature Room Temperature (20-25°C)Sufficient for the reaction; higher temperatures may increase hydrolysis of the activated ester.[]
Reaction Time 1 - 4 hoursTypically sufficient for completion. The reaction can be left overnight at 4°C if needed.
Molar Ratio (Dye:Molecule) 1:1 to 5:1Start with a slight excess of activated dye. The optimal ratio depends on the reactivity of the small molecule and should be determined empirically.
Co-solvent DMSO or DMFUsed to dissolve the dye before addition to the aqueous reaction buffer. Keep final concentration <10%.[][12]

Table 2: Spectral Properties of CY5.5 Dye

PropertyValue
Excitation Maximum (λex) ~675 nm
Emission Maximum (λem) ~694 nm
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹
Quantum Yield ~0.20

Note: Exact spectral values can vary slightly depending on the solvent and conjugation partner.

Experimental Protocols & Visualizations

Protocol 1: Activation of CY5.5-COOH with EDC/NHS

Objective: To generate the reactive CY5.5-NHS ester immediately prior to conjugation.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.

  • Prepare a 10 mM stock solution of CY5.5-COOH in anhydrous DMSO. For example, dissolve ~0.62 mg of CY5.5-COOH (MW ~619 g/mol ) in 100 µL of DMSO.

  • In a separate vial, prepare a 100 mM stock solution of EDC in anhydrous DMSO.

  • In a third vial, prepare a 100 mM stock solution of NHS in anhydrous DMSO.

  • To activate the dye, mix the components in a clean, dry microfuge tube. For every 1 µmol of dye, add 1.5 µmol of EDC and 3 µmol of NHS.

  • Incubate the activation mixture at room temperature for 15-30 minutes, protected from light.

  • The activated CY5.5-NHS ester is now ready to be added to the solution containing your amine-functionalized small molecule. Use immediately.

Protocol 2: General Labeling of an Amine-Containing Small Molecule

Objective: To conjugate the activated CY5.5-NHS ester to a small molecule.

Materials:

  • Activated CY5.5-NHS ester solution (from Protocol 1)

  • Amine-containing small molecule

  • Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3)

Procedure:

  • Dissolve your amine-containing small molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Add the freshly prepared activated CY5.5-NHS ester solution to the small molecule solution. A good starting point is a 2-fold molar excess of the dye. The volume of DMSO/DMF added should not exceed 10% of the total reaction volume.

  • Mix the reaction gently and incubate for 2-4 hours at room temperature, protected from light.

  • After incubation, the reaction is complete. The crude mixture can now be purified to isolate the labeled conjugate.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cy5_cooh CY5.5-COOH activated_cy5 CY5.5-NHS Ester (Reactive Intermediate) cy5_cooh->activated_cy5 15-30 min, RT reagents EDC + NHS (in DMSO/DMF) reagents->activated_cy5 small_mol Small Molecule-NH₂ (in Buffer pH 8.3) conjugate CY5.5-Amide-Small Molecule (Final Conjugate) activated_cy5->conjugate Add Immediately small_mol->conjugate 2-4 hrs, RT

Diagram 1: Workflow for CY5.5-COOH activation and small molecule conjugation.
Protocol 3: Purification by Reverse-Phase HPLC

Objective: To purify the CY5.5 conjugate from unreacted starting materials.

Materials:

  • Crude reaction mixture

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Quench the reaction by adding a small amount of an amine-containing buffer (like Tris) or by acidifying slightly with TFA to ensure no further reaction occurs.

  • Filter the crude mixture through a 0.22 µm filter to remove any particulates.

  • Inject the sample onto the C18 column equilibrated with a low percentage of Solvent B (e.g., 95% A / 5% B).

  • Elute the products using a linear gradient of Solvent B. A typical gradient might be 5% to 95% B over 30 minutes.

  • Monitor the elution profile using detectors at 280 nm (for the small molecule, if applicable) and ~675 nm (for the CY5.5 dye).

  • The unreacted CY5.5 dye will typically be more hydrophobic and elute later than the unreacted small molecule. The desired conjugate will elute at a retention time that is typically later than the unlabeled small molecule.

  • Collect the fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the collected fractions using mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final product as a powder.

G start Crude Reaction Mixture filter Filter Sample (0.22 µm) start->filter inject Inject on RP-HPLC (C18) filter->inject gradient Run Gradient (e.g., 5-95% Acetonitrile) inject->gradient monitor Monitor Elution (280 nm & 675 nm) gradient->monitor collect Collect Product Fractions monitor->collect analyze Analyze Fractions (LC-MS) collect->analyze end Pure Labeled Product analyze->end

Diagram 2: General experimental workflow for purification via RP-HPLC.

G start Low / No Labeling Efficiency check_activation Was the -COOH group activated with EDC/NHS immediately before use? start->check_activation check_buffer Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? check_activation->check_buffer Yes sol_activation Action: Perform fresh activation step. check_activation->sol_activation No check_ph Is the reaction pH between 8.0 and 8.5? check_buffer->check_ph Yes sol_buffer Action: Replace buffer with PBS, Bicarbonate, or HEPES. check_buffer->sol_buffer No check_reagents Are reagents (dye, EDC) pure and handled under anhydrous conditions? check_ph->check_reagents Yes sol_ph Action: Adjust pH of small molecule solution. check_ph->sol_ph No sol_reagents Action: Use fresh, high-purity reagents and anhydrous solvents. check_reagents->sol_reagents No success Problem Solved check_reagents->success Yes sol_activation->success sol_buffer->success sol_ph->success sol_reagents->success

Diagram 3: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Optimizing CY5.5-COOH Chloride for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser and filter settings for CY5.5-COOH chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser and filter settings for this compound?

A1: this compound is a far-red fluorescent dye. For optimal detection, it is recommended to use a laser line that closely matches its excitation peak and a corresponding emission filter that captures its peak emission.

  • Excitation: The excitation maximum of this compound is typically in the range of 650 nm to 684 nm.[1] Common and effective laser lines for excitation include 633 nm (HeNe), 647 nm (Krypton-ion), or a 660 nm diode laser.

  • Emission: The emission maximum is generally observed between 694 nm and 710 nm.[1][2] A common and suitable emission filter is a 695/40 nm bandpass filter.

Q2: What are the key spectral properties of this compound?

A2: Understanding the spectral properties of this compound is crucial for experimental design and data interpretation. Key quantitative data are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex)~675 - 684 nm[2][3]
Emission Maximum (λem)~694 - 710 nm[1][2]
Molar Extinction Coefficient (ε)~198,000 - 209,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ)~0.2 - 0.3[4][5]

Q3: How can I prevent photobleaching of this compound?

A3: Photobleaching, the irreversible fading of a fluorophore, can be a significant issue, especially with far-red dyes. To minimize photobleaching of CY5.5:

  • Reduce Excitation Light Intensity: Use the lowest laser power that still provides an adequate signal-to-noise ratio.[6]

  • Minimize Exposure Time: Limit the duration of light exposure by using sensitive detectors and acquiring images efficiently.[6] When not actively imaging, block the excitation light path.

  • Use Antifade Mounting Media: For fixed samples, employ a commercially available antifade mounting medium to protect the fluorophore from photobleaching.[7]

  • Oxygen Scavengers: In some applications, adding oxygen scavengers or using specific buffers can help reduce photobleaching.[8] Simple additives like Vitamin C have been shown to prevent photoblueing, a form of photoconversion, in cyanine (B1664457) dyes.[9]

Q4: Is this compound sensitive to its environment?

A4: Yes, the fluorescence of cyanine dyes like CY5.5 can be influenced by their local environment. Factors such as pH and the solvent can affect its spectral properties and stability. While Cy5 is relatively stable over a broad pH range (pH 4 to 10), extreme pH conditions should be avoided.[10] For non-sulfonated versions, solubility in aqueous solutions can be limited, often requiring the use of organic co-solvents like DMSO or DMF.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in fluorescence experiments.

Problem 1: Weak or No Signal
Potential Cause Troubleshooting Step
Incorrect Laser/Filter Settings Verify that the excitation laser line and emission filter are appropriate for CY5.5. Refer to the spectral properties table and your imaging system's specifications.
Low Antibody Concentration Perform a titration experiment to determine the optimal concentration of your CY5.5-conjugated antibody.[7][11]
Poor Antibody-Antigen Binding Ensure the primary antibody is validated for your application (e.g., immunofluorescence, flow cytometry). Confirm the antibody's species reactivity is compatible with your sample.[7]
Photobleaching Reduce laser power and exposure time. Use an antifade mounting medium for fixed samples.[6][7]
Inefficient Labeling If you are conjugating the dye yourself, ensure the labeling protocol is optimized. A molar dye-to-protein ratio of 8:1 to 12:1 is a good starting point for IgG antibodies.[12]
Problem 2: High Background Fluorescence
Potential Cause Troubleshooting Step
Non-specific Antibody Binding Use a blocking solution (e.g., BSA or serum from the secondary antibody's host species) to block non-specific binding sites.[13] Consider using an Fc block reagent for cells expressing Fc receptors.[12]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to find the concentration that maximizes the signal-to-noise ratio.[7]
Autofluorescence Select a far-red dye like CY5.5 to minimize autofluorescence from biological samples. If autofluorescence is still an issue, consider using spectral unmixing techniques if your imaging system supports it.[14]
Excess Unbound Dye Ensure adequate washing steps after incubation with the fluorescently labeled antibody to remove any unbound dye.[11]
Problem 3: Spectral Bleed-through (in multicolor experiments)
Potential Cause Troubleshooting Step
Emission Spectra Overlap Choose fluorophores with minimal spectral overlap. Use a fluorescence spectral viewer to plan your multicolor panel.
Incorrect Filter Selection Use narrow bandpass emission filters to minimize the detection of fluorescence from other channels.
Compensation Issues (Flow Cytometry) Carefully perform compensation using single-stained controls to correct for spectral overlap between channels.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Adherent Cells
  • Cell Preparation:

    • Grow cells on sterile glass coverslips or in chamber slides to the desired confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal serum and 0.3% Triton X-100) for 60 minutes at room temperature.[13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) to its optimal concentration.[13]

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation (if using an unlabeled primary):

    • Dilute the CY5.5-conjugated secondary antibody in the antibody dilution buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[15]

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope or confocal microscope equipped with the appropriate laser and filter set for CY5.5.

Protocol 2: Flow Cytometry Staining of Cell Surface Antigens
  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[12]

  • Fc Receptor Blocking (Recommended):

    • Incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[12]

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

    • Add the predetermined optimal concentration of the CY5.5-conjugated antibody.

    • Gently vortex and incubate for 20-30 minutes at 4°C in the dark.[12]

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.[12]

    • Repeat the wash step twice.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • (Optional) Add a viability dye to exclude dead cells from the analysis.

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser and a filter set appropriate for CY5.5 emission.[12]

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_cells Prepare Cells/Tissue fixation Fixation prep_cells->fixation permeabilization Permeabilization (if needed) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab CY5.5-conjugated Secondary Antibody primary_ab->secondary_ab washes Washes secondary_ab->washes mounting Mounting washes->mounting imaging Image Acquisition mounting->imaging analysis Data Analysis imaging->analysis

Caption: A generalized experimental workflow for immunofluorescence staining using this compound.

Troubleshooting_Tree cluster_weak_signal Weak or No Signal cluster_high_bg High Background start Problem with CY5.5 Signal check_settings Check Laser & Filter Settings start->check_settings Is signal weak? optimize_blocking Optimize Blocking Step start->optimize_blocking Is background high? titrate_ab Titrate Antibody Concentration check_settings->titrate_ab Settings OK check_photobleaching Assess Photobleaching titrate_ab->check_photobleaching Concentration OK check_ab_conc Check Antibody Concentration optimize_blocking->check_ab_conc Blocking OK improve_washes Improve Wash Steps check_ab_conc->improve_washes Concentration OK

Caption: A decision tree for troubleshooting common issues with this compound fluorescence experiments.

References

Technical Support Center: CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with CY5.5-COOH chloride. Our aim is to help you overcome common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key spectral properties?

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. The "COOH" indicates a carboxylic acid functional group, which can be used for conjugation to amine-containing molecules, and the "chloride" is the counter-ion. It is characterized by its excellent spectral properties, including a narrow absorption spectrum and high sensitivity, making it suitable for various bioimaging and diagnostic applications.[1]

2. How should I properly store and handle this compound to prevent degradation?

Proper storage and handling are critical to maintaining the integrity of this compound.

  • Storage: Store the solid dye at -20°C in a desiccated, dark environment.[2] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C or -80°C and protected from light. For stock solutions at -20°C, it is recommended to use them within one month, while at -80°C, they can be stable for up to six months.[2]

  • Handling: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Use anhydrous solvents to prepare stock solutions. Avoid repeated freeze-thaw cycles. When working with the dye, protect it from prolonged exposure to light.[3][4]

3. What are the common signs of this compound degradation?

Degradation of the dye can manifest in several ways during your experiments:

  • Reduced Fluorescence Intensity: A noticeable decrease in the brightness of your labeled sample compared to previous experiments or expected values.

  • Shift in Absorption/Emission Spectra: The peak absorption and emission wavelengths may shift, indicating a change in the chemical structure of the dye.

  • Low Labeling Efficiency: Poor conjugation to your target molecule can sometimes be a result of dye degradation, particularly of the reactive carboxylic acid group.

  • Appearance of Unexpected Peaks in Chromatography: When analyzing your sample by HPLC, the appearance of new peaks that are not your starting material or desired product can indicate the presence of degradation products.

4. What are the main causes of this compound degradation?

Several factors can contribute to the degradation of cyanine dyes like this compound:

  • Photodegradation (Photobleaching): Exposure to light, especially the excitation light source, can lead to irreversible destruction of the fluorophore. This process is often mediated by reactive oxygen species (ROS).

  • Ozone Exposure: Environmental ozone can rapidly degrade Cy5 dyes, leading to a significant loss of signal.[5]

  • Extreme pH: While Cy5 dyes are relatively stable in a pH range of 4 to 10, highly alkaline conditions can lead to hydrolysis and degradation.[6]

  • Presence of Nucleophiles and Oxidizing/Reducing Agents: The polymethine chain of cyanine dyes is susceptible to attack by strong nucleophiles and can be damaged by certain oxidizing or reducing agents.

5. How can I minimize photobleaching of this compound during my experiments?

To reduce photobleaching, consider the following strategies:

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer.

  • Limit Light Exposure: Minimize the exposure of your sample to the excitation light source. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.

  • Use Appropriate Imaging Buffers: The composition of your imaging buffer can impact photostability. Some researchers have found that using deoxygenated buffers or adding triplet-state quenchers can enhance dye stability.[7][8]

Troubleshooting Guides

Problem: Low or No Fluorescent Signal

If you are observing a weak or absent fluorescent signal in your experiment, use the following guide to troubleshoot the potential causes.

Troubleshooting Workflow for Low/No Fluorescent Signal

Troubleshooting_Low_Signal start Start: Low/No Signal check_instrument Check Instrument Settings: - Correct laser line and filters? - Detector gain appropriate? start->check_instrument check_dye_storage Verify Dye Integrity: - Stored correctly (-20°C, dark, dry)? - Age of dye/stock solution? check_instrument->check_dye_storage Settings OK solution_instrument Solution: Optimize instrument settings. check_instrument->solution_instrument Incorrect Settings check_conjugation Evaluate Conjugation Protocol: - Correct buffer pH (7.0-9.0)? - Appropriate dye:protein ratio? - Purity of biomolecule? check_dye_storage->check_conjugation Dye OK solution_dye Solution: Use fresh dye/stock solution. check_dye_storage->solution_dye Degraded Dye check_purification Assess Purification: - Efficient removal of unconjugated dye? - Loss of conjugate during purification? check_conjugation->check_purification Protocol OK solution_conjugation Solution: Optimize conjugation conditions. check_conjugation->solution_conjugation Suboptimal Protocol check_imaging Review Imaging/Analysis: - Antifade reagent used? - Excessive light exposure? - Correct buffer for imaging? check_purification->check_imaging Purification OK solution_purification Solution: Adjust purification method. check_purification->solution_purification Purification Issue solution_imaging Solution: Minimize photobleaching. check_imaging->solution_imaging Suboptimal Conditions

Caption: Troubleshooting workflow for low or no fluorescent signal.

Problem: High Background or Non-Specific Staining

High background can obscure your specific signal. Follow these steps to identify and resolve the issue.

Troubleshooting Workflow for High Background

Troubleshooting_High_Background start Start: High Background check_unconjugated_dye Check for Unconjugated Dye: - Was purification sufficient? - Run a gel to confirm. start->check_unconjugated_dye check_blocking Review Blocking Step: - Appropriate blocking agent used? - Sufficient incubation time? check_unconjugated_dye->check_blocking Purification OK solution_purification Solution: Improve purification method. check_unconjugated_dye->solution_purification Excess Free Dye check_antibody_concentration Optimize Antibody Concentration: - Titrate antibody to find optimal concentration. check_blocking->check_antibody_concentration Blocking OK solution_blocking Solution: Optimize blocking conditions. check_blocking->solution_blocking Inadequate Blocking check_washing Evaluate Washing Steps: - Sufficient number of washes? - Appropriate wash buffer? check_antibody_concentration->check_washing Concentration OK solution_concentration Solution: Use lower antibody concentration. check_antibody_concentration->solution_concentration Concentration Too High solution_washing Solution: Increase washing stringency. check_washing->solution_washing Inadequate Washing Photodegradation_Pathway Dye_GS Cyanine Dye (Ground State) Dye_ES Excited Singlet State Dye_GS->Dye_ES Light Absorption (Excitation) Degradation Degradation Products (Loss of Fluorescence) Dye_GS->Degradation Direct Reaction Dye_ES->Dye_GS Fluorescence Dye_TS Excited Triplet State Dye_ES->Dye_TS Intersystem Crossing Singlet_O2 Singlet Oxygen (¹O₂) Dye_TS->Singlet_O2 Energy Transfer to ³O₂ Singlet_O2->Degradation Reaction with Dye

References

Validation & Comparative

A Researcher's Guide to Confirming Successful Protein Labeling with CY5.5-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent dye to a protein is a critical first step for a multitude of downstream applications, from in-vivo imaging to immunoassays. CY5.5, a near-infrared (NIR) dye, is a popular choice due to its favorable spectral properties that minimize background autofluorescence in biological samples. While the N-hydroxysuccinimidyl (NHS) ester version of CY5.5 is more commonly used for its direct reactivity towards primary amines, the carboxylic acid form, CY5.5-COOH, offers a versatile alternative, albeit with a slightly more involved labeling chemistry. This guide provides a comprehensive comparison of CY5.5-COOH and its alternatives, along with detailed protocols for labeling and, most importantly, for confirming a successful conjugation.

Comparing CY5.5-COOH with Amine-Reactive Alternatives

The primary difference between CY5.5-COOH and its NHS ester counterpart lies in their reactivity. CY5.5-NHS ester is an "activated" dye that readily reacts with primary amines on proteins to form stable amide bonds. In contrast, the carboxylic acid group on CY5.5-COOH is "unactivated" and requires the presence of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive intermediate that can then couple with amines. While this adds a step to the labeling protocol, it can also offer more control over the reaction.

Beyond the CY5.5 family, other NIR dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680LT present viable alternatives. These dyes are typically available as amine-reactive NHS esters and offer comparable or, in some cases, superior performance in terms of brightness and photostability.

Here is a comparative overview of their key properties:

FeatureCY5.5Alexa Fluor 680DyLight 680IRDye 680LT
Excitation Max (nm) ~675~679~682-692~676-679
Emission Max (nm) ~694~702~712-715~693-696
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000 - 250,000~184,000~140,000~250,000
Quantum Yield GoodHighHighHigh
Photostability GoodHighHighExcellent
Reactive Forms Available COOH, NHS esterNHS esterNHS esterNHS ester
pH Sensitivity Insensitive (pH 4-10)InsensitiveInsensitive (pH 4-9)Information not readily available
Water Solubility Moderate (non-sulfonated) to High (sulfonated)HighHighHigh

Experimental Protocols

Labeling a Protein with CY5.5-COOH using EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid on CY5.5-COOH with EDC and NHS, followed by the addition of the amine-containing protein.

Materials:

  • CY5.5-COOH

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Solutions:

    • Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activate CY5.5-COOH:

    • Dissolve CY5.5-COOH in anhydrous DMSO or DMF to create a stock solution.

    • In a separate tube, add a molar excess of EDC and NHS/Sulfo-NHS to the CY5.5-COOH solution in Activation Buffer. A 5-10 fold molar excess of EDC and NHS over CY5.5-COOH is a good starting point.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated CY5.5-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to stop the labeling process. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.

Confirmation of Successful Labeling

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined using a spectrophotometer.[1]

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of CY5.5 (~675 nm, A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration_dye (M) = A_max / (ε_dye * path length)

    • Where ε_dye is the molar extinction coefficient of CY5.5 at its A_max.

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Concentration_protein (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / (ε_protein * path length)

    • Where CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀ of the dye / A_max of the dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = Concentration_dye / Concentration_protein

An optimal DOL for most applications is typically between 2 and 7.

Fluorescence spectroscopy can confirm the presence of the fluorophore and assess its functionality post-conjugation.

Procedure:

  • Dilute the labeled protein conjugate to a suitable concentration in PBS.

  • Excite the sample at the excitation maximum of CY5.5 (~675 nm) and record the emission spectrum.

  • A strong emission peak around 694 nm confirms the presence of the fluorescently active dye.

  • The fluorescence intensity can be compared to a standard curve of the free dye to provide a semi-quantitative measure of labeling.

Size-exclusion (SEC) or reversed-phase (RP) HPLC can be used to separate the labeled protein from free dye and to assess the purity and heterogeneity of the conjugate.

Procedure:

  • Inject the purified conjugate onto an appropriate HPLC column (e.g., a C18 column for RP-HPLC).

  • Use a suitable mobile phase gradient (e.g., a water/acetonitrile gradient with trifluoroacetic acid for RP-HPLC).

  • Monitor the elution profile using both a UV detector (at 280 nm for the protein and ~675 nm for the dye) and a fluorescence detector (excitation ~675 nm, emission ~694 nm).

  • A peak that shows absorbance at both 280 nm and 675 nm, and also fluoresces, confirms the presence of the dye-protein conjugate. The absence of a late-eluting peak corresponding to the free dye indicates successful purification.

Visualizing the Workflow and Concepts

To further clarify the processes involved, the following diagrams illustrate the key workflows and relationships.

labeling_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Confirmation CY5.5-COOH CY5.5-COOH Activated_Ester CY5.5-NHS Ester (Reactive Intermediate) CY5.5-COOH->Activated_Ester 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Labeled_Protein Labeled Protein (Conjugate) Activated_Ester->Labeled_Protein 1-2 hours Protein Protein Protein->Labeled_Protein Purification Purification (e.g., SEC) Labeled_Protein->Purification Confirmation Confirmation (UV-Vis, Fluorescence, HPLC) Purification->Confirmation

Caption: Workflow for labeling a protein with CY5.5-COOH.

confirmation_methods Successful_Labeling Did the labeling succeed? UV_Vis UV-Vis Spectroscopy (Quantitative) Successful_Labeling->UV_Vis How much dye per protein? Fluorescence_Spec Fluorescence Spectroscopy (Qualitative/Semi-Quantitative) Successful_Labeling->Fluorescence_Spec Is the dye fluorescent? HPLC HPLC (Purity & Confirmation) Successful_Labeling->HPLC Is the conjugate pure? DOL Degree of Labeling (DOL) UV_Vis->DOL Emission_Spectrum Characteristic Emission Peak Fluorescence_Spec->Emission_Spectrum Co_elution Co-eluting Peaks (UV & Fluorescence) HPLC->Co_elution

Caption: Decision tree for confirming successful labeling.

signaling_pathway Labeled_Antibody CY5.5-Labeled Antibody Binding Binding Labeled_Antibody->Binding Target_Antigen Target Antigen on Cell Surface Target_Antigen->Binding Signal_Generation Fluorescence Signal Generation Binding->Signal_Generation Excitation Light Detection Detection (e.g., Flow Cytometry, Microscopy) Signal_Generation->Detection Emitted Light

Caption: A simplified signaling pathway for a CY5.5-labeled antibody.

By following these protocols and utilizing the described confirmation methods, researchers can confidently and reproducibly label their proteins of interest with CY5.5-COOH, paving the way for successful downstream applications.

References

A Head-to-Head Comparison of CY5.5-COOH Chloride and IRDye 800CW for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of in vivo fluorescence imaging, the choice of near-infrared (NIR) dye is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used NIR fluorophores: CY5.5-COOH chloride and IRDye 800CW.

This objective analysis delves into the key performance characteristics of each dye, supported by experimental data, to empower informed decisions for your specific research needs. We will explore their optical properties, in vivo performance metrics such as signal-to-noise ratio and tissue penetration, and provide detailed experimental protocols for their application.

Executive Summary

This compound, a cyanine-based dye, has been a long-standing tool in the red-excitable portion of the NIR spectrum. In contrast, IRDye 800CW, with its excitation and emission profile further into the NIR range, has emerged as a powerful alternative, demonstrating significant advantages in reducing background autofluorescence and enhancing tumor-to-background ratios in preclinical models.[1][2] While both are effective labeling agents, the superior performance of IRDye 800CW in achieving high-contrast in vivo images makes it a compelling choice for sensitive applications.

Quantitative Data Comparison

A clear understanding of the fundamental properties of each dye is essential for predicting their performance. The following tables summarize the key quantitative data for this compound and IRDye 800CW.

Table 1: Spectral and Physicochemical Properties

PropertyThis compoundIRDye 800CW
Excitation Maximum (nm) ~675 - 678~774 - 785
Emission Maximum (nm) ~694 - 710~789 - 830
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~209,000 - 250,000~240,000
Quantum Yield ~0.28~0.12 - 0.15
Molecular Weight ( g/mol ) ~626~1166 (NHS ester)

Table 2: In Vivo Performance Characteristics

Performance MetricThis compoundIRDye 800CW
Tissue Penetration GoodExcellent
Signal-to-Noise Ratio (SNR) GoodExcellent
Tumor-to-Background Ratio (TBR) ModerateHigh[1][2]
In Vivo Stability Generally stableHigh stability demonstrated[3]
Clearance Primarily renal and hepatobiliaryPrimarily renal

In Vivo Performance: A Deeper Dive

The true test of an in vivo imaging agent lies in its performance within a biological system. Comparative studies have consistently demonstrated the advantages of operating in the 800 nm window, where IRDye 800CW emits, over the spectral region of CY5.5.

Signal-to-Noise Ratio and Tumor-to-Background Ratio

The most significant advantage of IRDye 800CW is its ability to produce images with a higher signal-to-noise ratio (SNR) and tumor-to-background ratio (TBR).[1][2] This is primarily attributed to the lower autofluorescence of tissues at longer wavelengths.[3] A study directly comparing epidermal growth factor (EGF) conjugated to either Cy5.5 or IRDye 800CW for imaging breast cancer xenografts found that the EGF-IRDye 800CW conjugate resulted in a significantly reduced background and an enhanced TBR compared to the EGF-Cy5.5 conjugate.[1][2]

Tissue Penetration

Light penetration through biological tissues increases with longer wavelengths. Consequently, the emission of IRDye 800CW in the 800 nm range allows for deeper tissue imaging compared to the shorter wavelength emission of CY5.5.[3] This is a crucial factor for visualizing deep-seated tumors or organs. Phantom studies have shown that IRDye 800CW can be detected through up to 1.6 cm of tissue-mimicking material.[4]

In Vivo Stability and Clearance

Both dyes exhibit good stability in vivo. IRDye 800CW, when conjugated to molecules like antibodies, has shown excellent stability over extended periods.[3] The clearance kinetics of the unconjugated dyes are relatively rapid, with IRDye 800CW being cleared primarily through the renal system.[5][6] The clearance of CY5.5 is also relatively fast, involving both renal and hepatobiliary pathways.[7]

Experimental Protocols

To facilitate the practical application of these dyes, this section provides detailed methodologies for common in vivo imaging experiments.

Labeling of a Targeting Moiety (e.g., Antibody)

The carboxylic acid group of this compound and the NHS ester of IRDye 800CW allow for covalent conjugation to primary amines on targeting molecules like antibodies.

cluster_0 Conjugation Workflow Targeting_Molecule Targeting Molecule (e.g., Antibody with -NH2) Reaction Conjugation Reaction Targeting_Molecule->Reaction Dye This compound or IRDye 800CW NHS Ester Activation EDC/NHS Chemistry (for CY5.5-COOH) Dye->Activation if CY5.5-COOH Dye->Reaction if IRDye 800CW NHS Activation->Reaction Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Labeled_Probe Labeled Probe Purification->Labeled_Probe

Caption: General workflow for labeling a targeting molecule.

Protocol for Antibody Labeling with IRDye 800CW NHS Ester:

  • Antibody Preparation: Prepare the antibody in a phosphate-buffered saline (PBS) solution at a pH of 8.0-8.5.

  • Dye Reconstitution: Dissolve the IRDye 800CW NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation: Add the dissolved dye to the antibody solution at a specific molar ratio (e.g., 3:1 dye-to-antibody).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using size exclusion chromatography (e.g., a PD-10 desalting column).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

In Vivo Imaging in a Xenograft Mouse Model

This protocol outlines a typical procedure for in vivo imaging of tumors using a labeled antibody.

cluster_1 In Vivo Imaging Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Probe_Injection Labeled Probe Injection (Intravenous) Tumor_Growth->Probe_Injection Imaging In Vivo Imaging at Multiple Time Points Probe_Injection->Imaging Ex_Vivo_Analysis Ex Vivo Organ Imaging and Biodistribution Imaging->Ex_Vivo_Analysis

Caption: Workflow for in vivo imaging in a mouse model.

Protocol for In Vivo Imaging:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous tumors.

  • Probe Administration: Inject the fluorescently labeled probe (e.g., 1-2 nmol) intravenously via the tail vein.[8]

  • Imaging System: Utilize an in vivo imaging system equipped with appropriate excitation and emission filters for the specific dye (e.g., excitation ~640 nm, emission ~680 nm for CY5.5; excitation ~785 nm, emission ~820 nm for IRDye 800CW).[8]

  • Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor probe distribution and tumor accumulation.[9]

  • Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to calculate the tumor-to-background ratio.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution.[8]

Signaling Pathway Visualization

The choice of fluorescent dye is often linked to the study of specific biological pathways. For instance, when imaging tumors that overexpress a particular receptor, the labeled ligand will bind to this receptor and can be internalized, allowing for the visualization of receptor-mediated signaling.

cluster_2 Receptor-Mediated Endocytosis Pathway Labeled_Ligand Labeled Ligand (e.g., EGF-IRDye 800CW) Binding Binding Labeled_Ligand->Binding Receptor Cell Surface Receptor (e.g., EGFR) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Signaling Downstream Signaling Endosome->Signaling

Caption: Simplified receptor-mediated endocytosis pathway.

Conclusion

Both this compound and IRDye 800CW are valuable tools for in vivo fluorescence imaging. However, for applications demanding high sensitivity, deep tissue penetration, and a superior signal-to-noise ratio, IRDye 800CW presents a clear advantage. Its excitation and emission characteristics in the 800 nm NIR window minimize the impact of tissue autofluorescence, leading to clearer, higher-contrast images. While CY5.5 remains a viable option, particularly for more superficial imaging, researchers aiming for optimal performance in challenging in vivo models should strongly consider the benefits offered by IRDye 800CW. The selection of the appropriate dye is paramount for generating robust and reliable data in preclinical research and drug development.

References

A Head-to-Head Comparison: CY5.5-COOH Chloride vs. Alexa Fluor 750 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes, the choice between CY5.5-COOH chloride and Alexa Fluor 750 is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of these two popular fluorophores, offering insights into their performance characteristics, detailed experimental protocols for their use in bioconjugation, and a clear visualization of the labeling process.

In the realm of fluorescence imaging and analysis, particularly for in vivo studies and deep-tissue imaging, the near-infrared window (700-900 nm) offers significant advantages, including reduced tissue autofluorescence and deeper photon penetration. Both CY5.5, a member of the cyanine (B1664457) dye family, and Alexa Fluor 750, a part of the widely recognized Alexa Fluor series, are prominent players in this spectral range. This guide will delve into a quantitative comparison of their key properties to aid in the selection of the optimal dye for your specific research needs.

Quantitative Performance Metrics: A Side-by-Side Analysis

The performance of a fluorescent dye is dictated by several key photophysical parameters. Here, we summarize the available quantitative data for this compound and Alexa Fluor 750 to facilitate a direct comparison. It is important to note that while the Alexa Fluor dye series is generally reported to have enhanced photostability and brightness compared to traditional cyanine dyes, direct side-by-side experimental data for CY5.5 and Alexa Fluor 750 under identical conditions is limited in publicly available literature.[1][2]

PropertyCY5.5-COOH / NHS EsterAlexa Fluor 750 Carboxylic Acid / NHS Ester
Excitation Maximum (λex) ~675 nm[3]~749 nm[4]
Emission Maximum (λem) ~694 nm[3]~775 nm[4]
Molar Extinction Coefficient (ε) ~190,000 - 209,000 cm⁻¹M⁻¹ (for NHS ester)[5][6]~290,000 cm⁻¹M⁻¹[4][7]
Fluorescence Quantum Yield (Φ) ~0.2 (for carboxylic acid and NHS ester)[6][8]~0.12[4]
Molecular Weight (MW) ~619.3 g/mol (for carboxylic acid)[6]Not explicitly stated for carboxylic acid, ~1300 g/mol for NHS ester[4]
Reactive Form Carboxylic Acid (requires activation to NHS ester for amine reactivity)Carboxylic Acid (requires activation to NHS ester for amine reactivity)
Solubility Good in organic solvents (DMSO, DMF), limited in aqueous solutions[6][8]Good water solubility due to sulfonation[2]
pH Sensitivity pH insensitive from pH 4 to 10 (for conjugates)[5]Highly fluorescent over a wide pH range of 4 to 10[2]

Note: The data presented is compiled from various sources and may have been determined under different experimental conditions. For CY5.5, some specifications are for the N-hydroxysuccinimidyl (NHS) ester derivative, which is the reactive form used for conjugation.

Experimental Protocols: From Activation to Conjugation

A critical step in utilizing these dyes for labeling biomolecules, such as antibodies, is the conversion of the carboxylic acid group to a more reactive form, typically an N-hydroxysuccinimidyl (NHS) ester. This is followed by the conjugation of the NHS ester to primary amines on the target protein.

Workflow for Antibody Labeling

AntibodyLabelingWorkflow cluster_activation Dye Activation cluster_conjugation Antibody Conjugation cluster_purification Purification Dye_COOH CY5.5-COOH or Alexa Fluor 750-COOH Reagents EDC / NHS in Organic Solvent Dye_COOH->Reagents React with Activated_Dye Amine-Reactive NHS Ester Reagents->Activated_Dye Forms Conjugation_Reaction Incubation at Room Temperature (pH 8.0-9.0) Activated_Dye->Conjugation_Reaction Antibody Antibody with Primary Amines (e.g., Lysine) Antibody->Conjugation_Reaction Labeled_Antibody Fluorescently Labeled Antibody Conjugation_Reaction->Labeled_Antibody Purification Size-Exclusion Chromatography Labeled_Antibody->Purification Purified_Conjugate Purified Labeled Antibody Purification->Purified_Conjugate DyeSelection Application Application Requirements (e.g., In Vivo Imaging, Flow Cytometry) Brightness High Brightness Needed? Application->Brightness Photostability High Photostability Needed? Brightness->Photostability Yes Cost Cost a Major Constraint? Brightness->Cost No Photostability->Cost No AF750 Alexa Fluor 750 Photostability->AF750 Yes Cost->AF750 No CY55 CY5.5 Cost->CY55 Yes

References

A Comparative Guide to Near-Infrared (NIR) Fluorophores: Alternatives to CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible results. For researchers, scientists, and drug development professionals, moving beyond traditional dyes to explore superior alternatives can significantly enhance imaging depth, signal-to-noise ratio, and experimental outcomes. This guide provides an objective comparison of prominent alternatives to CY5.5-COOH chloride, a commonly used heptamethine cyanine (B1664457) dye, with supporting experimental data and detailed protocols.

While CY5.5 has been a workhorse in the field, its limitations, such as susceptibility to photobleaching and suboptimal performance in deep-tissue imaging, have spurred the development of advanced alternatives. This guide will delve into the performance of key competitors, including IRDye® 800CW, Alexa Fluor™ 680, and the clinically approved Indocyanine Green (ICG), as well as next-generation zwitterionic and NIR-II dyes that offer unique advantages.

Performance Comparison of NIR Fluorophores

The efficacy of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes the quantitative data for this compound and its principal alternatives, offering a clear comparison to inform your selection process.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Advantages
This compound ~675~694~250,000~0.28Widely used, extensive literature
IRDye® 800CW ~774~789~240,000~0.12Reduced background autofluorescence, enhanced tumor-to-background ratio in vivo.[1][2][3]
Alexa Fluor™ 680 ~679~702~184,000~0.36High brightness and photostability, spectrally similar to Cy5.5.[4][5][6]
Indocyanine Green (ICG) ~780~820~200,000Low (~0.01 in water)FDA-approved for clinical use, valuable for translational research.[7][8][9][10]
ZW800-1 (Zwitterionic) ~765~785~220,000~0.15Ultralow nonspecific tissue accumulation, rapid renal clearance, high signal-to-background ratio.[11][12][13]
BF2 Formazanate Dyes (NIR-II) 727-859800-1400>44,000VariableEmission in the NIR-II window (1000-1700 nm) for deeper tissue penetration and higher resolution.[14]

In-Depth Analysis of Alternatives

IRDye® 800CW: This dye is a strong contender for in vivo imaging applications. Studies have shown that its longer emission wavelength compared to Cy5.5 results in significantly lower background autofluorescence from tissues, leading to a superior tumor-to-background ratio.[1][2][3] This makes it particularly well-suited for deep-tissue imaging where signal clarity is critical.

Alexa Fluor™ 680: Positioned as a direct, high-performance substitute for Cy5.5, Alexa Fluor™ 680 boasts exceptional brightness (a product of its high quantum yield) and photostability.[4][5][6] Its spectral similarity to Cy5.5 allows for its use with existing filter sets, making it a convenient upgrade for established imaging protocols.

Indocyanine Green (ICG): As the only NIR fluorophore approved by the FDA for clinical use, ICG is indispensable for translational research.[7][9] However, its utility is hampered by a low quantum yield and poor stability in aqueous solutions.[12] Despite these drawbacks, its clinical relevance makes it an important benchmark for comparison.

Zwitterionic Dyes (e.g., ZW800-1): This novel class of NIR dyes has been engineered to minimize nonspecific binding to tissues. The zwitterionic charge distribution leads to rapid renal clearance and significantly reduced background signal, resulting in remarkably high signal-to-background ratios in vivo compared to conventional dyes like Cy5.5 and IRDye 800CW.[11][12][13]

NIR-II Dyes: Operating in the second near-infrared window (1000-1700 nm), these dyes represent the cutting edge of fluorescence imaging. Light in this spectral range experiences less scattering and absorption by tissues, enabling imaging at greater depths and with higher spatial resolution than is possible with NIR-I dyes.[14]

Experimental Protocols

To ensure a fair and accurate comparison of NIR fluorophores, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Measurement of Molar Extinction Coefficient

Objective: To determine the light-absorbing capacity of the dye at a specific wavelength.

Protocol:

  • Prepare a stock solution of the NIR dye in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a precisely known concentration.

  • Create a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).

  • Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Plot the absorbance at λmax against the concentration of the dye.

  • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the dye in converting absorbed light into emitted light.

Protocol (Relative Method):

  • Select a standard dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample dye.

  • Prepare a series of dilutions for both the standard and sample dyes in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation and emission slit widths are consistent.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity against the absorbance for both the standard and sample dyes.

  • The quantum yield (Φ) of the sample is calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.

Assessment of Photostability

Objective: To evaluate the dye's resistance to photodegradation upon continuous exposure to excitation light.

Protocol:

  • Prepare a solution of the dye at a working concentration.

  • Place the solution in a fluorescence microscope or a spectrofluorometer equipped with a time-course measurement mode.

  • Continuously illuminate the sample with the excitation wavelength at a constant power density.

  • Record the fluorescence intensity at regular intervals over an extended period.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye.

Visualizing Experimental Workflows

To further clarify the relationships and processes involved in selecting and characterizing NIR fluorophores, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_calc Data Calculation Stock Prepare Dye Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence Dilutions->Fluorescence Photostability Assess Photostability Dilutions->Photostability Extinction Calculate Molar Extinction Absorbance->Extinction QY Calculate Quantum Yield Fluorescence->QY Decay Determine Photobleaching Rate Photostability->Decay NIR_Dye_Selection_Pathway cluster_application Application cluster_dyes Recommended Dyes InVitro In Vitro / Microscopy Alexa680 Alexa Fluor™ 680 InVitro->Alexa680 High Photostability InVivo In Vivo / Deep Tissue IRDye800CW IRDye® 800CW InVivo->IRDye800CW Low Background Zwitterionic Zwitterionic Dyes InVivo->Zwitterionic High SBR NIR_II NIR-II Dyes InVivo->NIR_II Deep Penetration Clinical Translational / Clinical ICG ICG Clinical->ICG FDA Approved

References

Assessing the Stability of CY5.5-COOH Chloride Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, the stability of the dye-conjugate is a critical factor influencing experimental outcomes and data reliability. This guide provides a comprehensive comparison of the stability of CY5.5-COOH chloride conjugates against other common fluorescent dyes, supported by experimental data and detailed protocols for assessing stability.

Quantitative Comparison of Dye Stability

The selection of a fluorescent label can significantly impact the success of an experiment. The following tables summarize the photostability and pH stability of CY5.5 when compared to other spectrally similar dyes.

Table 1: Photostability Comparison of Far-Red Dyes

DyeRelative PhotostabilityKey Characteristics
CY5.5 ModerateProne to photobleaching under intense illumination.[1][2][3]
Alexa Fluor 647 HighSignificantly more resistant to photobleaching than Cy5.[1][2][3]
DyLight 650 HighGenerally exhibits good photostability.
IRDye 800CW HighKnown for its excellent photostability, suitable for in vivo imaging.[4]

Note: Relative photostability can vary depending on the local environment, buffer composition, and intensity of the excitation source.

Table 2: pH Stability of Cyanine Dyes

DyepH Range for Stable FluorescenceObservations
Cy5 Broad (pH 4-10)Fluorescence intensity is largely independent of pH in this range.[5]
Sulfo-Cy5 Broad (pH 4-10)Similar to Cy5, shows stable fluorescence across a wide pH range.[5]

Factors Influencing Conjugate Stability

The stability of a fluorescent conjugate is not solely dependent on the dye itself but is also influenced by a variety of factors related to the conjugation process and the surrounding environment.

Factors Affecting CY5.5-COOH Conjugate Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Dye Structure Dye Structure Photostability Photostability Dye Structure->Photostability Chemical Stability Chemical Stability Dye Structure->Chemical Stability Conjugated Biomolecule Conjugated Biomolecule Steric Hindrance Steric Hindrance Conjugated Biomolecule->Steric Hindrance Local Environment Local Environment Conjugated Biomolecule->Local Environment Linker Chemistry Linker Chemistry Bond Stability Bond Stability Linker Chemistry->Bond Stability Light Exposure Light Exposure Photobleaching Photobleaching Light Exposure->Photobleaching Temperature Temperature Degradation Degradation Temperature->Degradation pH pH Hydrolysis Hydrolysis pH->Hydrolysis Fluorescence Quenching Fluorescence Quenching pH->Fluorescence Quenching Buffer Composition Buffer Composition Reaction with Buffer Components Reaction with Buffer Components Buffer Composition->Reaction with Buffer Components Presence of Oxidizing/Reducing Agents Presence of Oxidizing/Reducing Agents Dye Degradation Dye Degradation Presence of Oxidizing/Reducing Agents->Dye Degradation

Factors affecting CY5.5-COOH conjugate stability.

Experimental Protocols

To aid researchers in evaluating the stability of their this compound conjugates, detailed protocols for assessing photostability and stability in plasma are provided below.

Protocol 1: Assessing Photostability of Fluorescent Conjugates

This protocol outlines a method for quantifying the rate of photobleaching of a fluorescently labeled protein.

cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis A Prepare serial dilutions of the fluorescent conjugate B Mount the sample on a microscope slide A->B C Define imaging parameters (e.g., laser power, exposure time) B->C D Acquire a time-lapse series of images C->D E Measure the fluorescence intensity of a defined region of interest (ROI) in each image D->E F Plot fluorescence intensity as a function of time E->F G Calculate the photobleaching half-life F->G

Workflow for assessing photostability.

Materials:

  • Fluorescently labeled conjugate (e.g., CY5.5-antibody)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable laser line for excitation and a sensitive detector (e.g., PMT or sCMOS camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Dilute the fluorescent conjugate to a suitable concentration in PBS. The optimal concentration will depend on the brightness of the conjugate and the sensitivity of the microscope.

    • Place a small drop of the diluted conjugate solution onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and the appropriate laser for exciting CY5.5 (typically around 650 nm).

    • Set the imaging parameters. It is crucial to keep these parameters constant throughout the experiment.

      • Laser Power: Use a consistent and moderate laser power to induce photobleaching at a measurable rate.

      • Exposure Time: Choose an exposure time that provides a good signal-to-noise ratio without causing excessive bleaching in the first few frames.

      • Time Interval: Set the time interval between image acquisitions. Shorter intervals will provide a more detailed bleaching curve.

  • Image Acquisition:

    • Focus on the sample and select a region of interest (ROI).

    • Start the time-lapse acquisition and record a series of images over time until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the image series in an image analysis software like ImageJ.

    • Define an ROI within the fluorescent area and measure the mean fluorescence intensity within this ROI for each frame.

    • Also, measure the background intensity in a region without any fluorescent signal.

    • Subtract the background intensity from the ROI intensity for each time point.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • From the plot, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life (t1/2).

Protocol 2: Assessing Conjugate Stability in Plasma

This protocol describes a method to evaluate the stability of a fluorescent conjugate in a biologically relevant matrix like plasma.[4][6][7]

Materials:

  • Fluorescently labeled conjugate

  • Freshly collected plasma (e.g., human, mouse)

  • Incubator at 37°C

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system (e.g., gel imager)

  • LC-MS system (for more detailed analysis)

Procedure:

  • Incubation:

    • Spike the fluorescent conjugate into a known volume of plasma to a final concentration relevant to the intended application.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma-conjugate mixture.

    • Immediately store the collected aliquots at -80°C to stop any further degradation.

  • Analysis by SDS-PAGE:

    • Thaw the samples on ice.

    • Mix the plasma samples with an equal volume of 2x SDS-PAGE loading buffer.

    • Load the samples onto an SDS-PAGE gel. Include a lane with the unconjugated dye as a control.

    • Run the gel according to standard procedures.

    • After electrophoresis, image the gel using a fluorescence imager with the appropriate excitation and emission filters for CY5.5.

  • Data Interpretation (SDS-PAGE):

    • Analyze the fluorescent bands on the gel.

    • The appearance of a low molecular weight band corresponding to the free dye indicates degradation of the conjugate.

    • Quantify the intensity of the free dye band and the band corresponding to the intact conjugate at each time point to determine the percentage of degradation over time.

  • Analysis by LC-MS (Optional but Recommended):

    • For a more detailed and quantitative analysis, the plasma samples can be analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • This technique can separate the intact conjugate, free dye, and any degradation products, allowing for precise quantification of each species over time.

Signaling Pathway Application: EGFR Signaling

Fluorescently labeled antibodies targeting cell surface receptors are widely used to study signaling pathways. The stability of the dye-conjugate is crucial for accurate visualization and quantification of receptor trafficking and downstream signaling events. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for fluorescently labeled antibodies.

Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Simplified EGFR signaling pathway.

References

A Comparative Guide to the Performance of CY5.5-COOH Chloride in Diverse Tissue Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CY5.5-COOH chloride's performance in various tissue types, benchmarked against other common near-infrared (NIR) fluorescent dyes, Indocyanine Green (ICG) and IRDye 800CW. The data presented is based on preclinical studies and is intended to assist researchers in selecting the appropriate imaging agent for their specific needs.

At a Glance: this compound Performance

This compound is a bright and stable fluorescent dye with excitation and emission maxima in the near-infrared spectrum (approximately 675/694 nm), a region where tissue autofluorescence is minimized, allowing for high signal-to-noise ratios in deep tissue imaging. Its carboxylic acid group allows for covalent conjugation to various targeting moieties. This guide focuses on the performance of the unconjugated, or "free," dye to establish a baseline for its intrinsic biodistribution profile.

Quantitative Biodistribution Analysis

The following tables summarize the biodistribution of unconjugated this compound, ICG, and IRDye 800CW in healthy mouse models. It is important to note that the data is compiled from different studies, and direct quantitative comparison should be made with caution due to potential variations in experimental conditions, such as animal models, injection routes, and imaging equipment.

Table 1: Biodistribution of Unconjugated this compound in Mice

OrganRelative Fluorescence Intensity (0.5h)Relative Fluorescence Intensity (1d)Relative Fluorescence Intensity (7d)Relative Fluorescence Intensity (28d)
Liver2.5 x 10⁸1.5 x 10⁸1.0 x 10⁸0.8 x 10⁸
Lung1.8 x 10⁸1.2 x 10⁸0.9 x 10⁸0.7 x 10⁸
Kidney2.0 x 10⁸1.0 x 10⁸0.7 x 10⁸0.5 x 10⁸
Spleen1.0 x 10⁸0.8 x 10⁸0.6 x 10⁸0.4 x 10⁸
Stomach1.2 x 10⁸1.8 x 10⁸1.5 x 10⁸1.2 x 10⁸
Heart0.8 x 10⁸0.6 x 10⁸0.4 x 10⁸0.3 x 10⁸
Brain0.3 x 10⁸0.2 x 10⁸0.1 x 10⁸0.1 x 10⁸

Data is presented as relative fluorescence intensity (arbitrary units) and is sourced from a study on the biodistribution of free Cy5.5 dye in ICR mice.

Table 2: Biodistribution of Unconjugated Indocyanine Green (ICG) in Mice

Organ% Recovered Dose (15 min)% Recovered Dose (30 min)% Recovered Dose (60 min)
Liver~40%~50%~60%
Spleen~2%~3%~4%
Lungs~5%~4%~3%
Kidneys~3%~2%~1%
Heart~1%<1%<1%
Blood~20%~10%<5%

Data is estimated from studies on the biodistribution of free ICG in healthy mice.[1][2][3] ICG is known for its rapid clearance primarily through the liver.

Table 3: Biodistribution of Unconjugated IRDye 800CW in Mice

OrganRelative Fluorescence Signal (4h)Relative Fluorescence Signal (25h)
LiverHighModerate
KidneysHighLow
BrainModerateBackground
Spinal ColumnModerateLow

Qualitative data is based on studies analyzing the biodistribution of IRDye 800CW alone in mice.[4] The dye is primarily cleared through the kidneys and liver.

Experimental Protocols

A detailed protocol for a typical biodistribution study of a fluorescent dye is provided below.

Protocol: In Vivo and Ex Vivo Biodistribution of a Fluorescent Dye in Mice

1. Animal Model and Preparation:

  • Use healthy, adult mice (e.g., BALB/c or CD-1) of a specific age and weight range.
  • Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
  • Provide food and water ad libitum.
  • On the day of the experiment, anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

2. Fluorescent Dye Preparation and Administration:

  • Dissolve the fluorescent dye (e.g., this compound) in a biocompatible solvent, such as phosphate-buffered saline (PBS) or a solution containing a small percentage of DMSO for solubility, to the desired concentration.
  • Administer a precise volume of the dye solution to each mouse via intravenous (tail vein) injection. The dose is typically in the range of 1-10 mg/kg body weight.

3. In Vivo Imaging:

  • At predetermined time points post-injection (e.g., 30 min, 1h, 4h, 24h, 48h), perform whole-body in vivo fluorescence imaging using an appropriate imaging system (e.g., IVIS Spectrum).
  • Select the appropriate excitation and emission filters for the specific dye. For this compound, excitation is typically around 675 nm and emission is around 720 nm.
  • Acquire images with consistent exposure times and other imaging parameters across all animals and time points.

4. Ex Vivo Organ Imaging and Quantification:

  • Following the final in vivo imaging session, humanely euthanize the mice.
  • Perfuse the animals with PBS to remove blood from the organs, which can interfere with fluorescence measurements.
  • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).
  • Arrange the organs on a non-fluorescent surface and image them using the same in vivo imaging system and settings.
  • Use the imaging software to draw regions of interest (ROIs) around each organ and quantify the average fluorescence intensity.
  • Normalize the fluorescence intensity to the weight of the organ to obtain a quantitative measure of dye accumulation.

5. Data Analysis:

  • Analyze the in vivo and ex vivo imaging data to determine the biodistribution profile of the fluorescent dye over time.
  • Present the data as average fluorescence intensity per gram of tissue for each organ at each time point.
  • Statistical analysis (e.g., ANOVA) can be used to compare dye accumulation between different organs and time points.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Healthy Mice) Injection Intravenous Injection (Tail Vein) Animal_Model->Injection Dye_Preparation Dye Solution Preparation (this compound in PBS) Dye_Preparation->Injection InVivo_Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Injection->InVivo_Imaging Euthanasia Euthanasia & Perfusion InVivo_Imaging->Euthanasia Organ_Dissection Ex Vivo Organ Dissection Euthanasia->Organ_Dissection ExVivo_Imaging Ex Vivo Organ Imaging Organ_Dissection->ExVivo_Imaging Quantification Fluorescence Quantification (ROI Analysis) ExVivo_Imaging->Quantification Biodistribution Biodistribution Profile Generation Quantification->Biodistribution

Caption: Experimental workflow for in vivo and ex vivo biodistribution studies.

Data_Analysis_Flow cluster_input Input Data cluster_processing Processing cluster_output Output InVivo_Images In Vivo Image Series ROI_Selection Region of Interest (ROI) Selection on Organs InVivo_Images->ROI_Selection ExVivo_Images Ex Vivo Organ Images ExVivo_Images->ROI_Selection Organ_Weights Organ Weights Normalization Normalization to Organ Weight Organ_Weights->Normalization Intensity_Measurement Fluorescence Intensity Measurement ROI_Selection->Intensity_Measurement Intensity_Measurement->Normalization Quantitative_Data Quantitative Biodistribution Data (Intensity/gram) Normalization->Quantitative_Data Comparative_Analysis Comparative Analysis (Tables & Graphs) Quantitative_Data->Comparative_Analysis

Caption: Flowchart for quantitative analysis of ex vivo organ fluorescence.

Conclusion

Unconjugated this compound exhibits a biodistribution profile characterized by initial accumulation in highly perfused organs such as the liver, lungs, and kidneys, followed by gradual clearance. Compared to ICG, which shows very rapid hepatobiliary clearance, this compound has a more prolonged retention in various tissues. IRDye 800CW also demonstrates clearance through the liver and kidneys. The choice of dye will ultimately depend on the specific requirements of the study, including the desired imaging window and the necessity for conjugation to targeting ligands. This guide provides the foundational data and protocols to aid in this selection process.

References

A Researcher's Guide to Quantitative Analysis: CY5.5-COOH vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on quantitative fluorescence-based assays, the selection of the appropriate near-infrared (NIR) probe is a critical determinant of experimental success. This guide provides an objective comparison of CY5.5-COOH chloride, a widely used NIR fluorophore, with its key alternatives, Alexa Fluor 680 and IRDye 700DX. The comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.

Near-infrared fluorescence imaging offers significant advantages for in vivo and in vitro quantitative analysis, primarily due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light.[1][2] The choice of a fluorescent probe in the 700-900 nm NIR window significantly impacts the sensitivity, accuracy, and reproducibility of these experiments.[3]

Quantitative Performance Comparison

The efficacy of a fluorescent probe in quantitative applications hinges on several key photophysical parameters. A high molar extinction coefficient translates to a higher probability of light absorption, while a high quantum yield indicates a greater efficiency in converting absorbed light into emitted fluorescence. Together, these factors contribute to the overall brightness of the probe. Furthermore, high photostability is crucial for enduring the prolonged or intense light exposure often required in quantitative imaging, ensuring signal stability over time.

Below is a comparative summary of the key quantitative parameters for CY5.5-COOH, Alexa Fluor 680, and IRDye 700DX.

PropertyCY5.5-COOHAlexa Fluor 680IRDye 700DX
Excitation Maximum (nm) ~675~679~689
Emission Maximum (nm) ~694~702~710
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~183,000~165,000 (in PBS)
Quantum Yield (Φ) Variable, can be lower than alternatives~0.36 (in PBS)High, ~0.14 (in PBS)
Photostability ModerateGoodExcellent
Solubility Good in organic solvents, requires careful handling in aqueous buffersExcellent in aqueous solutionsExcellent in aqueous solutions

Note: Values can vary depending on the conjugation partner and the solvent environment.

Experimental Protocols

Accurate and reproducible quantitative analysis requires meticulous adherence to optimized experimental protocols. The following sections provide detailed methodologies for protein labeling and quantitative fluorescent western blotting, which are common applications for these probes.

Protein Labeling with Amine-Reactive Dyes

This protocol describes the conjugation of this compound, Alexa Fluor 680 NHS ester, or IRDye 700DX NHS ester to a protein (e.g., an antibody) via primary amines (lysine residues).

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.

  • Amine-reactive fluorescent dye (this compound, Alexa Fluor 680 NHS ester, or IRDye 700DX NHS ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium bicarbonate, pH 8.3.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette.

  • Reaction tubes.

  • Spectrophotometer.

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, exchange the buffer to PBS using dialysis or a spin-filtration column.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Reaction Setup:

    • Adjust the protein solution to a final concentration of 10% (v/v) 1 M sodium bicarbonate to raise the pH to ~8.3.

    • Add the reactive dye solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

Quantitative Fluorescent Western Blotting

This protocol outlines the steps for performing a quantitative western blot using fluorescently labeled secondary antibodies.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). For NIR applications, specialized fluorescent-friendly blocking buffers are recommended to reduce background.

  • Primary antibody specific to the target protein.

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to CY5.5, Alexa Fluor 680, or IRDye 700DX).

  • Tris-buffered saline with Tween 20 (TBST).

  • Fluorescent imaging system with appropriate lasers and filters.

Procedure:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

  • Imaging: Image the membrane using a fluorescent imaging system equipped with lasers and emission filters appropriate for the chosen fluorophore. Ensure that the signal is within the linear range of the detector by adjusting the exposure time.

  • Quantification: Use the imaging software to quantify the band intensities. Normalize the signal of the target protein to a loading control.

Visualizations

Experimental Workflow for Quantitative Western Blotting

The following diagram illustrates the key steps in a typical quantitative fluorescent western blotting experiment.

G cluster_0 Sample Preparation & Electrophoresis cluster_1 Blotting & Detection cluster_2 Data Analysis Protein Extraction Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Transfer to Membrane Blocking Blocking Protein Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab (Fluorophore) Secondary Ab (Fluorophore) Primary Ab->Secondary Ab (Fluorophore) Imaging Imaging Secondary Ab (Fluorophore)->Imaging Quantification Quantification Imaging->Quantification Signal Acquisition Normalization Normalization Quantification->Normalization Statistical Analysis Statistical Analysis Normalization->Statistical Analysis

Workflow for Quantitative Fluorescent Western Blotting.
Probe Selection Logic for Quantitative Analysis

Choosing the optimal fluorescent probe involves considering several factors beyond just the emission wavelength. The following diagram outlines the logical relationships in the selection process.

G cluster_0 Application Requirements cluster_1 Probe Properties cluster_2 Instrumentation Assay Type Assay Type (e.g., Western, IF, in vivo) Brightness Brightness (Ext. Coeff. x QY) Assay Type->Brightness Photostability Photostability Assay Type->Photostability Target Abundance Target Abundance Target Abundance->Brightness Multiplexing Multiplexing Spectral Properties Spectral Properties (Ex/Em) Multiplexing->Spectral Properties Optimal Probe Optimal Probe Brightness->Optimal Probe Photostability->Optimal Probe Spectral Properties->Optimal Probe Conjugation Chemistry Conjugation Chemistry Conjugation Chemistry->Optimal Probe Excitation Sources Available Lasers/ Filters Excitation Sources->Spectral Properties Detectors Detectors Detectors->Spectral Properties

Decision tree for selecting a fluorescent probe.
EGFR Signaling Pathway

Fluorescent probes are frequently used to visualize and quantify components of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

G EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Navigating the Crowded Spectrum: A Guide to CY5.5-COOH Chloride and Spectral Overlap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of appropriate fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of CY5.5-COOH chloride with common alternative fluorophores, focusing on the critical aspect of spectral overlap and offering experimental strategies to mitigate its impact.

This compound is a popular far-red fluorescent dye valued for its brightness and utility in various applications, including immunofluorescence, flow cytometry, and in vivo imaging. However, its emission spectrum, like all fluorophores, is not infinitely narrow. This leads to the potential for spectral overlap, or "bleed-through," into the detection channels of other fluorophores when used in multicolor experiments. Understanding and addressing this phenomenon is crucial for obtaining reliable results.

Spectral Properties at a Glance: CY5.5 vs. The Alternatives

To effectively design multicolor fluorescence experiments, a thorough understanding of the spectral characteristics of each dye is essential. The following table summarizes the key spectral properties of this compound and several commonly used fluorophores in the same spectral region.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~675-684~694-710~190,000 - 198,000~0.28
Alexa Fluor 680 ~679-681~702-704~183,000 - 184,0000.36[1]
DyLight 680 ~682-692~712-715~140,000High
Alexa Fluor 700 ~696-702~719-723~192,000 - 205,0000.25
APC-Cy7 ~650-651~767-785~700,000High

Note: Spectral properties can vary slightly depending on the conjugation partner and the local chemical environment.

Managing Spectral Overlap: Recommended Filter Sets

Careful selection of excitation sources and emission filters is the first line of defense against spectral bleed-through. Below are general recommendations for filter sets when using this compound in combination with other fluorophores.

Fluorophore CombinationExcitation SourceCY5.5 Emission Filter (Bandpass)Alternative Fluorophore Emission Filter (Bandpass)
CY5.5 and Alexa Fluor 647633/640 nm Laser710/50 nm670/30 nm
CY5.5 and Alexa Fluor 750633/640 nm Laser710/50 nm780/60 nm
CY5.5 and APC633/640 nm Laser710/50 nm660/20 nm

Visualizing Spectral Overlap

The following diagram illustrates the concept of spectral overlap, where the emission of one fluorophore (Donor) bleeds into the detection channel of another (Acceptor).

Spectral_Overlap cluster_donor Donor Fluorophore (e.g., CY5.5) cluster_acceptor Acceptor Fluorophore (e.g., Alexa Fluor 700) cluster_overlap Spectral Overlap Donor_Excitation Excitation Donor_Emission Emission Spectrum Donor_Excitation->Donor_Emission Emits Light Acceptor_Detection Detection Channel Donor_Emission->Acceptor_Detection Spectral Bleed-through Bleed_through Bleed-through Signal Acceptor_Detection->Bleed_through False Positive Signal

Caption: Conceptual diagram of spectral overlap between two fluorophores.

Experimental Protocols for Correcting Spectral Overlap

Even with optimal filter selection, some degree of spectral overlap may be unavoidable. In such cases, experimental and computational correction methods are necessary.

Compensation for Flow Cytometry

Compensation is a mathematical correction used in flow cytometry to remove the spectral bleed-through from each fluorophore into other detectors.

Methodology:

  • Prepare Single-Stained Controls: For each fluorophore in your multicolor panel, prepare a sample of cells or compensation beads stained with only that single fluorophore. Also, prepare an unstained control sample.

  • Set Voltages: Run the unstained control to set the baseline voltages for each detector (photomultiplier tube, PMT), ensuring the negative population is on scale.

  • Acquire Single-Stained Controls: Run each single-stained control and record the data. The signal from a single fluorophore will be detected primarily in its designated detector but will also show some signal in other detectors.

  • Calculate Compensation Matrix: The flow cytometry software uses the data from the single-stained controls to calculate a compensation matrix. This matrix quantifies the percentage of signal from each fluorophore that is detected in every other channel.

  • Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental samples. The software will then subtract the bleed-through signal from each detector, resulting in a more accurate representation of the true fluorescence of each fluorophore.

Spectral Unmixing for Fluorescence Microscopy

Spectral unmixing is a powerful technique used in fluorescence microscopy to separate the emission spectra of multiple fluorophores that are simultaneously excited.

Methodology:

  • Acquire Reference Spectra: For each fluorophore used in the experiment, acquire a reference image of a sample stained with only that fluorophore. This is used to create a "spectral fingerprint" for each dye. An image of an unstained sample should also be acquired to account for autofluorescence.

  • Acquire Multicolor Image: Image the experimental sample containing multiple fluorophores. Instead of capturing a single intensity value for each pixel, the microscope's detector (often a spectral detector) captures the fluorescence intensity across a range of wavelengths, creating a "lambda stack."

  • Linear Unmixing Algorithm: A linear unmixing algorithm is then applied to the multicolor image. This algorithm uses the reference spectra to mathematically separate the contribution of each individual fluorophore to the total fluorescence signal in each pixel.

  • Generate Separated Images: The output of the algorithm is a set of images, where each image represents the signal from a single fluorophore, free from the bleed-through of the others.

Experimental Workflow for Spectral Compensation

The following diagram outlines the general workflow for performing spectral compensation in a flow cytometry experiment.

Spectral_Compensation_Workflow A Prepare Samples: - Unstained Control - Single-Stained Controls - Multicolor Experimental Sample B Instrument Setup: Set Voltages with Unstained Control A->B E Acquire Data: Run Multicolor Experimental Sample A->E C Acquire Data: Run Single-Stained Controls B->C D Calculate Compensation Matrix C->D F Apply Compensation Matrix to Experimental Data D->F E->F G Analyze Compensated Data F->G

Caption: A typical workflow for spectral compensation in flow cytometry.

By carefully considering the spectral properties of this compound and its potential for overlap with other dyes, and by implementing appropriate experimental and analytical strategies, researchers can confidently utilize this versatile fluorophore in their multicolor fluorescence applications to generate high-quality, reliable data.

References

A Comparative Guide to CY5.5-COOH Chloride and Other Cyanine Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biomedical research and drug development, the precise selection of fluorescent probes is paramount for achieving reliable and reproducible results. Cyanine (B1664457) dyes, a class of synthetic fluorophores, have become indispensable tools for a wide array of applications, from cellular imaging to in vivo diagnostics. This guide provides an objective comparison of CY5.5-COOH chloride with other commonly used cyanine dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for your research needs.

Overview of Cyanine Dyes

Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain dictates the dye's absorption and emission spectra, allowing for a broad range of fluorescent colors. The this compound is a near-infrared (NIR) dye, a spectral region that offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous biomolecules.[1]

This guide will focus on comparing this compound with other popular cyanine dyes, such as Cy5 and Cy7, as well as with spectrally similar alternatives like the Alexa Fluor and IRDye series. Key performance metrics that will be evaluated include spectral properties, quantum yield, and photostability.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness (a function of molar extinction coefficient and quantum yield) and photostability (resistance to fading upon exposure to light). The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Spectral Properties of Selected Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
Cy5~646~662~250,000
This compound ~675-678 ~694-710 ~250,000
Cy7~750~773~250,000
Alexa Fluor 647~650~668~270,000
Alexa Fluor 680~679~702~184,000
IRDye 680LT~676~693~250,000

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.

Table 2: Comparative Performance Metrics

DyeQuantum Yield (Φ)Relative Photostability
Cy5~0.20[2]Moderate
This compound ~0.20 [3]Moderate
Cy7LowModerate
Alexa Fluor 647~0.33High[4]
Alexa Fluor 680~0.36[5][6]High
IRDye 680LTNot specifiedHigh[7]

Note: Quantum yield and photostability are highly dependent on experimental conditions. The data presented here are for comparative purposes and are based on available information from various sources.

Experimental Protocols

To ensure the successful application of these dyes in your research, detailed experimental protocols are essential. Below are representative protocols for protein labeling with this compound and subsequent use in fluorescence microscopy.

Protein Labeling with this compound

This protocol describes the covalent labeling of a protein with this compound. The carboxylic acid group of the dye is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., lysine (B10760008) residues) on the protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for activation

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.5-9.0)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Dye Activation (Preparation of CY5.5 NHS ester):

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of NHS and a 1.1-fold molar excess of EDC (or DCC) to the dye solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark, with gentle stirring.

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 5-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS (pH 7.4) or a similar buffer.[8][9]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.

    • Add the activated CY5.5 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 is often used.[10]

    • Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification of the Labeled Protein:

    • Remove unreacted dye by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS).[8]

    • Collect the faster-eluting, colored fractions, which contain the labeled protein.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for CY5.5).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x Correction Factor)] / ε_protein

      • DOL = A₆₇₅ / (ε_dye x Protein Concentration)

      • The correction factor accounts for the dye's absorbance at 280 nm. The extinction coefficients (ε) for the protein and dye are required for these calculations.

Fluorescence Microscopy with CY5.5-Labeled Antibodies

This protocol outlines the use of a CY5.5-labeled antibody for immunofluorescence staining of cells.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • CY5.5-labeled primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for CY5.5 and DAPI

Procedure:

  • Cell Preparation:

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (if targeting intracellular antigens).

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

    • Incubate the cells with the CY5.5-labeled primary antibody (or unlabeled primary followed by a CY5.5-labeled secondary antibody) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters for CY5.5 (e.g., excitation: 620-650 nm, emission: 670-720 nm) and DAPI.[11]

Visualization of Key Processes

To further aid in understanding the experimental workflows and the principles behind fluorescence, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_labeling Protein Labeling cluster_imaging Fluorescence Microscopy Protein Protein Labeled Protein Labeled Protein Protein->Labeled Protein Conjugation Activated CY5.5 Activated CY5.5 Activated CY5.5->Labeled Protein Purification Purification Labeled Protein->Purification Characterization Characterization Purification->Characterization Labeled Antibody Labeled Antibody Stained Cells Stained Cells Labeled Antibody->Stained Cells Incubation Cells Cells Cells->Stained Cells Microscope Microscope Stained Cells->Microscope Image Image Microscope->Image

Caption: Workflow for protein labeling and fluorescence microscopy.

jablonski_diagram Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Absorption (Excitation) Excited State (S1)->Ground State (S0) Fluorescence Excited State (S1)->Ground State (S0) Non-radiative Decay Triplet State (T1) Triplet State (T1) Excited State (S1)->Triplet State (T1) Intersystem Crossing Photobleaching Photobleaching Triplet State (T1)->Photobleaching

Caption: Simplified Jablonski diagram illustrating fluorescence and photobleaching.

Conclusion

This compound is a valuable near-infrared fluorescent dye with excellent spectral properties for a range of bio-imaging applications. Its performance is comparable to other popular cyanine dyes like Cy5, offering high molar extinction coefficients. However, for applications demanding the highest photostability and quantum yield, alternatives such as Alexa Fluor 680 may offer superior performance. The choice of dye should be carefully considered based on the specific experimental requirements, including the imaging modality, duration of light exposure, and the desired signal-to-noise ratio. The provided protocols offer a starting point for the successful implementation of this compound in your research endeavors.

References

Safety Operating Guide

Navigating the Disposal of CY5.5-COOH Chloride: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of CY5.5-COOH chloride, a fluorescent dye commonly used in bioimaging. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.

Core Safety and Handling Principles

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]

  • Avoid Contamination: Prevent the substance from coming into contact with skin and eyes.[2][3] Do not contaminate water, foodstuffs, or feed during storage or disposal.[2]

  • Spill Management: In the event of a spill, collect the material promptly and dispose of it in accordance with local regulations.[2][3] Avoid letting the chemical enter drains.[2][3]

Quantitative Data Summary

Due to the absence of specific quantitative disposal limits for this compound in publicly available documentation, the following table summarizes key qualitative and precautionary data based on information for similar cyanine (B1664457) dyes.

ParameterGuidelineCitation
Recommended Disposal Method Disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Sewer System Discharge Prohibited. Do not discharge to sewer systems.[2]
Environmental Release To be avoided. Prevent the chemical from entering drains and the environment.[2][3]
Contaminated Packaging Triple rinse containers (or equivalent) and offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill.[2]

Step-by-Step Disposal Protocol

The following protocol outlines a generalized procedure for the proper disposal of this compound waste. This protocol is based on best practices for handling chemical waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • This includes unused or expired dye, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and contaminated PPE.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

2. Waste Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Temporary Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[3]
  • Follow all institutional guidelines for the temporary storage of hazardous waste.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
  • Provide them with all necessary information about the waste material.

5. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of its disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type (Unused chemical, contaminated material, empty container) start->assess_waste prep_waste Prepare Waste for Disposal assess_waste->prep_waste Unused or Contaminated rinse_container Triple Rinse Empty Container with Appropriate Solvent assess_waste->rinse_container Empty Container label_waste Label Container with 'Hazardous Waste' and Chemical Name prep_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor store_waste->contact_ehs dispose Dispose via Licensed Chemical Destruction or Incineration contact_ehs->dispose end End: Disposal Complete and Documented dispose->end dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (or as per local regulations) rinse_container->dispose_container

Caption: Disposal workflow for this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.